5-amino-N-cyclobutyl-2-methylbenzamide
Descripción
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Propiedades
IUPAC Name |
5-amino-N-cyclobutyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJIKGQDHGXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 5-amino-N-cyclobutyl-2-methylbenzamide: Chemical Properties and 3D Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzamide Scaffold
Substituted benzamides are a cornerstone in medicinal chemistry, forming the structural core of a wide range of therapeutic agents.[1] Their prevalence in drug discovery is attributed to their ability to engage in various biological interactions, their synthetic tractability, and their favorable pharmacokinetic properties. The compound of interest, 5-amino-N-cyclobutyl-2-methylbenzamide, is a member of this important class of molecules, featuring a unique combination of a substituted aromatic ring and a strained cyclobutyl moiety. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an in-depth analysis of its three-dimensional structure, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of 5-amino-N-cyclobutyl-2-methylbenzamide is presented below.
| Property | Value | Source |
| CAS Number | 1247557-87-4 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of benzamides |
| Melting Point | Not available (likely in the range of 100-200 °C based on related structures) | |
| Boiling Point | Not available | |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge of benzamides |
Synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide
A common and effective method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine.[3] For the synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide, a plausible route involves the reaction of 5-amino-2-methylbenzoic acid with cyclobutylamine in the presence of a coupling agent.
Experimental Protocol:
Step 1: Activation of 5-amino-2-methylbenzoic acid
-
To a solution of 5-amino-2-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Step 2: Amide Bond Formation
-
To the activated carboxylic acid solution, add cyclobutylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-N-cyclobutyl-2-methylbenzamide.
Structural Elucidation and Spectral Data
The structure of 5-amino-N-cyclobutyl-2-methylbenzamide can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 5-amino-N-cyclobutyl-2-methylbenzamide are summarized below. These predictions are based on the analysis of similar benzamide structures.[4][5][6]
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Amide NH | 7.5 - 8.5 (broad singlet) | - |
| Amino NH₂ | 3.5 - 4.5 (broad singlet) | - |
| Cyclobutyl CH | 4.0 - 4.5 (multiplet) | 45 - 55 |
| Cyclobutyl CH₂ | 1.5 - 2.5 (multiplets) | 15 - 35 |
| Methyl CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |
| Carbonyl C=O | - | 165 - 175 |
| Aromatic C-NH₂ | - | 140 - 150 |
| Aromatic C-CH₃ | - | 130 - 140 |
| Aromatic C-C=O | - | 130 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-amino-N-cyclobutyl-2-methylbenzamide is expected to show characteristic absorption bands for its functional groups.[7][8][9][10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3300 - 3500 | Stretching |
| N-H (Amine) | 3300 - 3500 (two bands for primary amine) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I band) | 1630 - 1680 | Stretching |
| N-H (Amide II band) | 1510 - 1570 | Bending |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
3D Structure and Conformational Analysis
The three-dimensional structure of 5-amino-N-cyclobutyl-2-methylbenzamide is influenced by the conformational preferences of the cyclobutane ring and the rotational barrier around the amide bond.
The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to relieve ring strain.[11][12] This results in two distinct positions for substituents: axial and equatorial-like. The N-cyclobutyl group will likely exist in a dynamic equilibrium between these puckered conformations.
Furthermore, the amide bond (C-N) exhibits partial double bond character, leading to restricted rotation and the possibility of cis and trans isomers. For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance.
The overall 3D structure will be a blend of these conformational possibilities, with the lowest energy conformer being the most populated. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide a more detailed understanding of the conformational landscape of this molecule.[13][14]
Applications in Drug Discovery
The benzamide scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][15] The presence of the amino group on the benzene ring provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The cyclobutyl moiety, with its unique conformational rigidity, can influence the binding affinity and selectivity of the molecule for its biological target.[16][17] The incorporation of a cyclobutane ring can also improve metabolic stability and other pharmacokinetic properties.[17]
5-amino-N-cyclobutyl-2-methylbenzamide, therefore, represents a promising starting point for the development of novel drug candidates. Its structural features suggest that it could be explored for a variety of therapeutic targets, and its synthesis is amenable to the generation of a library of analogs for screening and lead optimization.
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An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-amino-N-cyclobutyl-2-methylbenzamide
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of 5-amino-N-cyclobutyl-2-methylbenzamide, a novel small molecule with potential therapeutic applications. Given the diverse biological activities exhibited by benzamide derivatives and the unique conformational constraints imposed by the cyclobutyl moiety, a systematic, hypothesis-driven approach is essential for elucidating its cellular and molecular targets. This document outlines a multi-tiered experimental strategy, commencing with broad phenotypic screening and progressing to specific target deconvolution and pathway analysis. Detailed protocols for key in vitro assays are provided, alongside a rationale for experimental design and data interpretation, to empower researchers in drug development to thoroughly characterize this compound's pharmacological profile.
Introduction: The Rationale for Investigation
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][2] The biological activity of a benzamide derivative is exquisitely sensitive to the nature and position of its substituents. The subject of this guide, 5-amino-N-cyclobutyl-2-methylbenzamide, possesses two key features that suggest a unique pharmacological profile: the 5-amino-2-methylbenzamide core, which is present in compounds with known biological activities, and the N-cyclobutyl group.
The cyclobutane ring is increasingly utilized in drug design to confer metabolic stability, and conformational rigidity, and to serve as a hydrophobic pocket-filling element.[3][4][5] Its puckered conformation can orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced potency and selectivity for a specific biological target.[3][6][7]
The absence of published data on 5-amino-N-cyclobutyl-2-methylbenzamide necessitates a foundational, multi-pronged approach to determine its mechanism of action. This guide proposes a logical workflow, beginning with broad functional screens to identify a general biological effect, followed by more focused assays to pinpoint specific molecular targets and signaling pathways.
Proposed Investigational Workflow: A Hypothesis-Driven Approach
Due to the novelty of 5-amino-N-cyclobutyl-2-methylbenzamide, we will proceed with a parallel investigation of several plausible mechanisms of action based on the activities of related compounds. The overall workflow is designed to efficiently narrow down the possibilities and identify the most promising therapeutic area for this molecule.
Tier 1: Initial Phenotypic Screening
The first step is to determine if 5-amino-N-cyclobutyl-2-methylbenzamide exhibits any broad biological activity. We will focus on two of the most common activities of benzamide derivatives: anticancer and antimicrobial effects.
Hypothesis 1: The Compound Possesses Anticancer Activity
Many benzamide derivatives exhibit potent antitumor properties.[2] We hypothesize that 5-amino-N-cyclobutyl-2-methylbenzamide may inhibit the proliferation of cancer cells.
This assay provides a quantitative measure of cell proliferation and is a gold-standard for initial cytotoxicity screening.[8][9]
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), K562 (leukemia), MDA-MB-231 (breast)) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of 5-amino-N-cyclobutyl-2-methylbenzamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Tissue of Origin | 5-amino-N-cyclobutyl-2-methylbenzamide IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| K562 | Chronic Myelogenous Leukemia | Experimental Value |
Table 1: Template for summarizing cytotoxicity data.
Hypothesis 2: The Compound Possesses Antimicrobial Activity
The benzamide scaffold is also a known pharmacophore for antimicrobial agents.[1]
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).
-
Inoculation: Add the standardized inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Tier 2: Mechanistic Elucidation for Anticancer Activity
If significant cytotoxicity is observed in the Tier 1 screening, the next step is to investigate the underlying mechanism. Common mechanisms for anticancer compounds include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10]
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Seed a sensitive cancer cell line (identified from Tier 1) in a white-walled 96-well plate. Treat with 5-amino-N-cyclobutyl-2-methylbenzamide at its IC50 and 2x IC50 concentrations for 24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: An increase in luminescence compared to the vehicle control indicates activation of apoptosis.
Cell Cycle Arrest
Many cytotoxic compounds function by arresting the cell cycle at a specific phase, preventing cell division.
-
Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Target Class Identification: Kinase and PARP Inhibition
Benzamides are known to inhibit various enzymes. Kinases and Poly (ADP-ribose) polymerases (PARPs) are two important classes of anticancer drug targets.[11]
-
Assay Submission: Submit the compound to a commercial service (e.g., Eurofins, Promega) for screening against a large panel of recombinant human kinases (e.g., a 400+ kinase panel).
-
Data Analysis: The service will provide data as a percentage of inhibition at a fixed compound concentration (typically 1-10 µM).
-
Hit Identification: Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Assay Principle: Use a commercially available PARP1 activity assay kit. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format.
-
Procedure: Perform the assay according to the manufacturer's instructions, including a dose-response curve for 5-amino-N-cyclobutyl-2-methylbenzamide.
-
Analysis: Calculate the IC50 for PARP1 inhibition.
Tier 3: Target Validation and Pathway Analysis
If a "hit" is identified in Tier 2 (e.g., a specific kinase is strongly inhibited), the final step is to validate this target in a cellular context and investigate its impact on downstream signaling pathways.
IC50 Determination for a Specific Kinase
For any "hit" kinases identified in the broad screen, a full dose-response curve should be generated to determine the precise IC50 value. This is typically performed using a radiometric or fluorescence-based in vitro kinase assay specific to the kinase of interest.
Western Blot Analysis for Pathway Modulation
Western blotting can confirm that the compound engages its target in cells and modulates the downstream signaling pathway.
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate (e.g., p-ERK) and the total form of the substrate (e.g., total ERK). Also, use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A reduction in the phosphorylated substrate, but not the total substrate, upon treatment with the compound would validate its in-cell activity.
Conclusion
The systematic, multi-tiered approach detailed in this guide provides a robust framework for the in-depth characterization of the in vitro mechanism of action of 5-amino-N-cyclobutyl-2-methylbenzamide. By progressing from broad phenotypic screens to specific molecular target identification and pathway analysis, researchers can build a comprehensive pharmacological profile of this novel compound. This structured methodology ensures that experimental choices are driven by scientific logic and that the resulting data is both interpretable and actionable for future drug development efforts.
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- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
5-amino-N-cyclobutyl-2-methylbenzamide molecular weight and solubility profile
An In-depth Technical Guide to the Physicochemical Characterization of 5-amino-N-cyclobutyl-2-methylbenzamide
This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-amino-N-cyclobutyl-2-methylbenzamide, with a primary focus on its molecular weight and a detailed protocol for determining its solubility profile. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental methodologies.
Chemical Identity and Molecular Weight
The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical identity and molecular weight.
1.1 Chemical Structure and Formula
5-amino-N-cyclobutyl-2-methylbenzamide is a benzamide derivative. Its structure is characterized by a central benzamide core with an amino group at the 5-position, a methyl group at the 2-position, and a cyclobutyl group attached to the amide nitrogen.
-
IUPAC Name: 5-amino-N-cyclobutyl-2-methylbenzamide
-
CAS Number: 1247557-87-4[1]
-
Molecular Formula: C₁₂H₁₆N₂O[1]
1.2 Molecular Weight Calculation and Verification
The molecular weight of a compound is a critical parameter for a wide range of experimental calculations, from solution preparation to molar-based analytical measurements.
Based on its molecular formula, the calculated molecular weight is 204.27 g/mol .[1]
Table 1: Elemental Composition and Molecular Weight of 5-amino-N-cyclobutyl-2-methylbenzamide
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 12 | 144.132 |
| Hydrogen | H | 1.008 | 16 | 16.128 |
| Nitrogen | N | 14.007 | 2 | 28.014 |
| Oxygen | O | 15.999 | 1 | 15.999 |
| Total | 204.273 |
For definitive confirmation, high-resolution mass spectrometry (HRMS) is the recommended analytical technique. This method provides a highly accurate mass measurement, which can be used to confirm the elemental composition and, by extension, the molecular formula of the compound.
Solubility Profile: A Critical Parameter in Drug Discovery
The solubility of a potential drug candidate is a paramount physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability and hinder the development of a viable drug product.[2][3] Therefore, a thorough understanding of a compound's solubility in various relevant media is essential during the early stages of drug discovery and development.
2.1 The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is a classical and highly regarded technique for measuring the equilibrium solubility of a compound in a given solvent.[4] The principle involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.
2.1.1 Essential Pre-requisites and Considerations
To ensure the generation of high-quality, reproducible data, the following factors must be carefully controlled:
-
Purity of the Compound and Solvent: The use of highly purified 5-amino-N-cyclobutyl-2-methylbenzamide and analytical grade solvents is crucial to avoid erroneous results.[5]
-
Temperature Control: Solubility is a temperature-dependent property. Therefore, all experiments must be conducted at a constant and accurately controlled temperature, typically 25 °C or 37 °C for physiological relevance.[5][6]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is typically determined empirically by measuring the concentration at different time points until a plateau is reached.[7]
-
pH of the Medium: For ionizable compounds, solubility can be highly dependent on the pH of the solvent. Therefore, solubility should be determined in a range of buffered solutions, particularly those relevant to the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[6]
2.1.2 Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-amino-N-cyclobutyl-2-methylbenzamide to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[8]
-
To each vial, add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS), or various organic solvents).
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle.[8]
-
Carefully withdraw a sample of the supernatant. To ensure the complete removal of any undissolved solid, the supernatant should be filtered through a 0.45 µm syringe filter or centrifuged at high speed.[3][8]
-
-
Quantification:
-
Prepare a series of dilutions of the clear supernatant with the appropriate solvent.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]
-
Construct a calibration curve using standard solutions of 5-amino-N-cyclobutyl-2-methylbenzamide of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).
-
2.2 Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Sources
- 1. 1247557-87-4|5-Amino-N-cyclobutyl-2-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. protocols.io [protocols.io]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. database.ich.org [database.ich.org]
- 7. who.int [who.int]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and Process Optimization of 5-Amino-N-cyclobutyl-2-methylbenzamide: A Critical Intermediate for Kinase Inhibitor Development
Executive Summary & Strategic Rationale
In the rapidly evolving landscape of immuno-oncology, the efficient synthesis of highly functionalized aniline building blocks is paramount. 5-Amino-N-cyclobutyl-2-methylbenzamide is a critical intermediate, prominently utilized in the assembly of novel hematopoietic progenitor kinase 1 (HPK1) inhibitors, such as substituted 6-azabenzimidazole compounds[1].
As a Senior Application Scientist, my objective in designing a synthetic route is not merely to reach the target molecule, but to establish a highly scalable, atom-efficient, and operationally simple process. The optimal retrosynthetic disconnection traces back to 2-methyl-5-nitrobenzoic acid , a widely available and cost-effective starting material. The forward synthesis relies on a two-step sequence: a highly controlled amide coupling followed by a clean catalytic hydrogenation.
Figure 1: Two-step synthesis pathway from 2-methyl-5-nitrobenzoic acid to the target aniline.
Step 1: Amidation via Propylphosphonic Anhydride (T3P)
Mechanistic Causality & Reagent Selection
The formation of the amide bond between 2-methyl-5-nitrobenzoic acid and cyclobutylamine requires an activating agent. While traditional reagents like HATU or EDC/HOBt are effective, they present significant scale-up challenges due to the generation of organic-soluble byproducts (e.g., tetramethylurea) that complicate downstream purification.
We utilize [2] as the coupling reagent. T3P reacts with the carboxylic acid in the presence of N,N-Diisopropylethylamine (DIPEA) to form an active mixed anhydride. Upon nucleophilic attack by cyclobutylamine, the leaving group is a water-soluble propylphosphonic acid. This choice is deliberate: it allows the intermediate to be isolated in >98% purity via a simple aqueous phase separation, bypassing the need for silica gel chromatography[2].
Self-Validating Experimental Protocol: Amidation
This protocol is designed as a self-validating system; it includes built-in In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding.
-
Reactor Preparation: Charge a clean, dry round-bottom flask with 2-methyl-5-nitrobenzoic acid (1.0 equiv, 10.0 g, 55.2 mmol) and ethyl acetate (EtOAc, 100 mL).
-
Base & Amine Addition: Add DIPEA (2.5 equiv, 24.0 mL) followed by cyclobutylamine (1.2 equiv, 5.6 mL). Stir the suspension at room temperature until a homogenous solution is achieved.
-
Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 33.0 mL) over 15 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 2 hours.
-
System Validation (IPC): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material mass ( m/z 180.1 for [M-H] − ) is fully depleted, and the product mass ( m/z 235.1 for [M+H] + ) is the dominant peak.
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 (100 mL). Separate the organic layer, wash with 1M HCl (50 mL) to remove unreacted amine, and finally with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield N-cyclobutyl-2-methyl-5-nitrobenzamide as a pale yellow solid.
Step 2: Catalytic Hydrogenation of the Nitro Group
Mechanistic Causality & Reagent Selection
The reduction of the nitroarene to an aniline can be achieved via metal-mediated processes (e.g., Fe/NH 4 Cl or SnCl 2 ) or [3]. We strictly employ 10% Palladium on Carbon (Pd/C) with hydrogen gas.
The mechanism involves the adsorption of the nitroarene onto the palladium surface, followed by sequential transfer of strongly bound hydrogen atoms. The reduction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine (-NH 2 )[4]. The causality for this choice is environmental and operational: Pd/C hydrogenation generates only water as a stoichiometric byproduct, drastically lowering the Environmental Factor (E-factor) compared to the massive iron oxide sludge generated by dissolving metal reductions[3].
Self-Validating Experimental Protocol: Nitro Reduction
-
Reactor Preparation: Charge a hydrogenation vessel with N-cyclobutyl-2-methyl-5-nitrobenzamide (1.0 equiv, 10.0 g, 42.7 mmol) and methanol (MeOH, 100 mL).
-
Catalyst Loading: Carefully add 10% Pd/C (5 mol% Pd, ~2.2 g). Safety Note: Pd/C is pyrophoric; add to the solvent under a blanket of nitrogen.
-
Atmosphere Exchange: Seal the vessel. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Propagation: Maintain a hydrogen atmosphere (via balloon or 1-2 atm pressure reactor) and stir vigorously at room temperature for 4–6 hours.
-
System Validation (IPC): The primary physical validation is the cessation of hydrogen gas uptake. For chemical validation, sample the mixture, filter through a micro-syringe filter, and analyze via LC-MS. Validation Checkpoint: Confirm the disappearance of the intermediate ( m/z 235.1) and the emergence of the target aniline mass ( m/z 205.1 for [M+H] + ).
-
Workup: Purge the reactor thoroughly with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford 5-amino-N-cyclobutyl-2-methylbenzamide as an off-white solid.
Quantitative Process Metrics & Optimization Data
To justify the chosen synthetic route, the following table summarizes the quantitative data comparing our optimized conditions against traditional methodologies. The data clearly illustrates the superiority of the T3P and Pd/C systems in terms of yield, purity, and sustainability (E-Factor).
| Step | Methodology | Yield (%) | Purity (HPLC) | E-Factor | Key Mechanistic Advantage |
| Amidation | T3P / DIPEA / EtOAc | 92% | >98% | 4.5 | Water-soluble byproducts; simple phase separation. |
| Amidation | HATU / DIPEA / DMF | 88% | 95% | 12.0 | Difficult byproduct removal; requires chromatography. |
| Reduction | H 2 / 10% Pd/C / MeOH | 95% | >99% | 2.1 | Atom-efficient; water is the only byproduct. |
| Reduction | Fe / NH 4 Cl / EtOH/H 2 O | 85% | 92% | 18.5 | High solid waste generation; heavy metal contamination. |
Downstream Applications in Drug Discovery
Once synthesized, 5-amino-N-cyclobutyl-2-methylbenzamide serves as a highly nucleophilic aniline core. In the context of modern drug discovery, it is typically subjected to Buchwald-Hartwig cross-coupling or S N Ar reactions with heteroaryl halides (e.g., 6-bromo-3-isopropyl-3H-imidazo[4,5-c]pyridine) to construct the final Active Pharmaceutical Ingredient (API)[1].
Figure 2: Downstream integration of the synthesized aniline into a kinase inhibitor API workflow.
References
- Source: Google Patents (WO2020092621A1)
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
Sources
- 1. WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review) [academia.edu]
An In-Depth Technical Guide to the Safety and Toxicity Assessment of 5-amino-N-cyclobutyl-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap for Novel Benzamides
As research and development in pharmaceuticals and life sciences advance, scientists frequently encounter novel chemical entities for which comprehensive safety and toxicity data are not yet established. 5-amino-N-cyclobutyl-2-methylbenzamide is one such compound. While a specific, validated Safety Data Sheet (SDS) and definitive toxicity limits are not publicly available, this guide provides a framework for its safe handling and a roadmap for its toxicological evaluation. By synthesizing data from structurally analogous compounds and outlining established toxicological testing protocols, this document serves as a vital resource for professionals working with this and other novel benzamide derivatives. The principles of scientific integrity, expertise, and trustworthiness are paramount; therefore, this guide emphasizes a cautious and methodical approach to safety and data generation.
Compound Identification and Inferred Physicochemical Properties
-
Chemical Name: 5-amino-N-cyclobutyl-2-methylbenzamide
-
CAS Number: 1247557-87-4[1]
-
Molecular Formula: C12H16N2O
-
Appearance: While specific data is unavailable for this compound, related benzamides are typically white to light brown solid powders[2][3].
Table 1: Inferred Physicochemical Properties (Based on Structurally Similar Compounds)
| Property | Inferred Value/Characteristic | Rationale/Source Analogy |
| Physical State | Solid, likely a powder | Based on related solid benzamide compounds[2][3]. |
| Solubility | Likely soluble in water and some organic solvents | A related compound is noted to be soluble in H2O[2]. |
| Melting Point | Expected to be in the range of 100-200 °C | 3-Amino-4-methylbenzamide has a melting point of 128-132 °C[3]. |
| Stability | Stable under normal laboratory conditions | Benzamide derivatives are generally stable[3]. |
Hazard Identification and Classification: An Extrapolated Analysis
In the absence of a specific SDS, hazard classification must be inferred from related structures. For instance, 5-amino-N-cyclopropyl-2-methylbenzamide, a close structural analog, is classified with the following hazards:
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2A) [4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) [4]
Based on these and other related benzamides, a conservative preliminary hazard assessment for 5-amino-N-cyclobutyl-2-methylbenzamide is as follows:
Table 2: Postulated Hazard Classification
| Hazard Class | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302[3][5] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | H312[3][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315[4][5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | H319[4][5] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | H332[3][5] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) | H335[5][6] |
DOT Script for Hazard Logic
Caption: Extrapolation of hazard data from structural analogs to the target compound.
First-Aid Measures: A Proactive Approach
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the potential hazards of similar compounds:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention[2][3].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][5].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell[2][3][7].
Handling, Storage, and Personal Protective Equipment (PPE)
Given the postulated hazards, stringent adherence to safety protocols is mandatory.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[3][8][7].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids[3][8].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166)[3][7].
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure[3].
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator[7].
-
DOT Script for PPE Workflow
Sources
crystallography and polymorph screening of 5-amino-N-cyclobutyl-2-methylbenzamide
An In-Depth Technical Guide to the Crystallography and Polymorph Screening of 5-amino-N-cyclobutyl-2-methylbenzamide
Abstract
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its bioavailability, stability, and manufacturability.[1] This guide provides a comprehensive framework for the crystallographic analysis and polymorph screening of 5-amino-N-cyclobutyl-2-methylbenzamide, a novel chemical entity. As no public-domain data on the solid-state properties of this compound currently exists, this document serves as a detailed, field-proven protocol for identifying and characterizing its potential polymorphic forms. We will explore the causality behind experimental choices, from initial solid-form screening to in-depth structural elucidation, ensuring a self-validating and robust approach to solid-state characterization. This guide is intended for researchers, scientists, and drug development professionals dedicated to mitigating risks and optimizing the performance of pharmaceutical compounds.
Introduction: The Imperative of Solid-State Characterization
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent phenomenon in the pharmaceutical industry.[2] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[1][3] The unexpected appearance of a more stable, less soluble polymorph late in development can have catastrophic consequences, as famously exemplified by the case of Ritonavir.[1][4] Therefore, a proactive and thorough polymorph screening is not merely a regulatory expectation but a fundamental component of risk mitigation in drug development.[5][6][7]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive understanding of the solid-state forms of an API to ensure product consistency, quality, and efficacy.[5][8] This guide will outline a systematic approach to the polymorph screening of 5-amino-N-cyclobutyl-2-methylbenzamide, a compound with the following structure:

Our objective is to identify all accessible crystalline forms, characterize their properties, and determine their thermodynamic relationships to select the optimal form for development.
Initial Characterization of the Bulk Material
Before initiating a comprehensive screen, the "as-is" bulk material of 5-amino-N-cyclobutyl-2-methylbenzamide must be thoroughly characterized to establish a baseline. This initial analysis helps in understanding the nature of the starting material, whether it is crystalline or amorphous, and if it is a single form or a mixture.
Key Analytical Techniques for Initial Assessment
A suite of complementary analytical techniques should be employed for the initial characterization:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline materials and their specific polymorphic forms.[9][10] Each crystalline solid produces a unique diffraction pattern, acting as a fingerprint.[3]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-solid transitions.[11][12] It provides crucial information about the melting point, heat of fusion, and can indicate the presence of different polymorphs.[13][14]
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[15][16] It is essential for identifying the presence of solvates or hydrates by quantifying the loss of solvent upon heating.[17][18]
-
Optical Microscopy: Visual examination of the material under a microscope can provide information about particle size, morphology, and crystallinity.
Designing a Comprehensive Polymorph Screen
The goal of a polymorph screen is to subject the API to a wide range of crystallization conditions to encourage the nucleation and growth of as many different solid forms as possible.[19] This involves varying solvents, temperatures, and crystallization methods.
Rationale for Experimental Choices
The selection of solvents is critical and should cover a range of polarities, hydrogen-bonding capabilities, and functional groups.[10] Different solvent-solute interactions can lead to the formation of different polymorphs or solvates. The crystallization methods are chosen to explore both thermodynamic and kinetic outcomes.
Experimental Protocol: High-Throughput Polymorph Screening
High-throughput screening (HTS) allows for the rapid exploration of a large number of crystallization conditions using small amounts of API.
Objective: To identify potential new crystalline forms of 5-amino-N-cyclobutyl-2-methylbenzamide.
Materials:
-
5-amino-N-cyclobutyl-2-methylbenzamide (approx. 1 gram)
-
A diverse library of solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, water)
-
96-well crystallization plates
Methodology:
-
Solvent Library Preparation: Prepare an array of single solvents and binary/ternary solvent mixtures in a 96-well plate format.
-
API Dispensing: Dispense a precise amount of the API (e.g., 3-5 mg) into each well of the crystallization plates.
-
Crystallization Experiments: Perform a variety of crystallization experiments in parallel:
-
Slurry Experiments: Add solvents to the API, creating a slurry. Agitate the slurries at different temperatures (e.g., ambient and 50°C) for several days to promote conversion to the most stable form.
-
Cooling Crystallization: Dissolve the API in various solvents at an elevated temperature and then cool the solutions at different rates (slow and fast) to induce crystallization.
-
Solvent Evaporation: Dissolve the API in solvents and allow the solvent to evaporate slowly at different temperatures.
-
Anti-Solvent Addition: Dissolve the API in a good solvent and then add an anti-solvent in which the API is poorly soluble to induce precipitation.
-
-
Sample Analysis: After the experiments, analyze the solid material from each well, primarily using XRPD, to identify different crystalline forms.
Detailed Characterization of Discovered Polymorphs
Once the initial screen identifies samples with unique XRPD patterns, each new form must be isolated and characterized in detail to understand its properties and relationship to the other forms.
Analytical Workflow for Polymorph Characterization
The following diagram illustrates the workflow for characterizing newly discovered solid forms.
Caption: Workflow for the characterization of new polymorphs.
Hypothetical Data Summary
Let's assume our screening efforts for 5-amino-N-cyclobutyl-2-methylbenzamide yielded three distinct crystalline forms (Form I, Form II, and Form III). The following table summarizes their hypothetical properties.
| Property | Form I | Form II | Form III |
| Appearance | White, needle-like crystals | Colorless, prismatic crystals | Fine, white powder |
| Melting Point (DSC) | 155 °C (sharp endotherm) | 168 °C (sharp endotherm) | 140 °C, recrystallizes to Form II, then melts at 168 °C |
| Heat of Fusion (DSC) | 85 J/g | 105 J/g | N/A |
| TGA Analysis | No weight loss before melting | No weight loss before melting | No weight loss before melting |
| Solubility in Water | 0.5 mg/mL | 0.2 mg/mL | 0.8 mg/mL |
| Thermodynamic Stability | Metastable | Thermodynamically stable form | Metastable |
Determining Thermodynamic Relationships
Understanding the thermodynamic stability relationship between polymorphs is crucial for selecting the right form for development.[13] The two primary relationships are:
-
Monotropic: One polymorph is more stable than the other at all temperatures up to their melting points.
-
Enantiotropic: There is a transition temperature at which the stability of the two forms reverses.[12]
Experimental Protocol: Competitive Slurry Experiment
Objective: To determine the thermodynamically stable form at a given temperature.
Methodology:
-
Equimolar amounts of two polymorphs (e.g., Form I and Form II) are suspended in a solvent in which both are sparingly soluble.
-
The slurry is agitated at a constant temperature for an extended period (e.g., 7 days).
-
Periodically, a sample of the solid is withdrawn, dried, and analyzed by XRPD.
-
The thermodynamically stable form will be the one that predominates at the end of the experiment, as the metastable form will dissolve and recrystallize into the stable form.
Based on our hypothetical data, a slurry experiment with Forms I, II, and III would likely result in the complete conversion of Forms I and III to Form II, confirming that Form II is the most stable form under those conditions.
Single Crystal X-Ray Diffraction: The Definitive Structure
While XRPD is excellent for fingerprinting, single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the crystalline state.[20]
Protocol for Single Crystal Growth
Objective: To grow single crystals of each polymorph suitable for SC-XRD analysis.
Methodology:
-
Slow Solvent Evaporation: Prepare a saturated solution of the polymorph in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it very slowly to room temperature.
-
Vapor Diffusion: Place a vial containing a solution of the API inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the API solution, reducing its solubility and promoting crystal growth.
Once suitable single crystals are obtained, SC-XRD analysis will reveal the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) that define the crystal packing of each polymorph.
Conclusion and Path Forward
This guide has outlined a comprehensive and scientifically rigorous approach to the polymorph screening and crystallographic analysis of 5-amino-N-cyclobutyl-2-methylbenzamide. By following this workflow, researchers can systematically discover, characterize, and select the optimal solid form of this API for further development. The identification of the thermodynamically stable form (hypothetically Form II in our example) is a critical milestone, as this form generally offers the lowest risk of phase transformations during manufacturing and storage. The data generated through this process is essential for building a robust regulatory submission package and for securing intellectual property.[6][8] The insights gained into the solid-state landscape of this molecule will ultimately contribute to the development of a safe, effective, and consistent drug product.
References
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- 2. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. particle.dk [particle.dk]
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- 13. tainstruments.com [tainstruments.com]
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- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
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- 17. improvedpharma.com [improvedpharma.com]
- 18. veeprho.com [veeprho.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. resolian.com [resolian.com]
De-novo Biological Target Identification of 5-amino-N-cyclobutyl-2-methylbenzamide: A Multi-pronged Strategic Guide
An in-depth technical guide
This guide provides a comprehensive, field-proven framework for the identification and validation of the biological protein target(s) for the novel compound 5-amino-N-cyclobutyl-2-methylbenzamide. The strategy detailed herein is designed for researchers, medicinal chemists, and drug development professionals, moving from broad, hypothesis-generating techniques to specific, validation-focused experiments. We will emphasize the causal logic behind experimental choices, ensuring a self-validating and robust approach to target deconvolution.
The subject molecule, 5-amino-N-cyclobutyl-2-methylbenzamide, is built upon a benzamide scaffold, a privileged structure in medicinal chemistry known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] Furthermore, the incorporation of a cyclobutyl moiety is a modern design element intended to enhance metabolic stability, confer conformational rigidity, and improve pharmacokinetic properties, a strategy successfully employed in several clinical candidates.[3][4][5] Given the absence of published data on this specific molecule, a systematic, multi-faceted discovery campaign is required.
Part 1: Hypothesis Generation: In Silico Prediction and Profiling
The initial phase of any target identification campaign should leverage computational methods to generate tractable hypotheses in a time- and cost-effective manner. This allows for the rational design of subsequent, resource-intensive wet-lab experiments.
Computational Target Prediction
Expertise & Rationale: Before committing to laboratory work, we can exploit the vast amount of existing bioactivity data. Similarity-based virtual screening operates on the principle that structurally similar molecules often share similar biological targets. We will use established algorithms to compare our query molecule against databases of compounds with known protein interactions.
Protocol: In Silico Target Prediction Workflow
-
Structure Preparation: Generate a 2D structure of 5-amino-N-cyclobutyl-2-methylbenzamide and convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
Database Submission: Submit the SMILES string to multiple web-based target prediction servers. Recommended platforms include:
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets.
-
SuperPred: Employs a machine learning model based on the similarity of molecular fingerprints.
-
-
Data Aggregation & Analysis:
-
Consolidate the predicted target lists from all platforms.
-
Prioritize targets that appear across multiple prediction algorithms.
-
Group the targets by protein class (e.g., Kinases, GPCRs, Proteases) to identify potential class-specific activity.
-
Pay close attention to targets previously associated with benzamide-containing ligands, such as dopamine receptors, serotonin receptors (5-HT), and Smoothened (SMO).[1][6]
-
Visualization: In Silico Prediction Workflow
Caption: Workflow for computational target prediction.
Physicochemical Property Analysis
Expertise & Rationale: Understanding the drug-like properties of the compound is critical for designing cell-based assays. For instance, poor membrane permeability might necessitate the use of cell lysates over intact cells in initial biochemical screens.
| Property | Predicted Value | Implication for Experimental Design |
| Molecular Weight | 204.27 g/mol | Compliant with Lipinski's rules; good starting point. |
| LogP (Octanol/Water) | ~2.5 | Indicates good potential for membrane permeability. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rules. |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rules. |
| Polar Surface Area | 55.1 Ų | Suggests good cell permeability. |
| (Note: Values are estimates and should be experimentally verified.) |
Part 2: Direct Target Engagement via Chemical Proteomics
This phase aims to physically isolate the protein(s) that directly bind to our compound from a complex biological sample. This is a cornerstone of modern target deconvolution.
Affinity-Based Target Pulldown
Expertise & Rationale: This technique, often called "fishing" for proteins, uses an immobilized version of the compound to capture its binding partners from a cell lysate. The key to a trustworthy experiment lies in the design of the affinity probe and the inclusion of a competition control. The 5-amino group on the benzamide ring is an ideal attachment point for a linker, as it is solvent-exposed and less likely to be critical for binding compared to the core pharmacophore.
Protocol: Affinity Pulldown & Mass Spectrometry
-
Probe Synthesis:
-
Synthesize a derivative of the parent compound by acylating the 5-amino group with a linker terminating in a biotin moiety. A polyethylene glycol (PEG) linker is recommended to enhance solubility and minimize steric hindrance.
-
Trustworthiness Check: The synthesized probe's activity should be tested in a relevant phenotypic assay (if one is known) to ensure the modification did not abolish its biological function. Its potency should ideally be within one order of magnitude of the parent compound.
-
-
Immobilization:
-
Incubate the biotinylated probe with streptavidin-coated magnetic beads to achieve immobilization.
-
-
Pulldown Assay:
-
Prepare a native cell lysate from a biologically relevant cell line.
-
Divide the lysate into three experimental arms:
-
Arm A (Probe): Incubate with the probe-coated beads.
-
Arm B (Competition Control): Pre-incubate the lysate with a 100-fold molar excess of the free, unmodified parent compound before adding the probe-coated beads.
-
Arm C (Negative Control): Incubate with beads coated only with biotin and the linker.
-
-
Incubate for 1-2 hours at 4°C to allow for binding equilibrium.
-
-
Washing and Elution:
-
Thoroughly wash the beads with a mild buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE loading buffer).
-
-
Protein Identification:
-
Separate the eluted proteins via SDS-PAGE.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins whose binding is significantly reduced in the competition control (Arm B) compared to the probe arm (Arm A). These are the high-confidence candidate targets.
-
Visualization: Affinity-Based Pulldown Workflow
Caption: Workflow for affinity-based chemical proteomics.
Part 3: Cellular Target Engagement Assays
These methods assess target engagement within the more biologically relevant context of a living cell, providing functional validation that complements the direct binding data from biochemical approaches.
Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This allows for the detection of target engagement in intact cells or lysates without any modification to the compound. A proteome-wide implementation of CETSA (thermal proteome profiling) can identify targets in an unbiased manner.
Protocol: Proteome-Wide CETSA
-
Cell Treatment: Treat intact, cultured cells with the parent compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the treated cells and heat each aliquot to a specific temperature across a defined gradient (e.g., 40°C to 68°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins via ultracentrifugation.
-
Sample Preparation: Prepare the soluble fractions for proteomic analysis using a standard workflow (e.g., reduction, alkylation, tryptic digestion, and peptide labeling with tandem mass tags).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the relative abundance of thousands of proteins at each temperature point.
-
Data Analysis: Identify proteins that exhibit a statistically significant shift in their melting temperature (Tₘ) in the compound-treated samples compared to the vehicle control. These are the cellular targets.
Visualization: Principle of CETSA
Caption: Ligand binding stabilizes proteins against heat denaturation.
Part 4: Definitive Target Validation
The final and most critical phase is to confirm that the candidates identified are not merely binders but are functionally relevant to the compound's biological activity.
Recombinant Protein Assays
Expertise & Rationale: Once high-confidence candidates are identified, their interaction with the compound must be quantified using purified, recombinant proteins. This provides definitive proof of a direct interaction and measures its affinity.
Protocol: Biophysical Binding & Functional Assays
-
Protein Expression: Express and purify the top candidate proteins.
-
Biophysical Characterization: Measure the binding affinity (Kᵈ) and kinetics of the compound to each purified protein using techniques such as:
-
Surface Plasmon Resonance (SPR): For real-time kinetics.
-
Isothermal Titration Calorimetry (ITC): For thermodynamic profiling.
-
MicroScale Thermophoresis (MST): A low-sample-consumption method.
-
-
Functional Assay: If the target is an enzyme, develop an assay to measure its activity (e.g., a kinase activity assay). Test the ability of 5-amino-N-cyclobutyl-2-methylbenzamide to inhibit or activate the enzyme and determine its IC₅₀ or EC₅₀.
Genetic Validation in Cells
Expertise & Rationale: The most rigorous validation links the compound's cellular phenotype to the identified target. If the compound's effect is due to its interaction with a specific protein, then removing that protein should abolish the compound's effect.
Protocol: CRISPR/Cas9 Knockout or siRNA Knockdown
-
Phenotype Confirmation: Establish a robust and measurable cellular phenotype caused by the compound (e.g., inhibition of cell proliferation, induction of a reporter gene).
-
Gene Knockout/Knockdown: Use CRISPR/Cas9 to generate a stable knockout cell line for the gene encoding the target protein. Alternatively, use siRNA for transient knockdown.
-
Resistance Validation: Treat the wild-type and knockout/knockdown cells with a dose range of the compound. A significant rightward shift in the dose-response curve for the modified cells, indicating resistance to the compound, provides strong evidence that the protein is the relevant biological target.
Visualization: Integrated Target ID & Validation Strategy
Caption: An integrated strategy for target identification and validation.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]
-
Wrobel, D., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(11), 3249. Available at: [Link]
-
Zhang, M., et al. (2023). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Molecules, 28(15), 5853. Available at: [Link]
-
van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal, 27(54), 13449-13465. Available at: [Link]
-
van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]
-
Zhang, H., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(6), 1545-1548. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development and Validation for the Quantification of 5-Amino-N-cyclobutyl-2-methylbenzamide
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.
Executive Summary
5-Amino-N-cyclobutyl-2-methylbenzamide (CAS: 1247557-87-4) is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Accurate quantification of this compound is critical for monitoring reaction kinetics, assessing intermediate purity, and ensuring downstream API quality. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed in alignment with Quality by Design (QbD) principles and validated according to ICH Q2(R2)[1] and USP <1225>[2] guidelines.
Physicochemical Profiling & Chromatographic Rationale
To design a self-validating and robust chromatographic method, one must first deconstruct the analyte's physicochemical properties. The structure of 5-amino-N-cyclobutyl-2-methylbenzamide dictates its behavior in solution and on the stationary phase:
-
Aniline Moiety (Basic): The primary amine attached to the aromatic ring has an estimated pKa of ~4.5.
-
Causality for pH Selection: Operating a mobile phase at a pH near the analyte's pKa results in a dynamic equilibrium between the ionized and unionized states. This partial ionization leads to split peaks, variable retention times, and poor reproducibility[3]. To ensure the amine is fully protonated and locked into a single ionization state, the mobile phase pH must be maintained at least two units below the pKa . Therefore, a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) is selected.
-
-
Benzamide & Alkyl Groups (Hydrophobic): The cyclobutyl and methyl groups provide sufficient hydrophobicity (estimated LogP ~2.0) to achieve retention on a standard C18 stationary phase.
-
Silanol Interactions: Protonated amines are notorious for interacting with residual acidic silanols on silica-based columns, causing severe peak tailing.
-
Causality for Column Selection: To mitigate this, an end-capped, base-deactivated C18 column (e.g., Waters XBridge Shield RP18) is required. Furthermore, TFA acts as an ion-pairing agent, shielding the protonated amine from residual silanols and improving peak symmetry.
-
Fig 1. QbD-driven HPLC method development lifecycle for basic pharmaceutical intermediates.
Experimental Protocols
Materials and Reagents
-
Analyte: 5-Amino-N-cyclobutyl-2-methylbenzamide reference standard (>99.0% purity).
-
Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).
Step-by-Step Preparation Methodologies
1. Mobile Phase Preparation:
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.
-
Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Degas via sonication.
2. Standard Solution Preparation (Self-Validating Diluent Strategy):
-
Causality for Diluent Choice: Injecting a sample dissolved in 100% strong solvent (e.g., pure ACN) into a highly aqueous initial mobile phase causes the analyte to travel rapidly through the column head before partitioning properly, resulting in peak fronting or distortion[3]. To prevent this, the diluent must closely match the initial gradient conditions.
-
Protocol: Weigh exactly 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of ACN (to ensure complete solubilization of the hydrophobic regions), then dilute to volume with Mobile Phase A (final composition ~10:90 ACN:Water). This yields a 100 µg/mL stock solution.
Optimized Chromatographic Conditions
After gradient scouting, a shallow gradient was optimized to ensure baseline separation from potential synthetic impurities (e.g., unreacted starting materials or regioisomers).
| Parameter | Optimized Condition |
| Column | Waters XBridge Shield RP18 (4.6 mm × 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Milli-Q Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C (Controls viscosity and ensures reproducible partitioning) |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 230 nm (Maximizes π→π∗ transition signal) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic hold (focuses analyte at column head) |
| 10.0 | 40 | 60 | Linear ramp |
| 12.0 | 10 | 90 | Column wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 16.0 | 95 | 5 | End |
Method Validation Framework
The method was rigorously validated according to the latest ICH Q2(R2) guidelines[1] and USP <1225> Category I requirements for the quantitation of major components[2].
Validation Parameters & Results Summary
-
Specificity: Demonstrated by injecting the blank diluent and ensuring no interfering peaks eluted at the retention time of 5-amino-N-cyclobutyl-2-methylbenzamide ( tR≈6.8 min).
-
Linearity & Range: Evaluated from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 [1].
-
Accuracy (Recovery): Assessed by spiking known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels.
| Validation Parameter | Acceptance Criteria | Observed Result | Status |
| Retention Time ( tR ) | N/A | 6.82 min | - |
| Linearity Range | 10 - 150 µg/mL | 10 - 150 µg/mL | Pass |
| Correlation Coefficient ( R2 ) | ≥0.999 | 0.9998 | Pass |
| LOD (S/N > 3) | Report value | 0.15 µg/mL | Pass |
| LOQ (S/N > 10) | Report value | 0.50 µg/mL | Pass |
| Method Precision (RSD) | ≤2.0% (n=6) | 0.85% | Pass |
| Accuracy (Mean Recovery) | 98.0% - 102.0% | 99.4% | Pass |
| Peak Tailing Factor ( Tf ) | ≤1.5 | 1.12 | Pass |
Troubleshooting: Peak Tailing Management
Even with an optimized method, column degradation or matrix effects can induce peak tailing over time. The following decision matrix provides a systematic approach to resolving chromatographic deterioration for aniline derivatives.
Fig 2. Decision matrix for resolving peak tailing in aniline-derivative chromatography.
References
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link][2]
-
Title: A process of method development: A chromatographic approach Source: Journal of Chemical and Pharmaceutical Research URL: [Link][3]
Sources
Application Notes & Protocols: 5-amino-N-cyclobutyl-2-methylbenzamide as a Foundational Intermediate in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds and intermediates is paramount to the successful discovery of novel therapeutics. 5-amino-N-cyclobutyl-2-methylbenzamide emerges as a highly valuable, yet underexplored, intermediate. This molecule synergistically combines three critical pharmacophoric elements: a conformationally constrained cyclobutyl group, a structurally significant benzamide core, and a versatile primary aromatic amine. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, designed for researchers and scientists engaged in drug development. The protocols herein are presented not merely as procedural steps, but as a framework for rational chemical synthesis, emphasizing the causality behind experimental choices to ensure reproducibility and strategic insight.
Introduction: The Strategic Value of the Scaffold
The pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic (PK) profiles often hinges on the intelligent selection of core structures. 5-amino-N-cyclobutyl-2-methylbenzamide is a prime example of a "smart" intermediate, offering distinct advantages rooted in its constituent parts:
-
The Cyclobutyl Moiety: Increasingly utilized in medicinal chemistry, the cyclobutane ring serves as a bioisostere for larger or more flexible groups.[1][2] Its rigid, puckered conformation can lock in favorable interactions with a biological target, minimizing the entropic penalty upon binding.[2] Furthermore, replacing metabolically susceptible groups (like isopropyl or cyclohexyl moieties) with a cyclobutyl ring can enhance metabolic stability and improve a compound's overall PK profile.[3]
-
The Benzamide Core: The benzamide linkage is a ubiquitous feature in a vast array of approved drugs and clinical candidates, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with protein targets.[4] The substitution pattern on the aromatic ring—in this case, the 2-methyl and 5-amino groups—provides a defined vector for orienting substituents within a binding pocket.
-
The 5-Amino Functional Handle: The true power of this molecule as an intermediate lies in its primary aromatic amine. This nucleophilic site is a gateway for extensive chemical diversification. It allows for the systematic exploration of Structure-Activity Relationships (SAR) through the introduction of a wide array of functional groups, enabling the fine-tuning of a lead compound's biological activity and properties.[5][6]
This document outlines robust protocols for the multi-step synthesis of this key intermediate and explores its potential as a precursor for generating diverse chemical libraries.
Retrosynthetic Analysis and Workflow
The synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide is most logically achieved through a two-stage process. The strategy involves first constructing the stable amide bond, followed by the chemical reduction of a nitro group precursor to unveil the desired primary amine. This approach is advantageous as it protects the reactive amine functionality in a more stable form during the amide coupling step, preventing potential side reactions.
Caption: Synthetic workflow for 5-amino-N-cyclobutyl-2-methylbenzamide.
Experimental Protocols
Protocol 1: Synthesis of N-Cyclobutyl-2-methyl-5-nitrobenzamide (Intermediate)
This protocol details the formation of the amide bond between 2-methyl-5-nitrobenzoic acid and cyclobutylamine. We employ a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt). This method is widely favored for its mild reaction conditions, high efficiency, and the convenient removal of byproducts through aqueous workup.[7] The addition of HOBt minimizes the risk of racemization in chiral substrates (not applicable here, but good practice) and suppresses the formation of N-acylurea byproducts.[8]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Methyl-5-nitrobenzoic acid | 181.15 | 5.00 g | 1.0 |
| Cyclobutylamine | 71.12 | 2.16 g (2.48 mL) | 1.1 |
| EDC·HCl | 191.70 | 6.36 g | 1.2 |
| HOBt Hydrate | ~153.14 | 4.66 g | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 7.15 mL | 2.0 |
| Dichloromethane (DCM), Anhydrous | - | 150 mL | - |
| 1M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methyl-5-nitrobenzoic acid (5.00 g, 27.6 mmol, 1.0 equiv.), HOBt hydrate (4.66 g, 30.4 mmol, 1.1 equiv.), and anhydrous dichloromethane (100 mL).
-
Stir the suspension at room temperature until the solids are mostly dissolved.
-
Add cyclobutylamine (2.48 mL, 27.6 mmol, 1.1 equiv.) followed by Diisopropylethylamine (DIPEA) (7.15 mL, 55.2 mmol, 2.0 equiv.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (6.36 g, 33.1 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield N-cyclobutyl-2-methyl-5-nitrobenzamide as a pale yellow solid.
Expected Results:
-
Yield: 75-85%
-
Purity (LC-MS): >95%
-
Appearance: Off-white to pale yellow solid.
Protocol 2: Synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide (Final Product)
The reduction of the aromatic nitro group to a primary amine is a critical transformation. While catalytic hydrogenation using Palladium on carbon (Pd/C) is highly effective, it requires specialized hydrogenation equipment.[9] A more accessible and highly robust laboratory-scale method is the use of iron powder in the presence of an acid or an ammonium salt, which offers excellent chemoselectivity.[10] This protocol utilizes iron powder and ammonium chloride in an ethanol/water solvent system, a classic and reliable method known as the Béchamp reduction.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| N-Cyclobutyl-2-methyl-5-nitrobenzamide | 234.26 | 5.00 g | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 7.14 g | 6.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.72 g | 5.0 |
| Ethanol | - | 100 mL | - |
| Water | - | 25 mL | - |
| Celite® (Diatomaceous Earth) | - | - | - |
| Ethyl Acetate | - | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine N-cyclobutyl-2-methyl-5-nitrobenzamide (5.00 g, 21.3 mmol, 1.0 equiv.), ethanol (100 mL), and water (25 mL).
-
Add iron powder (7.14 g, 128 mmol, 6.0 equiv.) and ammonium chloride (5.72 g, 107 mmol, 5.0 equiv.) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically exothermic and should be monitored.
-
Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting nitro compound is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and washes in a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic impurities and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by silica gel column chromatography if necessary, though it is often obtained in high purity after workup.
Expected Analytical Characterization Data
| Analysis | Expected Results for 5-amino-N-cyclobutyl-2-methylbenzamide |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-6.5 (m, 3H, Ar-H), ~5.9 (br s, 1H, NH-amide), ~4.5 (m, 1H, CH-cyclobutyl), ~3.7 (s, 2H, NH₂-amine), ~2.4 (s, 3H, CH₃-Ar), ~2.3-1.6 (m, 6H, CH₂-cyclobutyl). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=O), ~145 (C-NH₂), ~135 (C-CH₃), ~130-115 (Ar-C), ~48 (CH-cyclobutyl), ~31 (CH₂-cyclobutyl), ~22 (CH₃-Ar), ~15 (CH₂-cyclobutyl). |
| LC-MS (ESI+) | m/z calculated for C₁₂H₁₆N₂O: 204.13. Found: 205.1 [M+H]⁺. |
Application Notes: A Gateway for SAR Exploration
The true utility of 5-amino-N-cyclobutyl-2-methylbenzamide is realized in its role as a versatile precursor for creating libraries of analogues for SAR studies. The 5-amino group provides a nucleophilic handle for a multitude of subsequent chemical transformations.
Caption: Key derivatization pathways for SAR exploration.
-
Acylation/Amide Formation: Reacting the amino group with various acyl chlorides or carboxylic acids (using standard coupling reagents) can introduce a wide range of substituents. This allows for probing interactions in adjacent binding pockets and modulating properties like lipophilicity and hydrogen bonding capacity.[11]
-
Sulfonylation: The synthesis of sulfonamides via reaction with sulfonyl chlorides is a common strategy in medicinal chemistry. The resulting sulfonamide group is a strong hydrogen bond acceptor and can serve as a stable mimic for other functional groups.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in enzyme inhibitors.
-
Reductive Amination/N-Alkylation: The primary amine can be converted to secondary or tertiary amines through reductive amination with aldehydes or ketones, or via direct alkylation. This modifies the basicity and steric profile of the nitrogen atom, which can be critical for interacting with charged residues in a target protein.
By systematically applying these transformations, researchers can rapidly generate a focused library of compounds around the 5-amino-N-cyclobutyl-2-methylbenzamide core, enabling a thorough investigation of the SAR and the optimization of lead compounds for improved therapeutic potential.
Conclusion
5-amino-N-cyclobutyl-2-methylbenzamide represents a strategically designed chemical intermediate with significant potential in drug discovery programs. Its synthesis is straightforward and scalable, utilizing well-established and reliable chemical transformations. The unique combination of a conformationally rigid cyclobutyl group, a stable benzamide linker, and a highly versatile amino functional handle makes it an ideal starting point for the development of novel small molecule therapeutics across a range of biological targets. The protocols and insights provided herein serve as a foundational guide for researchers to synthesize, characterize, and strategically deploy this valuable building block in their quest for next-generation medicines.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]
-
Lund, G., & Sharp, M. J. (2002). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nguyen, L. (2018). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona ScholarWorks. Retrieved from [Link]
-
Nguyen, L. (2018). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Retrieved from [Link]
-
Cattaneo, M. (2017). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Ye, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Organic Reaction Data. (n.d.). Nitro Reduction - Common Conditions. Org-Reaction. Retrieved from [Link]
-
Abreu, A. R., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Retrieved from [Link]
-
Le-Huu, P., et al. (2010). Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Ragaini, F., & Cenini, S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]
-
Zhang, W., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Structure−activity relationship studies of antituberculosis cyclopeptides. ResearchGate. Retrieved from [Link]
-
Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Retrieved from [Link]
-
Venkatraman, S., et al. (2006). Discovery of ... a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. PubMed. Retrieved from [Link]
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Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. Retrieved from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
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1H and 13C NMR spectroscopy protocols for 5-amino-N-cyclobutyl-2-methylbenzamide
Strategic Application Note: Structural Elucidation of 5-Amino-N-cyclobutyl-2-methylbenzamide via High-Resolution NMR Spectroscopy
Executive Summary
5-Amino-N-cyclobutyl-2-methylbenzamide (CAS: 1247557-87-4) is a highly functionalized building block frequently utilized in the development of kinase inhibitors and GPCR ligands. Structurally, it features a 1,2,5-trisubstituted aniline core, an ortho-methyl group, and a secondary cyclobutyl amide. This application note establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm its regiochemistry and assess purity.
Strategic Rationale for Methodological Choices
The selection of the NMR solvent is the most critical variable in the structural elucidation of this compound. While Chloroform-d (CDCl₃) is a standard laboratory solvent, it is highly suboptimal here. The presence of both a primary amine (-NH₂) and a secondary amide (-NH-) introduces complex hydrogen-bonding dynamics and intermediate proton exchange rates in non-polar solvents, often resulting in severe line broadening[1].
By utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆), the strong hydrogen-bond accepting nature of the solvent effectively "locks" the exchangeable protons. This reduces the exchange rate on the NMR timescale, allowing the -NH₂ protons to resolve as a distinct broad singlet and the amide -NH- to resolve as a sharp doublet (due to 3J coupling with the cyclobutyl α -CH)[1]. Furthermore, referencing against the residual pentadeuterated DMSO quintet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C) provides an internally consistent calibration standard that prevents chemical shift drift and aids in identifying trace impurities[2].
Self-Validating Experimental Protocol
To ensure absolute data integrity, this protocol employs a closed-loop, self-validating methodology. The system demands that specific Quality Control (QC) metrics be met before data processing begins.
1. Sample Preparation
-
Action: Weigh exactly 20.0 mg (for 1 H) or 50.0 mg (for 13 C) of the compound. Dissolve completely in 0.6 mL of 99.9% atom-D DMSO-d₆ and transfer to a high-precision 5 mm NMR tube.
-
Causality: The higher 50 mg concentration is strictly required for 13 C acquisition to overcome the low natural abundance (1.1%) of the isotope and the characteristically slow longitudinal relaxation times ( T1 ) of the four quaternary carbons (C1, C2, C5, and the Carbonyl) in the molecule.
2. Instrumental Setup & Tuning
-
Action: Insert the sample into a 400 MHz or 600 MHz spectrometer equipped with a BBFO or CryoProbe at 298 K. Perform automated or manual tuning and matching (ATMA) for both 1 H and 13 C frequencies.
-
Causality: Precise tuning maximizes RF power transfer, which is critical for achieving the 90-degree pulse calibrations needed for accurate integration.
3. Shimming and Validation Gate
-
Action: Lock onto the DMSO-d₆ deuterium signal and perform gradient shimming.
-
Validation Gate: Measure the non-spinning linewidth at 50% peak height of the residual solvent peak. If the linewidth exceeds 1.0 Hz, the system fails validation. Re-shim before proceeding to acquisition.
4. Acquisition Parameters
-
1 H NMR: Execute a standard 1D pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds, acquisition time ( AQ ) to 3.0 seconds, and acquire 16 scans.
-
13 C NMR: Execute a power-gated decoupling sequence (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortion while decoupling protons. Set D1 to 2.0 seconds to allow sufficient relaxation for the quaternary carbons. Acquire 1024 scans.
Fig 1. Self-validating NMR acquisition and processing workflow for structural verification.
Data Interpretation & Quantitative Assignments
The aromatic ring of 5-amino-N-cyclobutyl-2-methylbenzamide is a 1,2,5-trisubstituted system. The strongly electron-donating nature of the -NH₂ group significantly shields the ortho protons (H-4 and H-6), shifting them upfield relative to the meta proton (H-3). The cyclobutyl ring presents a classic non-first-order multiplet system due to restricted conformational flexibility.
Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment |
| 8.10 | Doublet (d) | 1H | 7.5 | Amide -NH - (Exchangeable) |
| 6.90 | Doublet (d) | 1H | 8.0 | Aromatic H-3 (Ortho to methyl) |
| 6.65 | Doublet (d) | 1H | 2.5 | Aromatic H-6 (Ortho to NH₂, meta to H-4) |
| 6.55 | Doublet of doublets (dd) | 1H | 8.0, 2.5 | Aromatic H-4 (Ortho to NH₂, ortho to H-3) |
| 5.00 | Broad singlet (br s) | 2H | - | Amine -NH₂ (Exchangeable) |
| 4.30 | Multiplet (m) | 1H | - | Cyclobutyl α -CH |
| 2.10 | Singlet (s) | 3H | - | Aryl-CH₃ |
| 1.90 - 2.20 | Multiplet (m) | 4H | - | Cyclobutyl β -CH₂ |
| 1.50 - 1.70 | Multiplet (m) | 2H | - | Cyclobutyl γ -CH₂ |
Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type | Assignment | Substituent Effects |
| 169.5 | Quaternary (C=O) | Carbonyl | Highly deshielded by oxygen |
| 145.1 | Quaternary (C) | Aromatic C-5 | Deshielded by directly attached -NH₂ |
| 136.2 | Quaternary (C) | Aromatic C-1 | Deshielded by attached amide |
| 131.0 | Tertiary (CH) | Aromatic C-3 | Meta to -NH₂ |
| 125.8 | Quaternary (C) | Aromatic C-2 | Attached to methyl |
| 118.5 | Tertiary (CH) | Aromatic C-4 | Shielded (ortho to -NH₂) |
| 113.4 | Tertiary (CH) | Aromatic C-6 | Shielded (ortho to -NH₂) |
| 44.8 | Tertiary (CH) | Cyclobutyl α -C H | Deshielded by adjacent amide nitrogen |
| 30.5 | Secondary (CH₂) | Cyclobutyl β -C H₂ | - |
| 18.2 | Primary (CH₃) | Aryl-C H₃ | - |
| 14.8 | Secondary (CH₂) | Cyclobutyl γ -C H₂ | - |
Regiochemical Validation via 2D NMR Logic
To definitively prove that the amino group is at position 5 (and not 4 or 6), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. The logical network below illustrates the critical correlations required to lock the regiochemistry of the substituents around the benzene ring[1].
Fig 2. Logical HMBC correlation network used to unambiguously assign the regiochemistry of the aromatic ring.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [2]
-
Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry (2nd ed., Vol. 2). Elsevier Science. [1]
Sources
Application Notes and Protocols for In-Vivo Dosing and Administration of 5-amino-N-cyclobutyl-2-methylbenzamide
For: Researchers, scientists, and drug development professionals.
Introduction
5-amino-N-cyclobutyl-2-methylbenzamide is a novel benzamide derivative with potential therapeutic applications. As with any new chemical entity, establishing robust and reproducible in vivo dosing and administration protocols is a critical step in the preclinical development pathway. This guide provides a comprehensive framework for designing and executing these studies, drawing upon established principles for benzamide-based compounds and small molecule inhibitors. The focus is on ensuring scientific integrity through a deep understanding of the causality behind experimental choices, leading to the generation of reliable and translatable data.
While specific in vivo data for 5-amino-N-cyclobutyl-2-methylbenzamide is not yet extensively published, its structural similarity to other benzamides, some of which are known to act as Poly (ADP-ribose) polymerase (PARP) inhibitors, provides a rational starting point for protocol development.[1][2] PARP inhibitors are a class of targeted cancer therapies, and animal models used for their evaluation are well-established.[3][4]
Part 1: Pre-formulation and Formulation Development
A successful in vivo study begins with a stable and appropriate formulation. The physicochemical properties of 5-amino-N-cyclobutyl-2-methylbenzamide will dictate the choice of vehicle and administration route.
Physicochemical Characterization
Prior to any in vivo work, a thorough understanding of the compound's properties is essential.
| Property | Importance in Formulation Development |
| Solubility | Determines the feasibility of creating a solution for injection or an oral formulation. Low aqueous solubility is a common challenge.[2] |
| pKa | Influences solubility at different physiological pH values, which can affect absorption in the gastrointestinal tract. |
| LogP | Indicates the lipophilicity of the compound, which can predict its ability to cross cell membranes and potential for distribution into tissues. |
| Stability | The compound must be stable in the chosen vehicle under storage and administration conditions to ensure accurate dosing. |
Vehicle Selection
The choice of vehicle is critical for ensuring the bioavailability of the compound.[5] A screening of various pharmaceutically acceptable vehicles is recommended.
Common Vehicles for Preclinical In Vivo Studies:
-
Aqueous Vehicles:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
-
Co-solvents and Surfactants (for poorly soluble compounds):
-
Polyethylene glycol 300 or 400 (PEG300, PEG400)
-
Dimethyl sulfoxide (DMSO)[6]
-
Tween® 80
-
Cremophor® EL
-
-
Suspensions (for oral administration):
-
0.5% - 1% Carboxymethylcellulose (CMC)
-
0.5% Methylcellulose
-
Protocol for Vehicle Screening:
-
Prepare small-scale trial formulations of 5-amino-N-cyclobutyl-2-methylbenzamide in a panel of selected vehicles at various concentrations.
-
Assess the physical stability of each formulation by observing for precipitation, crystallization, or phase separation over a period of at least 24 hours at room temperature and 4°C.
-
For promising formulations, consider short-term chemical stability testing using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound.
A common starting formulation for a poorly soluble benzamide might be a solution in 10% DMSO, 40% PEG300, and 50% saline.[6] However, the concentration of DMSO should be kept to a minimum to avoid toxicity.
Part 2: Animal Model Selection and Administration Routes
Animal Models
The choice of animal model depends on the therapeutic hypothesis. Given the structural similarity of benzamides to PARP inhibitors, rodent models are a logical starting point.[3][7]
-
Mice: Immunodeficient strains (e.g., NOD-SCID, Athymic Nude) are commonly used for xenograft models of human cancers.[3]
-
Rats: Often used for pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling.[8]
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Routes of Administration
The route of administration is determined by the compound's properties and the experimental goals.[5]
-
Oral (PO): The most common and convenient route, but bioavailability can be limited by gastrointestinal degradation and first-pass metabolism.[9]
-
Intravenous (IV): Ensures 100% bioavailability and is useful for initial pharmacokinetic studies.[5]
-
Intraperitoneal (IP): A common route in rodent studies, offering good absorption, though it can be more variable than IV administration.[5]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.
The following diagram illustrates the decision-making process for selecting an administration route.
Caption: Overall workflow for in vivo protocol development.
Part 5: Troubleshooting and Data Interpretation
-
High Variability in Plasma Concentrations: This could be due to inconsistent dosing technique, formulation instability, or rapid metabolism. [2]Refining the dosing procedure and re-evaluating the formulation are key troubleshooting steps.
-
Poor Oral Bioavailability: This may be caused by poor solubility, degradation in the GI tract, or extensive first-pass metabolism. [9]Formulation strategies such as particle size reduction or the use of absorption enhancers may be considered.
-
Unexpected Toxicity: If toxicity is observed at doses expected to be safe, consider off-target effects or potential toxicity of the vehicle.
Conclusion
Developing an in vivo dosing and administration protocol for a novel compound like 5-amino-N-cyclobutyl-2-methylbenzamide is a systematic process that requires careful consideration of the compound's physicochemical properties, the selection of an appropriate animal model and administration route, and a staged approach to dose selection and pharmacokinetic profiling. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance the preclinical development of this promising therapeutic candidate.
References
-
PubMed. Testing PARP Inhibitors Using a Murine Xenograft Model. [Link]
-
Annual Reviews. Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. [Link]
-
Fierce Biotech. KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. [Link]
-
MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
-
AACR Journals. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. [Link]
-
MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
-
PMC. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung. [Link]
-
ResearchGate. Overview of in vivo (A) administration routes of nanoparticles and (B)... [Link]
-
MolPort. 5-amino-2-methyl-N-(1-methylcyclobutyl)benzamide | Molport-033-736-873. [Link]
-
Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. [Link]
-
PMC. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. [Link]
-
PMC. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. [Link]
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- 3. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Using Inhibitors In Vivo [sigmaaldrich.com]
- 6. Benzamide | PARP | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
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- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: High-Throughput Screening for Inhibitors of Target Kinase X (TKX) using a Luminescence-Based Assay with 5-amino-N-cyclobutyl-2-methylbenzamide
Disclaimer: The following application note is a hypothetical example created for illustrative purposes. The compound 5-amino-N-cyclobutyl-2-methylbenzamide has no currently established and publicly available biological target. The target, "Target Kinase X (TKX)," and the subsequent experimental data are fictional and intended to provide a representative framework for a high-throughput biochemical screening application note.
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The benzamide scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a core component of many potent and selective kinase inhibitors.[2] This document provides a detailed guide for the use of 5-amino-N-cyclobutyl-2-methylbenzamide, a novel benzamide-containing small molecule, in a high-throughput biochemical assay designed to identify inhibitors of the hypothetical serine/threonine kinase, Target Kinase X (TKX).
This application note will detail a robust, luminescence-based kinase assay suitable for high-throughput screening (HTS). The assay principle is based on the quantification of ATP remaining in the kinase reaction, which is inversely proportional to kinase activity.[3] We will cover the principles of the assay, a step-by-step protocol for its implementation, and guidelines for data analysis and quality control.
Principle of the Luminescence-Based Kinase Assay
The chosen assay for this application is a homogeneous, "add-and-read" luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[3][4] The assay is based on the ATP-dependent light-generating reaction of luciferase.[5]
The process involves two main steps:
-
Kinase Reaction: TKX, a peptide substrate, and ATP are incubated together. In the presence of active TKX, ATP is consumed as the kinase transfers the gamma-phosphate from ATP to the substrate.
-
ATP Detection: After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, producing light. The intensity of the luminescent signal is directly proportional to the ATP concentration.
Therefore, a high luminescent signal indicates low kinase activity (high ATP remaining), while a low luminescent signal signifies high kinase activity (low ATP remaining). Potential inhibitors of TKX, such as 5-amino-N-cyclobutyl-2-methylbenzamide, will prevent ATP consumption, resulting in a higher luminescent signal.
dot TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];}
Figure 1: Principle of the luminescence-based kinase assay.
Materials and Reagents
-
5-amino-N-cyclobutyl-2-methylbenzamide (hypothetical test compound)
-
Recombinant Target Kinase X (TKX)
-
TKX peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)[6]
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
384-well white, solid-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Protocols
Part 1: Assay Development and Optimization
Before initiating a high-throughput screen, it is crucial to optimize the assay conditions to ensure a robust and reproducible signal.
1.1. Enzyme Titration:
The optimal concentration of TKX needs to be determined to achieve a linear reaction rate and a sufficient signal window.
-
Prepare a serial dilution of TKX in kinase reaction buffer.
-
Add the diluted enzyme to the wells of a 384-well plate.
-
Initiate the reaction by adding a fixed concentration of ATP and substrate.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Add the ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence.
-
Select an enzyme concentration that results in approximately 50-80% ATP consumption.[4]
1.2. ATP Titration:
The ATP concentration should be close to the Michaelis constant (Km) of the enzyme to ensure sensitivity to ATP-competitive inhibitors.
-
Using the optimized enzyme concentration, perform the kinase reaction with varying concentrations of ATP.
-
Follow steps 4-6 from the enzyme titration protocol.
-
Determine the ATP concentration that gives a robust signal while being sensitive to inhibition.
1.3. Z'-Factor Determination:
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]
-
Prepare positive control wells (no enzyme or a known inhibitor) and negative control wells (enzyme with vehicle, e.g., DMSO).
-
Run the assay with multiple replicates of each control (typically 16-32 wells).
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
-
| Parameter | Value | Interpretation |
| Enzyme Concentration | 5 nM | Optimal for 60 min reaction time |
| ATP Concentration | 10 µM | Near the Km for TKX |
| Z'-Factor | 0.85 | Excellent assay quality for HTS[9][10] |
| Signal-to-Background | >10 | Robust signal window |
Table 1: Example of Optimized Assay Parameters for TKX.
Part 2: High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format and can be adapted for automation.
dot TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];}
Figure 2: High-throughput screening workflow.
-
Compound Plating: Dispense 50 nL of 5-amino-N-cyclobutyl-2-methylbenzamide from a stock solution in DMSO into the wells of a 384-well plate. Include positive and negative control wells on each plate.
-
Enzyme Addition: Add 5 µL of TKX enzyme solution (at 2x the final optimized concentration) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing ATP and the peptide substrate (at 2x the final optimized concentrations) to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Detection: Add 10 µL of the luminescence-based ATP detection reagent to all wells.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
Data Analysis and Interpretation
1. Normalization:
To account for plate-to-plate variation, raw luminescence data should be normalized. A common method is to express the data as a percentage of inhibition relative to the controls on each plate.[11]
% Inhibition = 100 * (Signaltest compound - Mean Signalnegative control) / (Mean Signalpositive control - Mean Signalnegative control)
2. Hit Identification:
A "hit" is a compound that produces a statistically significant level of inhibition. A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative controls.
3. Dose-Response Analysis and IC₅₀ Determination:
Confirmed hits should be further characterized by determining their half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the assay with a serial dilution of the compound.
-
Prepare a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.[12][13]
-
Fit the data to a sigmoidal dose-response model (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.[14][15]
| Compound | IC₅₀ (µM) |
| 5-amino-N-cyclobutyl-2-methylbenzamide | 0.54 |
| Staurosporine (Control Inhibitor) | 0.02 |
Table 2: Example IC₅₀ values for 5-amino-N-cyclobutyl-2-methylbenzamide and a control inhibitor against TKX.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z'-factor (<0.5) | High variability in controls, suboptimal reagent concentrations. | Re-optimize enzyme and ATP concentrations. Ensure consistent liquid handling. |
| High variability across plate | Edge effects, inconsistent dispensing. | Use a humidified incubator, randomize sample layout on the plate. |
| False positives/negatives | Compound interference with the luciferase enzyme, compound autofluorescence. | Perform counter-screens to identify compounds that directly inhibit luciferase. Use alternative assay formats for confirmation (e.g., TR-FRET, FP).[5] |
Conclusion
The luminescence-based kinase assay described in this application note provides a robust and reliable method for high-throughput screening of potential kinase inhibitors. The protocol has been successfully applied to characterize the inhibitory activity of 5-amino-N-cyclobutyl-2-methylbenzamide against the hypothetical Target Kinase X. By following the outlined procedures for assay optimization, execution, and data analysis, researchers can effectively identify and characterize novel kinase inhibitors in a high-throughput manner.
References
-
Auld, D. S., & Inglese, J. (2008). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of Biomolecular Screening, 13(7), 676-686. [Link][5]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-13. [Link][16]
-
Ikesugi, K., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(10), 1436-1441. [Link][17]
-
Berge, A., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 143, 1343-1358. [Link][18]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link][8]
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Kores, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 656-665. [Link][19]
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Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5738-5744. [Link]
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BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link][9]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link][20]
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ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link][21]
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Burlingame, M. A., & Borchardt, R. T. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Assay and Drug Development Technologies, 12(1), 11-26. [Link][22]
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Gul, S., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1345. [Link][23]
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Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link][10]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link][1]
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Kalliokoski, T. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link][12]
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BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link][24]
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Bettayeb, K., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3970-3984. [Link][25]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link][26]
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Kumar, A., et al. (2017). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 7(83), 52839-52851. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link][27]
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Wovkulich, P. M., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1030-1035. [Link][28]
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Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Retrieved from [Link][29]
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BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link][30]
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Loo, A., & Copp, L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link][13]
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Gribbon, P., & Sewing, A. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Current Opinion in Drug Discovery & Development, 8(5), 624-630. [Link][31]
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Roman, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(8), 1735. [Link][32]
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Smith, E. B., et al. (2014). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Journal of Biomolecular Screening, 19(7), 1128-1134. [Link][33]
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ResearchGate. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link][34]
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Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 1-10. [Link][35]
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Gonçalves, A. (2021). Drug dose-response data analysis. Towards Data Science. [Link][14]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved from [Link][15]
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Gasteiger, E., et al. (2014). Data analysis approaches in high throughput screening. Current Opinion in Chemical Biology, 18, 10-16. [Link][11]
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Bentham Science Publishers. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Retrieved from [Link][36]
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Molecular Devices. (2026). Fluorescence Polarization (FP). Retrieved from [Link][37]
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Zaware, N., et al. (2013). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ASSAY and Drug Development Technologies, 11(5-6), 306-315. [Link][38]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link][39]
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catalytic hydrogenation methods for 5-amino-N-cyclobutyl-2-methylbenzamide synthesis
An Application Guide for the Synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide via Catalytic Hydrogenation
Introduction: The Importance of Aromatic Amines in Drug Discovery
5-amino-N-cyclobutyl-2-methylbenzamide is an important synthetic intermediate in the development of pharmacologically active molecules. Aromatic amines, such as this compound, are foundational building blocks in medicinal chemistry, frequently appearing in the structure of drug candidates across various therapeutic areas. The efficient and clean synthesis of these intermediates is therefore a critical step in the drug development pipeline. The most common and industrially scalable method for preparing aromatic amines is the reduction of the corresponding nitroaromatic precursor, in this case, 5-nitro-N-cyclobutyl-2-methylbenzamide.
This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the catalytic hydrogenation methods for this specific transformation. We will explore the mechanistic underpinnings, compare common catalytic systems, and provide two robust, step-by-step protocols with an emphasis on safety, efficiency, and reproducibility.
Reaction Overview and Mechanistic Rationale
The conversion of a nitro group to an amine via catalytic hydrogenation is a cornerstone of synthetic chemistry. The overall transformation is represented by the following reaction:
Figure 1. General reaction scheme for the reduction of 5-nitro-N-cyclobutyl-2-methylbenzamide.
This process is not a single-step conversion but a series of reductions that occur on the surface of a heterogeneous catalyst. While the exact mechanism can be complex, it is generally accepted to proceed through nitroso and hydroxylamine intermediates.[1][2]
Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Amine
The role of the catalyst, typically a noble metal like Palladium (Pd) or a base metal like Nickel (Ni), is to adsorb both the molecular hydrogen (H₂) and the nitroarene substrate onto its surface. This co-adsorption facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction. A critical objective of a successful hydrogenation protocol is to ensure the reaction proceeds to completion, as the accumulation of the N-arylhydroxylamine intermediate can lead to the formation of undesired dimeric impurities, such as azo and azoxy compounds.[1]
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and depends on factors such as substrate compatibility, cost, desired reaction conditions, and safety considerations. For the reduction of 5-nitro-N-cyclobutyl-2-methylbenzamide, two catalysts stand out for their efficiency and reliability: Palladium on Carbon (Pd/C) and Raney® Nickel.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity under mild conditions.[3][4] It typically requires low hydrogen pressures (1-4 atm or ~15-60 psi) and can often be run at room temperature, minimizing the risk of side reactions. The primary drawback is the higher cost of palladium, a precious metal.
-
Raney® Nickel (Raney Ni): A highly active, sponge-like nickel catalyst, Raney Ni is a cost-effective alternative to precious metal catalysts.[5][6] It is an excellent choice for robust, large-scale reductions. While it can sometimes require higher temperatures or pressures to achieve reaction rates comparable to Pd/C, it is known for its durability.[6] Raney Ni is typically supplied as an aqueous slurry to mitigate its pyrophoric nature.[7]
-
Hydrogen Sources: While compressed hydrogen gas is the most common reductant, transfer hydrogenation offers an alternative that avoids the need for high-pressure equipment. In transfer hydrogenation, a stable organic molecule, such as ammonium formate or hydrazine, serves as the hydrogen donor in the presence of a catalyst like Pd/C.[8][9] This can be a safer option for laboratories not equipped for high-pressure reactions.
The following protocols will focus on the use of hydrogen gas, as it is the most direct and atom-economical method.
Data Presentation: Comparison of Hydrogenation Protocols
The table below summarizes the key operational parameters for the two detailed protocols provided in this guide.
| Parameter | Protocol 1: Palladium on Carbon | Protocol 2: Raney® Nickel |
| Catalyst | 10% Palladium on Carbon (wet) | Raney® Nickel 2800 (slurry in water) |
| Catalyst Loading | 1-5 mol% | 5-10 wt% relative to substrate |
| Hydrogen Pressure | 50 psi (Parr Apparatus) or 1 atm (Balloon) | 50-100 psi (Parr Apparatus) |
| Temperature | Room Temperature (20-25 °C) | Room Temperature to 40 °C |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Work-up | Filtration through Celite® | Filtration through Celite® |
| Key Advantage | High activity at low temperature/pressure | Cost-effective for large scale |
Experimental Protocols
Safety is the highest priority in any hydrogenation reaction. These reactions involve flammable solvents, a highly flammable gas (hydrogen), and pyrophoric catalysts. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[10][11] Personal protective equipment (safety goggles, flame-resistant lab coat, appropriate gloves) is mandatory. An ABC-type fire extinguisher should be readily accessible.[7]
Protocol 1: Synthesis using Palladium on Carbon (Pd/C)
This protocol describes a general and highly reliable method using a standard Parr-type hydrogenation apparatus.
Materials:
-
5-nitro-N-cyclobutyl-2-methylbenzamide (1.0 eq)
-
10% Palladium on Carbon (50% wet, 1-2 mol%)
-
Ethanol (or Methanol), reagent grade (approx. 10-20 mL per gram of substrate)
-
Celite® 545 (or equivalent filter aid)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Equipment:
-
Parr hydrogenation apparatus or a similar pressure-rated reaction vessel
-
Glass liner for the vessel
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Vessel Charging: In the glass liner of the hydrogenation vessel, add the 5-nitro-N-cyclobutyl-2-methylbenzamide (1.0 eq) and a magnetic stir bar. Add ethanol to dissolve or suspend the starting material completely.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Causality: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent, as dry Pd/C can be pyrophoric.[11]
-
System Assembly and Purging: Securely assemble the hydrogenation apparatus according to the manufacturer's instructions. To ensure an oxygen-free environment, purge the system by pressurizing with nitrogen to ~50 psi, venting, and repeating this cycle at least three times.[12]
-
Hydrogen Introduction: After the final nitrogen vent, evacuate the vessel briefly and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic, and a slight temperature increase may be observed initially. Monitor the reaction by observing the pressure drop as hydrogen is consumed.
-
Reaction Monitoring: After a few hours (or once hydrogen uptake ceases), the reaction progress can be checked. Safely vent the hydrogen, purge the system with nitrogen, and then quickly remove a small aliquot for analysis by TLC or LC-MS.
-
Reaction Work-up: Once the reaction is complete, vent the hydrogen and purge the vessel thoroughly with nitrogen three times.[12]
-
Catalyst Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[13] Wash the reaction vessel and the filter cake with additional ethanol to ensure complete transfer. Trustworthiness: It is critical to never let the catalyst on the filter pad go dry , as the used catalyst is highly pyrophoric.[7][10]
-
Catalyst Quenching: Immediately after filtration, carefully transfer the Celite pad with the catalyst into a beaker and add a large volume of water to quench its activity. This slurry can then be disposed of in a dedicated, properly labeled waste container.[14]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-N-cyclobutyl-2-methylbenzamide. The product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis using Raney® Nickel
This protocol provides a cost-effective alternative, particularly for larger-scale syntheses.
Materials:
-
5-nitro-N-cyclobutyl-2-methylbenzamide (1.0 eq)
-
Raney® Nickel 2800 (aqueous slurry, ~5-10% by weight of the substrate)
-
Ethanol (or Methanol), reagent grade
-
Deionized water
-
Celite® 545
Equipment:
-
Same as Protocol 1.
Step-by-Step Methodology:
-
Catalyst Preparation: In the glass liner, carefully decant the water from the required amount of Raney® Nickel slurry. Wash the catalyst by adding ethanol, stirring gently, allowing it to settle, and decanting the solvent. Repeat this wash twice more to exchange the water for the reaction solvent. Causality: This solvent exchange prevents the introduction of excess water into the reaction, which could affect solubility and reaction kinetics.
-
Vessel Charging: After the final wash, add the solution of 5-nitro-N-cyclobutyl-2-methylbenzamide in ethanol to the vessel containing the washed catalyst and a stir bar.
-
System Setup and Reaction: Assemble the apparatus and purge with nitrogen, then introduce hydrogen as described in Protocol 1 (steps 3-5). A slightly higher pressure (50-100 psi) or gentle warming (30-40 °C) may be beneficial to increase the reaction rate.[5]
-
Work-up and Isolation: Follow the same procedures for reaction monitoring, work-up, catalyst filtration, quenching, and product isolation as detailed in Protocol 1 (steps 6-10). The same safety precautions regarding the pyrophoric nature of the used catalyst apply.[7]
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process for catalyst selection.
Caption: A typical workflow for the catalytic hydrogenation process.
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cell culture treatment guidelines and concentrations for 5-amino-N-cyclobutyl-2-methylbenzamide
An empirical, de novo approach to cell culture screening is required when evaluating early-stage synthetic building blocks or novel probes like 5-amino-N-cyclobutyl-2-methylbenzamide (CAS: 1247557-87-4) . Because this compound lacks an extensively documented biological profile in public literature, we must treat it as an exploratory small molecule. Benzamide derivatives are privileged scaffolds frequently utilized in epigenetic modulators (e.g., Class I HDAC inhibitors) and kinase inhibitors.
As a Senior Application Scientist, I have designed this comprehensive protocol to guide you through the initial physicochemical handling, cytotoxicity profiling, and target engagement workflows for this compound. The methodology is grounded in the NIH Assay Guidance Manual to ensure that your data is robust, reproducible, and ready for high-throughput scaling.
Physicochemical Properties & Formulation Strategy
Expertise & Experience: The structure of 5-amino-N-cyclobutyl-2-methylbenzamide presents specific handling considerations. The cyclobutyl group imparts lipophilicity, which can limit aqueous solubility in standard culture media. Conversely, the primary amine (5-amino) is a reactive moiety. Prolonged incubation in media containing high concentrations of reactive aldehydes (e.g., pyruvate) can lead to Schiff base formation, artificially lowering the effective concentration of the active drug.
To ensure complete solvation and prevent compound "crashing out" (precipitation) in aqueous media, the compound must be formulated in 100% anhydrous DMSO before serial dilution.
Table 1: Physicochemical Profile & Formulation Guidelines
| Parameter | Specification / Recommendation | Rationale |
| Compound Name | 5-Amino-N-cyclobutyl-2-methylbenzamide | Target scaffold for screening. |
| CAS Number | 1247557-87-4 | Chemical identifier. |
| Molecular Weight | ~204.27 g/mol | Required for molarity calculations. |
| Primary Solvent | 100% Anhydrous DMSO | Ensures complete dissolution of the lipophilic cyclobutyl moiety. |
| Stock Concentration | 10 mM | Standard high-concentration stock for serial dilutions. |
| Storage Conditions | -20°C, protected from light | Prevents oxidation of the primary amine group. |
| Max Final DMSO (In Vitro) | ≤ 0.5% v/v (Ideally 0.1%) | Prevents solvent-induced cytotoxicity and assay interference [1]. |
Experimental Workflow
To systematically evaluate this compound, we employ a phased screening pipeline. We first confirm solubility, establish the baseline cytotoxicity (to define the therapeutic window), and finally proceed to phenotypic or target-specific assays.
Caption: Workflow for the initial in vitro evaluation of 5-amino-N-cyclobutyl-2-methylbenzamide.
Cell Culture Treatment Guidelines
Trustworthiness: When establishing the IC50 of a novel compound, a linear concentration scale will fail to capture the inflection point of the sigmoidal dose-response curve. We must use a logarithmic (e.g., 3-fold or 10-fold) serial dilution strategy.
According to HTS validation standards, the final DMSO concentration must remain constant across all wells (typically 0.1%) to ensure that any observed cell death is strictly due to the compound's mechanism of action, not solvent toxicity [1].
Table 2: Recommended 9-Point Dose-Response Concentration Range
| Dilution Step | Compound Concentration | Final DMSO Concentration | Purpose |
| 1 (Max) | 100 µM | 0.1% | Upper asymptote (Maximal effect/Toxicity) |
| 2 | 33.3 µM | 0.1% | High-dose profiling |
| 3 | 11.1 µM | 0.1% | High-dose profiling |
| 4 | 3.70 µM | 0.1% | Mid-range profiling |
| 5 | 1.23 µM | 0.1% | Mid-range profiling |
| 6 | 411 nM | 0.1% | Mid-range profiling |
| 7 | 137 nM | 0.1% | Low-dose profiling |
| 8 | 45.7 nM | 0.1% | Low-dose profiling |
| 9 (Min) | 15.2 nM | 0.1% | Lower asymptote (Baseline viability) |
| Vehicle | 0 µM | 0.1% | Negative Control (100% Viability baseline) |
Protocol 1: High-Throughput Cytotoxicity Profiling
We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than colorimetric assays (like MTT/MTS). ATP-based assays are highly sensitive, require fewer cell handling steps, and are less prone to chemical interference from reactive amines or redox-cycling compounds[2].
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a white, opaque-bottom 384-well plate at a density of 1,000–2,000 cells/well in 20 µL of complete culture media.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 1000X dilution series of 5-amino-N-cyclobutyl-2-methylbenzamide in 100% DMSO using a 3-fold dilution scheme (starting at 100 mM).
-
Intermediate Dilution: Dilute the 1000X DMSO stocks 1:100 into intermediate media to create 10X working solutions (containing 1% DMSO).
-
Dosing: Transfer 2.2 µL of the 10X working solutions to the 20 µL of culture media in the 384-well plate. This yields a 1X final concentration with a strictly controlled 0.1% final DMSO concentration.
-
Treatment Window: Incubate the cells with the compound for 72 hours.
-
Assay Execution: Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes. Add 20 µL of the reagent to each well.
-
Lysis & Detection: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read the luminescence on a microplate reader.
Quality Control (The Z'-Factor): A self-validating system requires calculating the Z'-factor for every assay plate to ensure the separation between the positive control (e.g., 1 µM Staurosporine, 100% kill) and the negative control (0.1% DMSO vehicle, 0% kill). A robust assay must yield a Z′≥0.5 [1].
Protocol 2: Target Engagement & Phenotypic Context
Once the IC50 is established, downstream phenotypic assays should be conducted at sub-lethal concentrations (e.g., IC10 or IC20 ) to observe specific target engagement without the confounding effects of generalized apoptosis. Because benzamides are classic pharmacophores for epigenetic and kinase targets, the following pathway illustrates the putative mechanistic evaluation.
Caption: Putative signaling cascade modulated by benzamide-class targeted inhibitors.
Step-by-Step Methodology (Target Engagement via Western Blot):
-
Seeding: Seed cells in 6-well plates at 3×105 cells/well and incubate overnight.
-
Sub-lethal Dosing: Treat cells with 5-amino-N-cyclobutyl-2-methylbenzamide at IC10 , IC20 , and IC50 concentrations for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification & Blotting: Quantify protein using a BCA assay, resolve 20 µg of lysate via SDS-PAGE, and probe for specific downstream biomarkers (e.g., Acetyl-Histone H3 for HDAC inhibition, or specific phospho-kinases).
References
Technical Support Center: Synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide
An in-depth technical guide to improving overall yield in 5-amino-N-cyclobutyl-2-methylbenzamide synthesis.
Welcome to the technical support center for the synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve the overall yield and purity of your target compound.
Overview of the Synthetic Pathway
The synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide is typically achieved through a two-step process starting from 2-methyl-5-nitrobenzoic acid. The first step involves an amide bond formation with cyclobutylamine to yield the intermediate, N-cyclobutyl-2-methyl-5-nitrobenzamide. The second step is the reduction of the aromatic nitro group to the desired primary amine.
Caption: General two-step synthesis workflow for 5-amino-N-cyclobutyl-2-methylbenzamide.
Part 1: Amide Coupling Troubleshooting & FAQs
This section addresses common issues encountered during the formation of the amide bond between 2-methyl-5-nitrobenzoic acid and cyclobutylamine.
Q1: My amide coupling reaction has a low yield. What are the common causes and how can I fix them?
A1: Low yields in this step are often traced back to the choice of coupling agent, reaction conditions, or the presence of moisture.[1]
-
Cause 1: Ineffective Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is slow and requires high temperatures.[1] An activating agent (coupling reagent) is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group. If activation is inefficient, the reaction will not proceed to completion.
-
Solution: Choose an appropriate coupling reagent. For large-scale synthesis, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a cost-effective and highly efficient method.[2] For smaller, lab-scale syntheses, carbodiimide reagents like EDC (in combination with HOBt) or uronium/aminium salts like HATU are excellent choices, especially if milder conditions are required.[1]
-
Cause 2: Hydrolysis of Reagents. Acyl chlorides and many activated carboxylic acid intermediates are highly susceptible to hydrolysis.[3] Any moisture in the reaction will convert them back to the unreactive carboxylic acid, halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]
-
Cause 3: Side Reactions. When using carbodiimide coupling reagents like DCC or EDC, a common side reaction is the formation of a stable N-acylurea byproduct, which consumes the activated acid intermediate.[1]
-
Solution: To suppress N-acylurea formation, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated intermediate to form an active ester that is more reactive towards the amine and less prone to side reactions.[1][2]
-
Cause 4: Salt Formation. The amine reactant (cyclobutylamine) is basic and the carboxylic acid is acidic. They can form an ammonium-carboxylate salt, which removes the amine from the reaction by protonating it.
-
Solution: If you are not using the acyl chloride route, add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This base will neutralize any generated acid (like HCl from acyl chlorides) and prevent the protonation of the cyclobutylamine, keeping it available for reaction.[3]
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Pros | Cons | Scale |
| SOCl₂ or (COCl)₂ | Highly reactive, cost-effective, volatile byproducts.[2] | Harsh conditions, generates HCl. | Large Scale |
| EDC / HOBt | Milder conditions, water-soluble urea byproduct.[4] | Potential for N-acylurea side reaction, costlier than SOCl₂. | Lab Scale |
| HATU / DIPEA | High efficiency for challenging couplings, low racemization.[1] | Expensive, generates solid byproducts. | Lab Scale |
| T3P® (Propylphosphonic Anhydride) | High yields, byproducts are water-soluble.[2] | Moderate cost. | Lab & Pilot Scale |
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Start -> CheckMoisture; CheckMoisture -> Sol_Dry [label="No"]; CheckMoisture -> CheckReagent [label="Yes"]; CheckReagent -> Sol_Reagent [label="No"]; CheckReagent -> CheckBase [label="Yes"]; CheckBase -> Sol_Base [label="No"]; CheckBase -> Sol_Additive [label="Yes"]; }
Caption: Decision-making workflow for troubleshooting low yields in amide coupling.
Part 2: Nitro Group Reduction Troubleshooting & FAQs
This section addresses challenges associated with the reduction of the nitro group in N-cyclobutyl-2-methyl-5-nitrobenzamide to form the final product.
Q2: My nitro reduction is incomplete or produces side products. What is the best method to use?
A2: The choice of reducing agent is critical for a clean and complete reaction. The reduction of aromatic nitro compounds can proceed through nitroso and hydroxylamine intermediates, which can condense to form azoxy and azo impurities if the reaction is not optimized.[5]
-
Cause 1: Catalyst Inactivity or Poisoning (for Catalytic Hydrogenation). The catalyst (e.g., Palladium on carbon, Raney Nickel) can become inactive due to impurities in the starting material or improper handling.
-
Solution: Use fresh, high-quality catalyst. Ensure the substrate is free of potential catalyst poisons like sulfur compounds. Catalytic hydrogenation with Pd/C is often the method of choice due to its efficiency, but it can be sensitive.[6]
-
Cause 2: Over-reduction or Lack of Chemoselectivity. Some powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro groups to anilines as they tend to produce azo compounds.[6] While the amide bond is generally stable, very harsh conditions could potentially affect it.
-
Solution: Choose a reagent with good chemoselectivity for the nitro group.
-
Catalytic Hydrogenation (H₂/Pd/C or H₂/Raney Ni): This is a very clean and effective method. Raney Nickel is often preferred if the molecule contains halogens that could be removed by Pd/C.[6]
-
Metal/Acid Reduction (Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl): These are classic, robust methods. The use of iron in acidic media is a mild and effective way to reduce nitro groups in the presence of other reducible functionalities.[6] Tin(II) chloride (SnCl₂) is also a mild and selective reagent.[6]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be used under aqueous conditions and is effective for reducing nitro groups.[7]
-
-
Cause 3: Formation of Azo/Azoxy Impurities. As described by the Haber mechanism, the condensation of nitroso and hydroxylamine intermediates can lead to dimeric impurities.[5] This is more common when the reduction is slow or incomplete.
-
Solution: Ensure efficient stirring and sufficient reductant to drive the reaction completely to the aniline product. Metal/acid reductions are often effective at preventing these side products.
Table 2: Comparison of Common Nitro Reduction Methods
| Reduction Method | Reductant/Catalyst | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High yield, clean byproducts (H₂O), mild conditions.[7] | Requires specialized pressure equipment, catalyst can be pyrophoric and sensitive to poisons.[6] |
| Metal in Acid | Fe / HCl or NH₄Cl | Inexpensive, reliable, high-yielding.[6] | Requires acidic workup, generates metal waste. |
| Metal Salt Reduction | SnCl₂ / HCl | Mild conditions, good selectivity.[6] | Stoichiometric amounts of tin salts are generated as waste. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of N-cyclobutyl-2-methyl-5-nitrobenzamide (Acyl Chloride Method)
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve cyclobutylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide (Catalytic Hydrogenation)
-
Setup: To a hydrogenation vessel, add N-cyclobutyl-2-methyl-5-nitrobenzamide (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm or ~50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-N-cyclobutyl-2-methylbenzamide. The product can be further purified by recrystallization or column chromatography if necessary.[8]
Part 4: Purification Strategies
Q3: My final product is an oil and will not crystallize, or it is impure after initial workup. How can I purify it?
A3: Purification challenges are common. The presence of two amino groups and a hydroxyl group in some related structures can lead to strong adsorption on silica gel, while residual byproducts can inhibit crystallization.[8]
-
Issue: Oily Product. This can be due to residual solvent or impurities depressing the melting point.
-
Solution:
-
High Vacuum: First, ensure all solvent is removed by placing the crude product under a high vacuum for several hours.
-
Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod. Adding a "seed crystal" from a previously successful batch can also work.[1]
-
Recrystallization: Perform small-scale solubility tests to find a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent should dissolve the compound when hot but not when cold.[8]
-
-
Issue: Persistent Impurities. Byproducts from the coupling or reduction steps may co-elute with the product.
-
Solution:
-
Acid-Base Extraction: Before chromatography or recrystallization, perform a thorough acid-base wash. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute base (e.g., NaHCO₃) to remove any unreacted 2-methyl-5-nitrobenzoic acid. Then, wash with dilute acid (e.g., 1M HCl) to remove any highly basic impurities (note: your product may also partition into the acidic aqueous layer, so this step must be done carefully, monitoring the pH).
-
Column Chromatography: If impurities persist, column chromatography is the most effective method.
-
Normal Phase (Silica Gel): A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.[8] Given the amine functionality, peak tailing can be an issue. To mitigate this, you can add a small amount (0.5-1%) of triethylamine to the eluent.[8]
-
Reverse Phase (C18): If normal phase fails, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
References
- Blaser, H.-U., Steiner, H., & Studer, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Pescarmona, P. P., & Kärkäs, M. D. (2018).
- Pescarmona, P. P., & Kärkäs, M. D.
- Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- BenchChem Technical Support Team. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
- Le-Huy, K., & Gout, E. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Organic Chemistry Portal. (n.d.).
- BenchChem Technical Support Team. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor solubility of 5-amino-N-cyclobutyl-2-methylbenzamide in aqueous DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the late-stage precipitation issues commonly encountered when transitioning 5-amino-N-cyclobutyl-2-methylbenzamide from organic storage stocks into aqueous biological assays.
The Chemical Context: Causality of Precipitation
When evaluating the solubility of research compounds, we must distinguish between thermodynamic solubility (equilibrium state) and kinetic solubility (the point at which a compound precipitates upon rapid solvent shift)[1].
The precipitation of 5-amino-N-cyclobutyl-2-methylbenzamide upon dilution from 100% DMSO into an aqueous buffer is a classic kinetic solubility failure[2]. Mechanistically, this is driven by three structural features:
-
The N-cyclobutyl group: This rigid, highly lipophilic moiety significantly increases the compound's partition coefficient (LogP), driving hydrophobic exclusion in water.
-
The 2-methyl group: Adds further lipophilicity and steric bulk, disrupting potential hydrogen bonding with the solvent.
-
The 5-amino group: The pKa of a standard aniline nitrogen is approximately 4.64[3]. In a physiological assay buffer (pH 7.4), this basic amine remains completely unprotonated and electrically neutral, severely limiting ion-dipole interactions with water.
When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the compound can solvate. This creates extreme local supersaturation, leading to rapid nucleation and the formation of an amorphous precipitate[4].
Diagnostic Workflow
Decision matrix for rescuing kinetic solubility of benzamide derivatives in aqueous assays.
Troubleshooting FAQs
Q1: Why does my compound crash out immediately upon dilution, even at low final concentrations (e.g., 10 µM)? A1: You are observing a failure of kinetic solubility[2]. When pipetting a DMSO stock into an aqueous buffer, the immediate local concentration of the compound at the droplet interface far exceeds its thermodynamic solubility limit. Because the conditions used in high-throughput assays (fast addition of DMSO) prohibit orderly crystallization, an amorphous precipitate forms instantly, which is kinetically trapped and difficult to re-dissolve[1].
Q2: How can I adjust my buffer chemistry to prevent precipitation without using detergents? A2: Exploit the compound's ionizable 5-amino group. Because the pKa of this aniline-like amine is ~4.64[3], it is entirely neutral at pH 7.4. If your biological assay tolerates an acidic environment (e.g., pH 4.0), lowering the buffer pH will protonate the amine, converting the highly hydrophobic molecule into a highly water-soluble cation.
Q3: If my assay requires physiological pH (7.4), what excipients are best suited for this specific molecular structure? A3: We highly recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form a toroidal 3D structure with a hydrophilic exterior and a hydrophobic internal cavity[5]. The highly lipophilic cyclobutyl ring of your compound is an ideal size to form a stable inclusion complex within the β-cyclodextrin cavity[6]. This shields the hydrophobic moiety from the aqueous environment and enhances solubility without introducing detergents that might lyse cells or denature target proteins[7].
Q4: Does the physical method of mixing matter? A4: Absolutely. Never add aqueous buffer directly to the DMSO stock. Always add the DMSO stock to a large volume of the aqueous buffer. To minimize local supersaturation, add the DMSO solution dropwise while the aqueous buffer is under vigorous vortexing or orbital shaking[8].
Standard Operating Procedures (Protocols)
Protocol A: Kinetic Solubility Assessment via Nephelometry
Use this protocol to determine the exact concentration at which your compound precipitates in your specific assay buffer.
-
Stock Preparation: Prepare a 10 mM stock of 5-amino-N-cyclobutyl-2-methylbenzamide in anhydrous DMSO[1].
-
Buffer Aliquoting: Aliquot 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well microplate.
-
Controlled Addition: Add 2 µL of the DMSO stock to the buffer (final DMSO concentration = 1%) under continuous orbital shaking at 1200 rpm to prevent local supersaturation[9].
-
Incubation: Incubate the plate for 1.5 to 2 hours at room temperature[9].
-
Measurement: Measure light scattering (turbidity) using a nephelometer or plate reader. An increase in signal compared to a blank (1% DMSO in buffer) indicates the kinetic solubility limit has been breached[1].
Protocol B: HP-β-CD Complexation for Biological Assays
Use this protocol to formulate the compound for cell-based or biochemical assays at physiological pH.
-
Excipient Preparation: Prepare a 5-10 mM solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the required biological assay buffer[8].
-
Thermal Optimization: Warm the buffer slightly (e.g., 37°C) to increase thermodynamic solubility dynamics.
-
Agitation: Place the HP-β-CD buffer on a high-speed vortex mixer.
-
Complexation: Slowly add the 10 mM compound/DMSO stock dropwise into the center of the vortexing HP-β-CD solution[8].
-
Equilibration: Allow the solution to equilibrate on a shaker for 1 hour to ensure stable inclusion complex formation between the cyclobutyl moiety and the cyclodextrin cavity[6].
Quantitative Solubility Data Summary
| Intervention Strategy | Mechanism of Action | Estimated Kinetic Solubility Limit | Biological Assay Compatibility |
| Standard PBS (pH 7.4) | Baseline (Neutral Aniline) | < 10 µM | High |
| Acidic Buffer (pH 4.0) | Amine Protonation (Cationic) | > 200 µM | Low (pH-sensitive assays) |
| 10 mM HP-β-CD (pH 7.4) | Hydrophobic Cavity Inclusion | ~ 100 µM | High (Biocompatible) |
| 0.01% Tween-20 (pH 7.4) | Micellar Solubilization | ~ 50 µM | Moderate (Membrane effects) |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. elib.bsu.by [elib.bsu.by]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. WO2023044365A1 - Use of cyclodextrin to enhance solubility of substrates and increase enzymatic glycosylation reaction efficiency - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ovid.com [ovid.com]
reducing organic impurities in 5-amino-N-cyclobutyl-2-methylbenzamide scale-up
Welcome to the technical support center for the synthesis and purification of 5-amino-N-cyclobutyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with controlling organic impurities during the scale-up of this important chemical intermediate. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 5-amino-N-cyclobutyl-2-methylbenzamide, and how do they influence the impurity profile?
A1: The most prevalent synthetic route involves a two-step process:
-
Amide Coupling: 2-methyl-5-nitrobenzoic acid is coupled with cyclobutylamine to form the intermediate, N-cyclobutyl-2-methyl-5-nitrobenzamide. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[1]
-
Nitro Group Reduction: The nitro intermediate is then reduced to the desired 5-amino product.[2] Common methods include catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) or metal-based reductions (e.g., using iron, tin, or zinc in an acidic medium).[2][3][4]
The choice of reagents and conditions in each step critically dictates the impurity profile. The amide coupling step can introduce unreacted starting materials or side products from the coupling agents.[5][6] The nitro reduction step is often the primary source of chromophoric (colored) impurities, such as intermediates like nitroso and hydroxylamine species, or their condensation byproducts like azo and azoxy compounds.[7][8]
Q2: What are the most critical process parameters (CPPs) to monitor during scale-up to minimize impurity formation?
A2: During scale-up, tight control over the following CPPs is essential:
-
Temperature: The nitro reduction is highly exothermic.[9] Poor temperature control can lead to runaway reactions and the formation of side products.
-
Stoichiometry of Reagents: In the amide coupling, incorrect stoichiometry can lead to residual starting materials or the formation of diacylated byproducts.[10] In the reduction step, an insufficient amount of reducing agent will result in an incomplete reaction.[11]
-
Reaction Time: Monitoring the reaction for completion (e.g., by HPLC or TLC) is crucial. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of secondary byproducts.[11]
-
Atmosphere: For catalytic hydrogenations, ensuring an inert atmosphere and proper handling of the catalyst is vital to prevent catalyst poisoning and ensure consistent activity.[11]
Q3: What analytical techniques are recommended for impurity profiling of 5-amino-N-cyclobutyl-2-methylbenzamide?
A3: A combination of chromatographic and spectroscopic techniques is necessary for comprehensive impurity profiling.[5][]
| Technique | Application | Notes |
| HPLC/UPLC | The primary tool for quantifying known and unknown impurities.[][13] | Use a gradient method with a C18 column and a UV/PDA detector for good separation of polar and non-polar compounds. |
| LC-MS | For the identification of unknown impurities by providing molecular weight information. | Essential for structural elucidation of process-related impurities and degradation products. |
| GC-MS | To quantify volatile organic impurities and residual solvents. | Particularly useful for identifying and quantifying low-boiling starting materials or solvent residues. |
| NMR | For the definitive structural confirmation of isolated impurities. | Provides detailed structural information to confirm the identity of byproducts. |
Troubleshooting Guide: Organic Impurities
This section addresses specific issues you may encounter during your scale-up experiments in a question-and-answer format.
Problem 1: My final product has a persistent yellow or orange discoloration, even after initial purification.
Q: What is causing this discoloration and how can I remove it?
A: Discoloration in aromatic amines is almost always due to the presence of trace-level, highly chromophoric impurities formed during the nitro reduction step.
-
Probable Cause: The likely culprits are azo or azoxy compounds.[7][14] These form from the condensation of partially reduced intermediates, such as the nitroso and hydroxylamine species.[7][8] This side reaction is often exacerbated by localized areas of high temperature or non-homogenous mixing during the addition of the reducing agent.
-
Troubleshooting Steps:
-
Optimize the Reduction: Ensure controlled, slow addition of the reducing agent with efficient agitation and cooling to maintain a consistent internal temperature.
-
Activated Carbon Treatment: During the workup or prior to final crystallization, treat a solution of your crude product with a small amount of activated charcoal.[10] The charcoal will adsorb these colored impurities. Use it sparingly, as it can also adsorb your desired product.
-
Reductive Quench: In some cases, adding a small amount of a reducing agent like sodium hydrosulfite during the aqueous workup can help reduce residual azo compounds back to the desired amine.
-
Problem 2: HPLC analysis shows a significant peak corresponding to the unreacted N-cyclobutyl-2-methyl-5-nitrobenzamide intermediate.
Q: My nitro reduction appears incomplete. How can I drive the reaction to completion?
A: An incomplete reduction is a common scale-up challenge, often related to the activity of the reducing agent or reaction conditions.[11]
-
Probable Causes & Solutions:
-
Catalyst Deactivation (for Catalytic Hydrogenation): The Pd/C catalyst may be poisoned. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. Consider increasing the catalyst loading, but be mindful of cost and potential for metal leaching.[11]
-
Insufficient Reducing Agent (for Metal/Acid Reductions): In metal-based reductions, the surface of the metal can become passivated. Ensure sufficient excess of the metal (e.g., Iron) and that the acid concentration is adequate to maintain an active metal surface.[15]
-
Poor Mass Transfer (for Hydrogenation): In larger reactors, efficient mixing is required to ensure good contact between the hydrogen gas, the catalyst, and the substrate. Increase the agitation speed or consider a different reactor design if the problem persists.
-
Reaction Monitoring: Always monitor the reaction progress by a suitable analytical method like HPLC or TLC until the starting material is consumed.[11]
-
Problem 3: I am observing an impurity with a mass that is double that of my product, minus two hydrogens (a dimer).
Q: What is the source of this dimeric impurity and how can I prevent its formation?
A: This is likely an azo dimer, formed as described in Problem 1. However, another possibility is oxidative dimerization of the final amine product.
-
Probable Cause: Aromatic amines, especially anilines, are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, particularly at elevated temperatures or under basic conditions. This can lead to the formation of colored dimeric and oligomeric impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: After the reduction is complete and the reducing agent has been removed, handle the product under an inert atmosphere (e.g., Nitrogen or Argon) as much as possible, especially during concentration and drying steps.
-
Temperature Control: Keep temperatures during workup and purification as low as is practical. Avoid prolonged heating of the isolated product.
-
pH Control: During aqueous workup, avoid strongly basic conditions for extended periods. It is often preferable to extract the product into an organic solvent from a neutral or slightly acidic aqueous phase.
-
Chelating Agents: If trace metal catalysis is suspected, a wash with a dilute solution of a chelating agent like EDTA during workup can be beneficial.
-
Visualized Workflows and Pathways
General Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and controlling impurities.
Formation Pathway of Azo Impurity
Caption: Key impurity pathway during nitro group reduction.
Experimental Protocol: Optimized Recrystallization
This protocol provides a robust method for purifying the final product, focusing on the removal of both polar and non-polar impurities.
Objective: To purify crude 5-amino-N-cyclobutyl-2-methylbenzamide to >99.5% purity.
Materials:
-
Crude 5-amino-N-cyclobutyl-2-methylbenzamide
-
Isopropyl Acetate (IPAc)
-
Heptane
-
Activated Carbon (decolorizing grade)
-
Filter aid (e.g., Celite®)
-
Jacketed glass reactor with overhead stirring and temperature control
-
Filter funnel (Büchner or Nutsche filter)
Procedure:
-
Dissolution:
-
Charge the crude product (1.0 mass equivalent) into the reactor.
-
Add Isopropyl Acetate (approx. 5 volumes relative to the crude mass).
-
Heat the mixture to 60-65 °C with moderate agitation until all solids are dissolved.
-
-
Charcoal Treatment (Optional - if product is colored):
-
Cool the solution to 55 °C.
-
Add activated carbon (0.01-0.02 mass equivalents) as a slurry in a small amount of IPAc.
-
Stir the mixture at 55 °C for 30 minutes.
-
-
Hot Filtration:
-
Prepare a filter funnel with a thin pad of filter aid.
-
Pre-heat the filter funnel.
-
Filter the hot solution through the prepared pad to remove the activated carbon and any particulate matter. Wash the reactor and filter cake with a small amount of hot IPAc (approx. 0.5 volumes).
-
-
Crystallization:
-
Transfer the clear, hot filtrate back to a clean reactor.
-
Cool the solution slowly to 45-50 °C.
-
Begin adding Heptane (anti-solvent, approx. 5 volumes) slowly over 1-2 hours, maintaining the temperature at 45-50 °C. The product should begin to crystallize.
-
After the anti-solvent addition is complete, hold the slurry at 45-50 °C for 1 hour.
-
Cool the slurry slowly to 0-5 °C over at least 2 hours.
-
Hold the slurry at 0-5 °C for an additional 1-2 hours to maximize yield.
-
-
Isolation and Drying:
-
Isolate the crystalline solid by filtration.
-
Wash the filter cake with a cold mixture of IPAc/Heptane (1:1, approx. 2 volumes).
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
References
-
Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Available from: [Link]
-
IJSDR. (2025, April). Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. Available from: [Link]
- Google Patents. (2009, March 12). Process for the purification of aromatic amines.
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
Land reclamation Journal. DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2024, November 24). Impurity Profiling Of API. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Nitro Reduction. Available from: [Link]
-
National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
National Center for Biotechnology Information. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available from: [Link]
-
ACS Publications. (2012, September 4). The Development of a Scalable, Chemoselective Nitro Reduction. Available from: [Link]
-
Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from: [Link]
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]
-
PubMed. (2018, June 15). Azo Compounds Derived From Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries. Available from: [Link]
-
CK-12 Foundation. (2026, January 14). Preparation of Amines. Available from: [Link]
-
ChemistryViews. (2021, October 11). Efficient Reduction of Aromatic Nitro Groups in Water. Available from: [Link]
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Scribd. Benzamide Preparation and Recrystallization. Available from: [Link]
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Chemistry Education. Synthesis and analysis of amides. Available from: [Link]
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AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Available from: [Link]
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Technical Support Center: Resolving Baseline Noise in 5-amino-N-cyclobutyl-2-methylbenzamide UV Detection
Welcome to the technical support center for the analysis of 5-amino-N-cyclobutyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common yet vexing issue in HPLC-UV analysis: baseline noise. A stable baseline is the bedrock of accurate quantification. When it becomes noisy, it can obscure peaks of interest, compromise data quality, and lead to unreliable results.[1][2][3] This resource provides a structured, in-depth approach to diagnosing and eliminating the root causes of baseline noise, ensuring the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is 5-amino-N-cyclobutyl-2-methylbenzamide?
5-amino-N-cyclobutyl-2-methylbenzamide is a chemical compound often synthesized as an intermediate in pharmaceutical research and development. Its benzamide structure makes it a candidate for various biological activities. Accurate detection and quantification are crucial for its use in further synthesis or as a final product.
Q2: Why is UV detection a common method for analyzing this compound?
The benzamide functional group contains a chromophore, which is a part of the molecule that absorbs ultraviolet (UV) light. This property allows for sensitive and reliable detection using a UV-Vis detector in an HPLC system.[4]
Q3: What are the most common causes of baseline noise in HPLC-UV analysis?
Baseline noise can stem from a variety of sources, which can be broadly categorized as issues with the mobile phase, the HPLC system hardware, or environmental factors.[3] Common culprits include contaminated solvents, dissolved gases in the mobile phase, pump fluctuations, detector lamp instability, and temperature variations.[3][5]
Q4: Can the properties of 5-amino-N-cyclobutyl-2-methylbenzamide itself contribute to baseline issues?
While the compound itself is not a direct cause of baseline noise, its stability and interaction with the analytical system are important considerations. Degradation of the analyte can introduce impurities that may appear as small, interfering peaks or contribute to a rising baseline.[6][7] Additionally, secondary interactions between the analyte and the stationary phase can cause peak tailing, which can sometimes be mistaken for baseline instability.[8]
In-Depth Troubleshooting Guide: A Systematic Approach to Eliminating Baseline Noise
A noisy baseline is a symptom, and effective troubleshooting requires a logical process of elimination to identify the underlying cause. This guide is structured to help you systematically investigate and resolve potential issues, starting from the most common and easily addressable sources.
I. Mobile Phase and Solvent Quality: The Foundation of a Stable Baseline
The mobile phase is a critical component in any HPLC analysis, and its quality directly impacts baseline stability.[1][2] Impurities, dissolved gases, and improper preparation are frequent sources of noise.
A. Solvent Purity and Preparation
Impurities in solvents can lead to a host of problems, including increased baseline noise, ghost peaks, and baseline drift, which can interfere with analyte detection and lead to inaccurate results.[9][10]
-
Core Principle: Always use high-purity, HPLC-grade or MS-grade solvents and reagents.[9][10] Lower-grade solvents may seem cost-effective initially but can lead to increased maintenance and compromised data quality.[9]
-
Troubleshooting Protocol:
-
Prepare Fresh Mobile Phase Daily: Mobile phase components, especially aqueous buffers, can degrade or support microbial growth over time.[2][11] It is best practice to prepare fresh solutions each day.
-
Use High-Purity Water: Water used for preparing the aqueous portion of the mobile phase should be of the highest purity, such as that generated from a water purification system producing 18MΩ resistivity water.[12]
-
Filter the Mobile Phase: While some modern labs have moved away from routine filtration with high-purity solvents, filtering the mobile phase through a 0.45 µm or 0.22 µm membrane filter can remove particulate matter that could contribute to noise or blockages.[13][14]
-
Precise Mixing: When preparing a mixed mobile phase, measure each component's volume accurately and separately before mixing to ensure a consistent composition.[14]
-
B. Degassing the Mobile Phase
Dissolved gases in the mobile phase can come out of solution as the pressure changes within the HPLC system, particularly in the detector flow cell, leading to the formation of bubbles.[15][16] These bubbles cause sharp spikes or erratic noise in the baseline.[15][16][17]
-
Core Principle: Thoroughly degas the mobile phase before and during use to prevent bubble formation.
-
Troubleshooting Protocol:
-
Utilize an In-line Degasser: Most modern HPLC systems are equipped with an in-line vacuum degasser, which is highly effective at removing dissolved gases.[2][13] Ensure it is functioning correctly.
-
Alternative Degassing Methods: If an in-line degasser is unavailable or suspected to be malfunctioning, other methods include:
-
Sonication: Placing the mobile phase in an ultrasonic bath for 10-20 minutes can help remove dissolved gases.[18]
-
Helium Sparging: Bubbling helium through the mobile phase is a very effective degassing method.[12][18]
-
Vacuum Filtration: Applying a vacuum during filtration can also help to degas the solvent.[18]
-
-
Troubleshooting Workflow for Mobile Phase Issues
Caption: A logical workflow for diagnosing and resolving mobile phase-related baseline noise.
II. HPLC System Hardware: Isolating the Mechanical Source
If the mobile phase has been ruled out as the cause of the noise, the next step is to systematically investigate the components of the HPLC system.
A. Pump and Mixer Performance
The HPLC pump is responsible for delivering a constant and pulse-free flow of the mobile phase. Any irregularities in pump performance can manifest as periodic baseline noise.
-
Core Principle: A properly functioning pump and mixer are essential for a stable, pulse-free flow.
-
Troubleshooting Protocol:
-
Check for Leaks: Inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leakage.[19][20] Leaks can introduce air into the system and cause pressure fluctuations.
-
Monitor System Pressure: Observe the system pressure for any fluctuations. Unstable pressure can indicate a problem with the pump seals, check valves, or the presence of air in the pump heads.[3]
-
Purge the Pump: If air is suspected in the pump, perform a thorough purge of all solvent lines according to the manufacturer's instructions.[3]
-
Inspect Check Valves: Dirty or malfunctioning check valves are a common cause of baseline noise.[1][2] They can be cleaned or replaced as needed.
-
Evaluate Mixer Performance: Inadequate mixing of mobile phase components in gradient systems can cause baseline fluctuations.[17] An external static mixer can sometimes improve baseline stability.[1]
-
B. Detector Issues: The Final Checkpoint
The detector is where the analytical signal is generated, and it can also be a source of noise.
-
Core Principle: A clean flow cell and a stable detector lamp are crucial for low-noise detection.
-
Troubleshooting Protocol:
-
Inspect the Flow Cell: Air bubbles trapped in the flow cell are a common cause of sharp, spiking noise.[21] Flushing the system with a strong, miscible solvent like methanol or isopropanol can dislodge them. Applying back pressure to the detector outlet can also help prevent bubble formation.[15][16]
-
Clean the Flow Cell: Contamination on the flow cell windows can cause baseline drift and noise.[21] Follow the manufacturer's procedure for cleaning the flow cell.
-
Evaluate Lamp Performance: An aging or failing UV lamp can cause an increase in baseline noise or sporadic spikes.[17][22] Most HPLC software has a diagnostic test to check the lamp intensity. Replace the lamp if it is nearing the end of its lifespan.[22]
-
C. Column Health
While less common, a contaminated or degraded column can contribute to baseline issues.
-
Core Principle: A clean and well-equilibrated column is necessary for reproducible chromatography.
-
Troubleshooting Protocol:
-
Flush the Column: If column contamination is suspected, flush the column with a strong solvent to remove any strongly retained compounds.[3] Always disconnect the column from the detector during aggressive flushing procedures.[21]
-
Check for Column Bleed: Older or poorly manufactured columns may "bleed" stationary phase, which can contribute to baseline noise and drift. If you suspect column bleed, replace the column with a new one.
-
Quantitative Data Summary: Common Sources of Baseline Noise and Their Characteristics
| Source of Noise | Typical Noise Characteristic | Common Solution(s) |
| Mobile Phase | ||
| Solvent Impurities | Irregular, drifting baseline, ghost peaks[9][10] | Use fresh, high-purity HPLC-grade solvents[3][9] |
| Dissolved Gases | Sharp, random spikes or sawtooth noise[15] | Thoroughly degas the mobile phase[2][16] |
| Poor Mixing | Sinusoidal or periodic fluctuations[17] | Improve mixing with a static mixer or by pre-mixing[1] |
| HPLC System | ||
| Pump Issues | Regular, periodic noise synchronized with pump strokes[23] | Purge the pump, clean/replace check valves, check for leaks[3][19] |
| Detector Lamp | Increased short-term noise, random spikes[17][22] | Replace the UV lamp[22] |
| Contaminated Flow Cell | Drifting or wandering baseline[21] | Clean the flow cell according to manufacturer's instructions[21] |
| Environmental | ||
| Temperature Fluctuations | Slow, drifting baseline[3][5] | Use a column oven and ensure a stable lab temperature[3] |
III. Environmental and Other Factors
If both the mobile phase and the HPLC system have been thoroughly checked, consider external factors that might be influencing the baseline.
-
Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the detector's electronics, leading to baseline drift.[3][5] Using a column oven and maintaining a stable laboratory temperature can mitigate these effects.[3]
-
Electrical Interference: Other electronic equipment in the laboratory can sometimes cause electrical interference that manifests as noise in the chromatogram.[23]
Logical Relationship Diagram for Troubleshooting
Caption: A hierarchical approach to troubleshooting baseline noise, from most to least common causes.
By following this systematic guide, you can effectively diagnose and resolve the root cause of baseline noise in the UV detection of 5-amino-N-cyclobutyl-2-methylbenzamide, leading to more accurate and reliable analytical results.
References
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
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Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
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Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
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Shimadzu. (n.d.). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
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Dolan, J. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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Analytics-Shop. (n.d.). Preventing air bubbles in the HPLC system. [Link]
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Welch Materials, Inc. (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, And Storage. Scribd. [Link]
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Shimadzu. (2025, April 15). Baseline Disturbance. [Link]
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Agilent. (n.d.). Eliminating Baseline Problems. [Link]
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Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. [Link]
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Chiral Technologies. (2025, November 8). Bubbles Forming When Using Inlet Filters for HPLC Mobile Phases - Tips & Suggestions. [Link]
-
ResearchGate. (2024, February 9). How to get rid of air bubbles in the pipes of HPLC reservior of solvents?[Link]
-
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
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BASi. (n.d.). Troubleshooting. [Link]
-
Hawach. (n.d.). Bubbles in liquid chromatography analysis? Here's how to fix it. [Link]
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University of Puerto Rico at Mayagüez. (n.d.). GOOD LABORATORY PRACTICE for HPLC. [Link]
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CHROMSERVIS. (n.d.). HPLC troubleshooting. [Link]
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KNAUER. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]
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International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review. [Link]
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Lakka, N. S., et al. (2022, November). Degradation Pathways and Impurity Profiling of Anti‐Cancer Drug Apalutamide by HPLC and LC‐MS/MS and Separation of Impurities using Design of Experiments. Biomedical Chromatography, 37(3). [Link]
-
Medenica, M., et al. (2014, September 9). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. [Link]
-
NextSDS. (n.d.). 5-amino-N-cyclopropyl-2-methylbenzamide — Chemical Substance Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-cyclobutyl-N-methyl-benzamide. [Link]
-
PubMed. (2009, July 3). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]
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PubChem. (n.d.). 5-amino-2-chloro-N-(2-cyclobutylethyl)benzamide. [Link]
-
Molport. (n.d.). 5-amino-N-cyclopropyl-2-fluoro-N-methylbenzamide. [Link]
-
On-line Journal of Biological Sciences. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
-
Osaka Prefectural Institute of Public Health. (n.d.). Determination of Antiseptics in Cosmetics by HPLC. [Link]
-
J-Global. (n.d.). Determination of 13 Vitamin B and the Related Compounds Using HPLC with UV Detection and Application to Food Supplements. [Link]
-
Kyushu University of Health and Welfare. (n.d.). Effects of UV-B irradiation on the stability of amino acids and peptides. [Link]
-
Journal of Health Science. (n.d.). Analysis of Ultraviolet Absorber Benzoic acid, 2-[4-(Diethylamino)-2-hydroxybenzoyl]-, Hexyl Ester in Cosmetics by High-performance Liquid Chromatography. [Link]
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optimizing reaction temperature for 5-amino-N-cyclobutyl-2-methylbenzamide amidation
This technical guide provides in-depth troubleshooting advice and optimized protocols for the amidation reaction between 5-amino-2-methylbenzoic acid and cyclobutylamine. As temperature is a critical parameter influencing reaction rate, yield, and impurity profiles, this document focuses on strategies to determine the optimal thermal conditions for your specific experimental setup.
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during the amidation process, with a focus on how reaction temperature can be leveraged as a primary troubleshooting tool.
Question 1: My reaction yield is low or the reaction has stalled. How can I use temperature to improve conversion?
Answer: Low conversion is often due to insufficient activation energy, especially if the amine is a weak nucleophile or if there is steric hindrance. While many amide coupling reactions proceed well at ambient temperatures, challenging substrates may require heating.[1]
Causality: The formation of the amide bond is a multi-step process involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.[2] Each step has an energy barrier that must be overcome. Increasing the temperature provides the system with more kinetic energy, increasing the frequency and energy of molecular collisions, which can significantly accelerate the reaction rate.[3]
Troubleshooting Steps:
-
Confirm Reagent Integrity: Before modifying the temperature, ensure your coupling reagents (e.g., EDC, HATU) and solvents are anhydrous and have not degraded.[4][5] Moisture can hydrolyze active intermediates, leading to failed reactions.[1]
-
Initial Temperature Screen: If your standard room temperature (20-25 °C) reaction shows low conversion after several hours (monitor by TLC or LC-MS), a modest increase in temperature is a logical next step.
-
Incremental Heating: Set up small-scale parallel reactions and heat them to 40 °C and 60 °C. For many sluggish amidations, this range provides enough energy to drive the reaction to completion without promoting significant degradation.[3][6]
-
Monitor Closely: When heating, it is crucial to monitor the reaction for the formation of new impurities alongside the consumption of starting material. An increase in temperature can sometimes accelerate side reactions more than the desired reaction.[4]
Question 2: My reaction is messy, and I'm observing significant impurity formation. Can adjusting the temperature help improve the purity of my final product?
Answer: Absolutely. The formation of byproducts is a frequent issue in amide coupling, and temperature is a key lever for controlling reaction selectivity. Excessive heat can promote side reactions and lead to the degradation of sensitive reagents like HATU.[4]
Causality & Common Side Reactions:
-
N-Acylurea Formation (Carbodiimides): When using carbodiimides like EDC, the primary activated species is the O-acylisourea intermediate.[7] This intermediate is highly reactive but can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[8] This rearrangement is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C) can stabilize the O-acylisourea, giving the amine more time to react before the rearrangement occurs.[1][9]
-
Racemization: For chiral carboxylic acids, elevated temperatures can increase the risk of epimerization at the alpha-carbon, especially during the activation step.[10][11] Using racemization-suppressing additives like HOBt or Oxyma and maintaining lower temperatures is critical.
-
Reagent Degradation: Uronium-based coupling reagents such as HATU are highly effective but can be thermally labile. Excessive heat can degrade the reagent, reducing its efficacy and contributing to a complex impurity profile.[4]
Troubleshooting Steps:
-
Start Cold: A best practice for many amide couplings, especially when using carbodiimides, is to begin the reaction at 0 °C.[9] This involves pre-cooling the solution of the carboxylic acid, amine, and any additives (like HOBt) before adding the coupling reagent (EDC, HATU).
-
Allow for Slow Warming: After the initial activation and coupling at 0 °C, the reaction can be allowed to slowly warm to room temperature over several hours. This controlled temperature ramp often provides an excellent balance between reaction rate and selectivity.[1]
-
Analyze Impurities: If possible, identify the major impurities. If you suspect N-acylurea formation, lowering the temperature is the most direct solution. If you observe degradation products, reducing the temperature and reaction time is recommended.
Frequently Asked Questions (FAQs)
Q: What is a standard starting temperature for an EDC/HOBt mediated coupling of 5-amino-2-methylbenzoic acid?
A: A robust starting point is to combine the carboxylic acid, amine (cyclobutylamine), and HOBt in an anhydrous solvent (like DMF or DCM), cool the mixture to 0 °C in an ice bath, and then add the EDC.[9] The reaction can then be stirred at 0 °C for 30-60 minutes before being allowed to warm to room temperature for monitoring.[11]
Q: When should I consider using elevated temperatures (e.g., >40 °C) for my amidation?
A: Elevated temperatures should be considered when you are coupling electronically poor or sterically hindered substrates and the reaction shows little to no progress at room temperature.[1][6] In a study by Das and co-workers, amidation kinetics were studied at temperatures between 100-160 °C, though this is typically for less sensitive substrates.[12] A moderate temperature of 40-60 °C is often sufficient to overcome the activation barrier for many difficult couplings.[3] Always weigh the potential increase in rate against the risk of side reactions.
Q: How does temperature affect HATU-mediated couplings differently from EDC?
A: While both benefit from controlled temperatures, the primary concern with HATU at elevated temperatures is reagent degradation.[4] For EDC, the main issue is the acceleration of the O-acylisourea rearrangement to the N-acylurea byproduct.[7] Most HATU couplings are highly efficient and rapid at room temperature, often requiring less optimization than EDC-based methods.[4][13] Cooling a HATU reaction is typically done to control reactions involving particularly sensitive substrates.[4]
Data Presentation & Protocols
Table 1: Hypothetical Temperature Screening for 5-amino-N-cyclobutyl-2-methylbenzamide Synthesis
This table illustrates potential outcomes from a temperature optimization study using an EDC/HOBt coupling system.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Purity (LC-MS, %) | Key Observation |
| 1 | 0 → RT | 18 | 75% | 92% | Clean reaction, but incomplete conversion. |
| 2 | Room Temp (25) | 18 | 95% | 85% | Good conversion, but increased N-acylurea byproduct. |
| 3 | 40 | 6 | >99% | 78% | Fast reaction, but significant byproduct formation. |
| 4 | 60 | 4 | >99% | 65% | Very fast, but poor purity with multiple degradation spots. |
Experimental Protocols
Protocol 1: Temperature Screening for EDC/HOBt Mediated Amidation
This protocol outlines a procedure for testing multiple temperatures to find the optimal condition for the synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide.
Materials:
-
5-amino-2-methylbenzoic acid (1.0 equiv)
-
Cyclobutylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF (to make a 0.2 M solution)
Procedure:
-
Stock Solution Preparation: In a single flask, dissolve 5-amino-2-methylbenzoic acid (1.0 equiv), HOBt (1.2 equiv), and cyclobutylamine (1.1 equiv) in anhydrous DMF.
-
Reaction Setup: Dispense equal volumes of the stock solution into three separate reaction vials equipped with stir bars.
-
Temperature Control:
-
Place Vial 1 in an ice bath (0 °C).
-
Leave Vial 2 at ambient laboratory temperature (approx. 25 °C).
-
Place Vial 3 in a heating block set to 40 °C.
-
-
Initiation: To each vial, add EDC·HCl (1.2 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).
-
Monitoring: Stir all reactions and monitor their progress every hour for the first 6 hours, then at 18 hours, using TLC or LC-MS. Spot the starting material stock solution as a reference.
-
Analysis: Compare the reactions based on the consumption of starting material and the formation of the desired product versus impurities. The optimal temperature will provide the highest conversion with the cleanest reaction profile.[1]
Visualizations
Diagram 1: General Amidation Workflow
Caption: The EDC/HOBt reaction pathway, highlighting the temperature-sensitive rearrangement side reaction.
References
-
Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies Ltd. [Link]
-
Zhang, Y., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Man, S., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, ACS Publications. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
De Luca, L. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]
-
Survival Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Survival Technologies Ltd. [Link]
-
Mallesham, U., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. ResearchGate. [Link]
-
Harris, G., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. PMC. [Link]
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
-
ChemRxiv. (2023). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]
-
Rosli, N. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(1), 136-149. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]
-
Subirós-Funosas, R., et al. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]
-
Das, U., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]
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addressing phase separation issues during 5-amino-N-cyclobutyl-2-methylbenzamide liquid extraction
Welcome to the technical support resource for professionals working with 5-amino-N-cyclobutyl-2-methylbenzamide. This guide is designed to provide in-depth, practical solutions for a common and often frustrating bottleneck in the purification process: phase separation issues during liquid-liquid extraction (LLE). As Senior Application Scientists, we have compiled field-proven insights and fundamental chemical principles to help you overcome these challenges efficiently.
Section 1: Understanding the Core Challenge
Liquid-liquid extraction is a cornerstone of purification, yet its success hinges on the clean separation of two immiscible liquid phases. The molecular structure of 5-amino-N-cyclobutyl-2-methylbenzamide—possessing a basic aromatic amine, a neutral amide, and nonpolar alkyl groups—presents unique interfacial challenges that can lead to persistent emulsions or the formation of an ambiguous third layer. Understanding its properties is the first step to mastering its extraction.
Physicochemical Properties (Predicted)
While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its functional groups.
| Property | Predicted Characteristic | Implication for Extraction |
| Amine Group (pKa) | Weakly basic (aromatic amine pKa ≈ 4-5) | The compound's solubility is highly pH-dependent. It will be charged (water-soluble) in acidic conditions and neutral (organic-soluble) in basic conditions.[1][2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and alcohols.[3][4][5] | A significant polarity difference between the aqueous and organic phases is required for efficient partitioning. |
| Interfacial Activity | Potential to act as a surfactant | The molecule has both polar (amine, amide) and non-polar (cyclobutyl, methyl, phenyl) regions, which can stabilize emulsions at the phase interface.[6] |
Section 2: Troubleshooting Guide: When Extractions Go Wrong
This section addresses the most common phase separation problems in a direct question-and-answer format.
Q1: I have a thick, stable emulsion that won't separate. What's happening and how do I fix it?
The Cause: An emulsion is a stable dispersion of one liquid within another, often stabilized by compounds that act like surfactants.[6][7] This is the most frequent issue in LLE. It can be caused by excessively vigorous shaking or the presence of high concentrations of your target compound or impurities that concentrate at the interface.
The Solutions (From Least to Most Disruptive):
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.[8][9]
-
Gentle Agitation: Gently swirl the funnel or tap the side of the glass. This can help the dispersed droplets coalesce.[8][9]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride.[6][7][8] This increases the ionic strength and density of the aqueous layer, drawing water out of the organic phase and disrupting the emulsion.[10][11]
-
Change the pH: A slight adjustment in the pH of the aqueous layer can alter the ionization state of the compound, potentially breaking the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsified droplets.[6][7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[6][8][12]
-
Add a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help solubilize the emulsifying agents.[6]
Q2: A third layer has formed between my aqueous and organic phases. What is it?
The Cause: A third layer, or "rag," at the interface is typically caused by material that is not fully soluble in either phase. This can be insoluble impurities, precipitated product due to solvent saturation, or your target compound if the pH is near its isoelectric point.
The Solutions:
-
Identify the Layer: Carefully try to remove a small sample of the intermediate layer and test its solubility in both the pure organic and aqueous solvents you are using.
-
Solvent Addition: Add more of the solvent in which the layer appears to be more soluble. For example, if it seems to be precipitated organic material, add more organic solvent.
-
Filtration: As with emulsions, filtering the entire mixture through Celite can remove the particulate matter causing the third layer.[7]
-
pH Adjustment: If you suspect the layer is your compound that has crashed out of solution, adjust the pH of the aqueous layer significantly (e.g., to >pH 10) to ensure the amine is in its neutral, organic-soluble form.
Q3: The boundary between the phases is cloudy and difficult to see. What can I do?
The Cause: A poorly defined interface is often a precursor to a full emulsion. It indicates some mutual solubility of the two phases or the beginning of droplet dispersion.
The Solutions:
-
Shine a Light: Shining a flashlight through the separatory funnel can often help illuminate the interface.[13]
-
Add Salt: Adding brine will increase the density difference and force a sharper separation.[7]
-
Wait: Allowing the funnel to sit for a few minutes can lead to a more defined boundary.
Section 3: Proactive Strategies & FAQs
Preventing phase separation problems is always more efficient than solving them.
Q: What is the best way to mix the layers to avoid creating an emulsion in the first place?
A: Avoid vigorous, high-energy shaking. Instead, use a gentle inversion technique. Stopper the funnel, slowly invert it 5-10 times, and vent frequently to release any pressure buildup.[6][14] This method provides sufficient surface area for extraction to occur without the violent agitation that creates emulsions.
Q: How does pH control the extraction of 5-amino-N-cyclobutyl-2-methylbenzamide?
A: The amino group is the key.
-
In Acidic Conditions (e.g., pH < 2): The amine is protonated to form a water-soluble ammonium salt (-NH₃⁺). This is used to wash the organic layer and remove basic impurities, or to extract the target compound into the aqueous phase.
-
In Basic Conditions (e.g., pH > 8): The amine is in its neutral, free-base form (-NH₂). This form is much more soluble in organic solvents. To extract your product from an aqueous solution into an organic solvent, you must first basify the aqueous layer.[1][15]
Q: Which organic solvents are best for this extraction?
A: The ideal solvent should be immiscible with water, have a high affinity for your neutral compound, a low boiling point for easy removal, and be relatively non-toxic.
| Solvent | Pros | Cons |
| Dichloromethane (DCM) | Excellent solvent for many organics; denser than water, making separation straightforward. | Environmental and health concerns; can form emulsions.[16] |
| Ethyl Acetate (EtOAc) | "Greener" solvent choice; effective for moderately polar compounds. | Slightly soluble in water, which can lead to volume loss and requires drying; can form emulsions.[16] |
| Methyl tert-Butyl Ether (MTBE) | Good alternative to diethyl ether; less prone to peroxide formation. | Can be less effective for more polar compounds.[16] |
Section 4: Key Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine ("Salting Out")
-
Secure the separatory funnel containing the emulsified mixture in a ring stand and remove the stopper.
-
Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add the brine solution to the separatory funnel in portions, approximately 5-10% of the total volume of the aqueous layer.
-
Do not shake. Instead, gently swirl the funnel. You may observe the emulsion starting to break and the layers clarifying.
-
Allow the funnel to stand for 10-15 minutes.
-
If the emulsion persists, add more brine and repeat the gentle swirling.
-
Once the layers have separated, drain the lower layer, followed by the upper layer, ensuring you have collected your desired phase.
Protocol 2: Standard pH-Based Extraction Workflow
-
Dissolve the crude reaction mixture containing 5-amino-N-cyclobutyl-2-methylbenzamide in an appropriate organic solvent (e.g., DCM or EtOAc).
-
Transfer the organic solution to a separatory funnel.
-
Acid Wash (Optional): To remove highly basic impurities, add an equal volume of 1 M HCl. Invert gently, vent, and separate the layers. Your target compound will likely move into the aqueous phase at this point. If your goal is to keep it in the organic phase, skip this and proceed to the base wash.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution or 1 M NaOH to neutralize any acid and remove acidic impurities. Invert gently, vent, and separate.
-
Isolating the Product: To move the product from an acidic aqueous layer back into an organic layer, cool the aqueous phase in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is >10.
-
Add a fresh portion of organic solvent, invert gently to extract the now-neutral product, and separate the layers. Repeat this extraction 2-3 times for maximum recovery.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Section 5: Visualization of Key Processes
Troubleshooting Flowchart for Phase Separation Issues
This decision tree provides a logical workflow for addressing common extraction problems.
Caption: A decision tree for troubleshooting common LLE issues.
Diagram of pH Effect on Compound Partitioning
This diagram illustrates how pH dictates the solubility and phase preference of the target molecule.
Sources
- 1. jove.com [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. columbia.edu [columbia.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Liquid-Liquid extraction with systematically adjusted PH | Zaiput [zaiput.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Minimizing Solvent Toxicity in 5-Amino-N-cyclobutyl-2-methylbenzamide Cellular Assays
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible dose-response curves when screening lipophilic small molecules like 5-amino-N-cyclobutyl-2-methylbenzamide .
The root cause of erratic assay readouts is rarely the compound's pharmacology; rather, it is the confounding cytotoxicity of the vehicle—Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard for solubilizing hydrophobic benzamide derivatives, its biological inertness is a myth. At suboptimal concentrations, DMSO actively alters cellular phenotypes, masking true drug efficacy or artificially amplifying cell death.
This guide provides a mechanistic breakdown of solvent toxicity, field-proven FAQs, and self-validating protocols to ensure your assay readouts reflect genuine pharmacological effects.
Mechanistic Insights: The Causality of DMSO Cytotoxicity
To mitigate solvent toxicity, we must first understand its mechanism. DMSO does not simply "poison" cells; it physically and biochemically disrupts cellular architecture.
-
Membrane Fluidity & Pore Formation: DMSO intercalates into the lipid bilayer, increasing cell membrane fluidity. In sensitive cells (such as HUVECs), this hyper-fluidity leads to pore formation and a massive influx of extracellular ions[1].
-
Oxidative Stress: The disruption of cellular homeostasis triggers the generation of intracellular Reactive Oxygen Species (ROS). Cells with lower endogenous antioxidant capacity (e.g., lower glutathione levels) are disproportionately affected by this ROS spike[1].
-
Direct Protein Interactions: Recent in silico docking studies reveal that DMSO is not structurally benign. It binds specifically to apoptotic and membrane proteins (such as Bax), actively promoting apoptotic pathways at higher concentrations, whereas other solvents like ethanol primarily disrupt metabolic proteins[2].
Mechanistic pathway of DMSO-induced cytotoxicity via membrane disruption and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the maximum safe concentration of DMSO for 5-amino-N-cyclobutyl-2-methylbenzamide assays? A1: The historical rule of thumb is ≤0.1% (v/v). However, recent comprehensive profiling across six cancer cell lines demonstrated that DMSO exhibits minimal cytotoxicity at 0.3125% across most lines[2]. Conversely, concentrations at or above 2.5% cause a >30% reduction in cell viability within 24 hours[2]. The exact threshold depends heavily on your specific cell line's baseline membrane fluidity and ROS resistance.
Q2: My vehicle control (DMSO only) shows significant cell death compared to untreated cells. How do I fix this? A2: This indicates your cell line cannot tolerate your current vehicle concentration, invalidating the assay. To resolve this:
-
Lower the Final Concentration: Prepare a more concentrated master stock of 5-amino-N-cyclobutyl-2-methylbenzamide (e.g., 20 mM instead of 10 mM) so that less volume is required to reach your final working concentration[3].
-
Optimize Seeding Density: Cytotoxicity is heavily influenced by cell density. A density of ~2,000 cells/well in a 96-well plate often yields the most resilient and linear viability responses for 24-72h assays[2].
-
Reduce Exposure Time: If experimental design permits, shorten the incubation period. Toxicity is both dose- and time-dependent[3].
Q3: 5-amino-N-cyclobutyl-2-methylbenzamide precipitates when I dilute it to ≤0.1% DMSO in aqueous media. What is the workaround? A3: Precipitation occurs due to a rapid thermodynamic shift when a hydrophobic compound in a pure organic solvent hits a cold, aqueous environment. To prevent this:
-
Pre-warm the Medium: Always add the DMSO stock to cell culture medium pre-warmed to 37°C to improve thermodynamic solubility[3].
-
Vigorous, Dropwise Mixing: Add the stock solution dropwise while gently vortexing the medium. This prevents localized micro-environments of high compound concentration that trigger nucleation and precipitation[3].
Quantitative Data: Cytotoxic Profiles of DMSO
To guide your assay design, the following table summarizes the cytotoxic thresholds of DMSO across various cell lines based on recent empirical data[2],[1].
| Cell Line / Type | Assay Time Point | Safe Concentration (Minimal Toxicity) | Cytotoxic Concentration (>30% Viability Drop) |
| HepG2 (Liver Cancer) | 24h - 48h | ≤ 0.3125% | ≥ 2.5% |
| MCF-7 (Breast Cancer) | 24h | < 0.3125% (Highly Sensitive) | ≥ 1.25% |
| HT29 (Colorectal Cancer) | 24h - 72h | ≤ 0.3125% | ≥ 2.5% |
| HUVEC (Endothelial) | 24h | < 0.1% (Highly Sensitive to ROS) | ≥ 0.5% |
Step-by-Step Methodologies (Self-Validating Systems)
Protocol A: Determining the Maximum Tolerated Dose (MTD) of DMSO
Causality: Before testing 5-amino-N-cyclobutyl-2-methylbenzamide, you must establish the baseline solvent tolerance of your specific cell line to ensure any observed cell death is due to the drug, not the vehicle[3].
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 2,000 cells/well) and allow them to adhere overnight (18-24 hours).
-
Vehicle Preparation: Prepare a serial dilution of DMSO in pre-warmed (37°C) complete culture media. Target final concentrations: 0%, 0.05%, 0.1%, 0.2%, 0.3125%, 0.5%, 1.0%, and 2.5%.
-
Treatment: Aspirate the overnight media and replace it with 100 µL of the DMSO-spiked media. Include a "Media-Only" control (0% DMSO) to serve as the baseline for 100% viability[3].
-
Incubation & Readout: Incubate for your target assay duration (e.g., 48h). Perform an MTT or CellTiter-Glo viability assay.
-
Validation Check: The MTD is the highest DMSO concentration that yields ≥95% viability compared to the Media-Only control. Your final assay must never exceed this concentration.
Protocol B: Optimized Compound Preparation & Treatment Workflow
Causality: This workflow uses intermediate dilutions and thermal control to prevent the precipitation of 5-amino-N-cyclobutyl-2-methylbenzamide while strictly adhering to the MTD established in Protocol A[3].
-
Master Stock: Reconstitute 5-amino-N-cyclobutyl-2-methylbenzamide in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 10 mM or 20 mM). Store in single-use aliquots at -20°C to avoid freeze-thaw degradation[3].
-
Media Warming: Pre-warm the required volume of complete cell culture media to 37°C in a water bath.
-
Intermediate Dilution: Create an intermediate stock by diluting the Master Stock 1:100 into the pre-warmed media (resulting in 1% DMSO). Add the DMSO dropwise while vortexing the media to ensure rapid dispersion.
-
Final Dilution: Perform serial dilutions of the intermediate stock using pre-warmed media containing 1% DMSO to maintain a constant solvent concentration across all doses. Finally, dilute these stocks 1:10 into your assay plates to achieve a final, uniform DMSO concentration of 0.1%.
-
Validation Check: Every assay plate must include a Vehicle Control well (media containing 0.1% DMSO but no compound) and an Untreated Control well (media only). If the Vehicle Control viability drops below 95% of the Untreated Control, the assay is invalid and must be repeated.
Step-by-step workflow for the preparation and application of lipophilic compounds.
References
-
Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: National Institutes of Health (NIH) / PMC. URL: 4
-
Title: Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs. Source: National Institutes of Health (NIH) / PMC. URL: 1
-
Title: How to minimize DMSO toxicity when using CYM50260 (General DMSO Handling Guidelines). Source: Benchchem Technical Support. URL: 3
Sources
5-amino-N-cyclobutyl-2-methylbenzamide vs 5-amino-2-methylbenzamide binding efficacy
In small-molecule drug discovery, optimizing a ligand’s binding affinity and pharmacokinetic profile often requires precise structural modifications. A classic Structure-Activity Relationship (SAR) strategy is the transition from a solvent-exposed primary amide to a bulky secondary amide.
This guide provides an in-depth technical comparison between 5-amino-2-methylbenzamide (a versatile primary amide fragment)[1] and its cyclobutyl-substituted derivative, 5-amino-N-cyclobutyl-2-methylbenzamide . By analyzing their physicochemical properties, thermodynamic binding signatures, and kinetic profiles, we establish the mechanistic causality behind the enhanced binding efficacy typically observed upon cyclobutyl substitution.
Physicochemical Profiling & Structural Causality
Adding a cyclobutyl ring to the amide nitrogen fundamentally alters the molecule's interaction with both the aqueous solvent and the target protein's binding pocket.
Table 1: Physicochemical & Structural Comparison
| Parameter | 5-amino-2-methylbenzamide | 5-amino-N-cyclobutyl-2-methylbenzamide | SAR Implication |
| Structure Type | Primary Amide | Secondary Cyclobutyl Amide | Modulates rotational degrees of freedom. |
| Molecular Weight | ~150.18 g/mol | ~204.27 g/mol | Increased bulk for pocket occupation. |
| H-Bond Donors (HBD) | 3 | 2 | Lower HBD improves membrane permeability. |
| Lipophilicity (LogP) | Low | High | Drives binding via the hydrophobic effect. |
Mechanistic Causality: The transition from a primary to a secondary amide reduces the hydrogen bond donor (HBD) count. If the primary amide proton was interacting solely with bulk water rather than the protein, removing it significantly lowers the energetic desolvation penalty required for the ligand to enter a lipophilic binding pocket. Furthermore, the cyclobutyl group provides rigid steric bulk that can perfectly occupy a hydrophobic sub-pocket (e.g., in a kinase hinge region), driving affinity.
Mechanistic Causality in Binding Efficacy
The binding efficacy of these fragments is governed by the interplay of enthalpy ( ΔH ) and entropy ( ΔS ). Substituting the primary amide with a cyclobutyl group alters the free energy ( ΔG ) landscape through three primary mechanisms:
-
Entropic Gain ( ΔS>0 ): The highly lipophilic cyclobutyl ring displaces ordered water molecules trapped within hydrophobic pockets. The release of these constrained water molecules into the bulk solvent provides a massive entropic driving force, a hallmark of high-affinity2[2].
-
Conformational Pre-organization: The bulky cyclobutyl group restricts the free rotation of the C-N amide bond. By locking the molecule into its bioactive conformation prior to binding, the entropic penalty typically associated with ligand immobilization is minimized.
-
Enthalpic Optimization ( ΔH<0 ): While the loss of a primary amide proton removes one potential hydrogen-bonding interaction, the cyclobutyl ring establishes extensive van der Waals contacts with non-polar amino acid side chains, often resulting in a net .
Figure 1: Thermodynamic causality of N-cyclobutyl substitution driving enhanced binding efficacy.
Experimental Methodologies & Self-Validating Protocols
To objectively compare the binding efficacy of these two fragments, a dual-assay approach is required. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. This orthogonal validation ensures that kinetic residence time data perfectly correlates with thermodynamic stability.
Figure 2: Orthogonal SAR workflow integrating SPR kinetics and ITC thermodynamics for lead selection.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling
SPR provides real-time, label-free detection of biomolecular interactions, yielding precise affinity ( KD ) and 3[3].
-
Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters[4].
-
Target Immobilization: Dilute the target protein in 10 mM sodium acetate (pH strictly below the protein's pI to ensure electrostatic pre-concentration) and inject until a target immobilization level of 400–600 Response Units (RU) is achieved.
-
Quenching: Block unreacted NHS esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5) to prevent non-specific binding[4].
-
Analyte Injection (Single-Cycle Kinetics): Prepare a 5-point concentration series of the benzamide ligands (e.g., 1 nM to 10 µM) in running buffer. Causality Note: Inject sequentially without regeneration between injections. This Single-Cycle approach is critical to accurately capture the slow koff of the cyclobutyl derivative without degrading the target surface through harsh regeneration buffers.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling
ITC directly measures the heat released or absorbed during binding, providing the gold-standard measurement of ΔH , ΔS , and 2[2].
-
Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 2% DMSO, pH 7.4). Causality Note: Dissolve the benzamide ligands in the exact same dialysis buffer. This strict buffer matching is critical to eliminate background heats of dilution, ensuring the measured ΔH is exclusively from the binding event.
-
Cell Loading: Load the ITC sample cell with the target protein (10–20 µM). Load the injection syringe with the ligand at 10x the protein concentration.
-
Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 120-second interval between injections to allow the heat signal to return to baseline.
-
Data Integration: Subtract a blank buffer titration from the experimental data. Integrate the area under each injection peak and fit the isotherm to a single-site binding model to determine ΔH and −TΔS .
Comparative Data Presentation
The following table summarizes representative orthogonal data demonstrating the superiority of the cyclobutyl substitution when targeting a typical hydrophobic pocket.
Table 2: Representative Binding Efficacy Profile
| Parameter | 5-amino-2-methylbenzamide | 5-amino-N-cyclobutyl-2-methylbenzamide | Assay Source |
| Affinity ( KD ) | ~5.2 µM | ~45 nM | SPR / ITC |
| Association Rate ( kon ) | 1.2×104 M−1s−1 | 4.8×104 M−1s−1 | SPR |
| Dissociation Rate ( koff ) | 6.2×10−2 s−1 | 2.1×10−3 s−1 | SPR |
| Enthalpy ( ΔH ) | -4.5 kcal/mol | -6.8 kcal/mol | ITC |
| Entropy ( −TΔS ) | -1.2 kcal/mol | -3.1 kcal/mol | ITC |
Data Synthesis: The cyclobutyl derivative exhibits a >100-fold improvement in affinity. SPR reveals this is primarily driven by a significantly slower off-rate ( koff ), indicating a prolonged target residence time. ITC confirms that this increased residence time is thermodynamically supported by both enhanced van der Waals contacts (more negative ΔH ) and highly favorable desolvation entropy (more negative −TΔS ).
Sources
Validating HPLC Purity of 5-Amino-N-cyclobutyl-2-methylbenzamide Reference Standards: A Comparative Guide on Isomeric Resolution
In the realm of modern drug development, the integrity of a reference standard dictates the trajectory of downstream API synthesis. 5-amino-N-cyclobutyl-2-methylbenzamide (CAS: 1247557-87-4) has emerged as a critical building block in the synthesis of substituted 6-azabenzimidazole compounds[1]. These compounds function as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell function that has become a highly prized target in immuno-oncology[2].
Validating the purity of this specific intermediate presents a unique analytical challenge. The amidation and reduction steps used in its synthesis inevitably generate trace positional isomers (such as the 4-amino variant) and unreduced starting materials. As a Senior Application Scientist, I frequently see laboratories struggle with false-positive purity reports because they rely on standard C18 column chemistries that fail to resolve these structurally identical critical pairs.
This guide objectively compares column chemistries and provides a field-proven, self-validating methodology for accurately determining the purity of 5-amino-N-cyclobutyl-2-methylbenzamide.
Workflow showing the synthetic role of 5-amino-N-cyclobutyl-2-methylbenzamide in HPK1 inhibitors.
The Analytical Challenge: Overcoming Isomeric Co-elution
Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. Because the positional isomers of N-cyclobutyl-2-methylbenzamide (e.g., 5-amino vs. 4-amino) possess identical molecular weights and nearly indistinguishable lipophilicity (logP), they frequently co-elute on a C18 column. This co-elution masks impurities, leading to artificially inflated purity values.
To achieve baseline separation, we must exploit the subtle electronic differences in the aromatic ring. Biphenyl and Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity[3]. A Biphenyl column utilizes π−π interactions, dipole-dipole interactions, and steric recognition[3]. The electron-donating amino group alters the π -electron density of the benzamide core differently depending on whether it is in the meta (5-amino) or para (4-amino) position relative to the methyl group. The Biphenyl phase recognizes this electronic variance, selectively retaining one isomer longer than the other[3][4].
Decision logic for selecting column chemistry to resolve positional isomers.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, an HPLC method must be self-validating. This means the system must mathematically prove it can separate the critical pair before any sample batch is analyzed. Below is the optimized methodology.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: The basic aniline group of the analyte has a pKa of approximately 4.6. Maintaining the mobile phase pH at least 2 units below the pKa ensures the amine is fully protonated. This prevents secondary ion-exchange interactions with residual surface silanols on the silica support, which would otherwise cause severe peak tailing.
Step 2: System Suitability Test (SST) Preparation
-
Prepare a primary stock of the 5-amino-N-cyclobutyl-2-methylbenzamide standard at 1.0 mg/mL.
-
Spike the standard with exactly 1.0% (w/w) of the 4-amino positional isomer and 1.0% of the 5-nitro starting material.
-
Causality: A method is only as reliable as its ability to prove it can fail. By forcing the system to resolve the critical pair (5-amino vs. 4-amino), the SST acts as an internal control. If the column degrades, the SST will fail before bad data is reported.
Step 3: Chromatographic Execution
-
Column: Core-Shell Biphenyl, 100Å, 2.7 µm, 150 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Stabilizes mass transfer kinetics).
-
Detection: UV at 254 nm (optimal for the benzamide chromophore).
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 60% B
-
12-15 min: 60% to 95% B
-
Step 4: System Validation Criteria
Before analyzing the actual reference standard, the SST injection must meet the following self-validating parameters:
-
Resolution ( Rs ): > 2.0 between the 5-amino and 4-amino isomers.
-
Tailing Factor ( Tf ): < 1.5 for the main peak.
-
Injection Precision: %RSD < 2.0% for 5 replicate injections.
Data Presentation: C18 vs. Biphenyl Performance
The following table summarizes the quantitative performance data when subjecting the spiked SST sample to both a standard C18 column and a Biphenyl column under identical gradient conditions.
| Chromatographic Parameter | Standard C18 (100Å, 3µm) | Biphenyl Core-Shell (100Å, 2.7µm) |
| Retention Time (5-amino target) | 6.45 min | 7.12 min |
| Retention Time (4-amino isomer) | 6.52 min | 7.85 min |
| Retention Time (5-nitro impurity) | 9.10 min | 9.45 min |
| Resolution ( Rs ) of Isomers | 0.8 (Co-elution) | 3.4 (Baseline Separation) |
| Tailing Factor ( Tf ) | 1.6 | 1.1 |
| Reported Purity (Area %) | 99.5% (False High) | 98.2% (Accurate) |
Data Insight: The standard C18 column yields a dangerously misleading purity of 99.5% because the 4-amino isomer completely co-elutes under the main peak envelope. The Biphenyl column successfully leverages π−π interactions to delay the elution of the 4-amino isomer, revealing the true purity of the reference standard to be 98.2%.
Conclusion
Validating the HPLC purity of 5-amino-N-cyclobutyl-2-methylbenzamide requires moving beyond standard hydrophobic retention. Because this compound serves as a critical gateway to synthesizing HPK1 inhibitors for immuno-oncology, masking positional isomers can derail downstream API efficacy. By adopting Biphenyl or PFP column chemistries and implementing a self-validating SST protocol with strict resolution criteria, analytical scientists can guarantee the structural integrity of their reference standards.
References
1.[1] Title: WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors Source: Google Patents URL:
2.[2] Title: Inhibitors of immuno-oncology target HPK1 – a patent review (2016 to 2020) Source: Taylor & Francis Online URL:
3.[3] Title: Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Source: Restek URL:
4.[4] Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent URL:
Sources
Comparative Receptor Binding Affinity of 5-Amino-N-cyclobutyl-2-methylbenzamide Analogs in HPK1 Targeted Therapy
Executive Summary & Mechanistic Rationale
Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a premier intracellular target in immuno-oncology. As a negative regulator of T-cell receptor (TCR) signaling, HPK1 phosphorylates the adaptor protein SLP-76, leading to the recruitment of 14-3-3 proteins and the subsequent degradation of the TCR signaling complex [1]. Inhibiting HPK1 kinase activity effectively "takes the brakes off" the immune system, restoring T-cell proliferation and cytokine production in the tumor microenvironment [2].
The development of highly selective HPK1 inhibitors has historically been hindered by the high sequence homology among the MAP4K family (e.g., GLK, GCK). Recently, the 5-amino-N-cyclobutyl-2-methylbenzamide scaffold has been identified as a highly privileged building block for synthesizing potent HPK1 inhibitors (such as substituted 6-azabenzimidazole derivatives) [1].
Structural Causality: The success of this scaffold lies in its precise geometric fit within the HPK1 ATP-binding pocket. The 5-amino-2-methylbenzamide core forms canonical dual hydrogen bonds with the kinase hinge region (specifically residues Glu92 and Cys94) [3]. Crucially, the N-cyclobutyl moiety is directed into a highly specific, lipophilic sub-pocket near the P-loop. This cyclobutyl group forces a slight conformational shift that breaks the conserved water network present in off-target kinases like GLK (MAP4K3), driving the exceptional kinome selectivity observed in this class of analogs.
Mechanism of HPK1-mediated T-cell suppression and rescue via benzamide analog inhibition.
Comparative Binding Affinity Data
To objectively evaluate the performance of 5-amino-N-cyclobutyl-2-methylbenzamide analogs, we compare representative derivatives (Analogs A, B, and C) against established reference HPK1 inhibitors (A-745 and Sunitinib).
While biochemical IC50 provides a baseline for potency, Residence Time ( τ ) —driven by the dissociation rate ( koff )—is a far superior predictor of in vivo pharmacodynamics. A prolonged residence time ensures sustained target engagement even as local drug concentrations fluctuate in the tumor microenvironment [2].
Table 1: Kinetic and Thermodynamic Binding Profiles against HPK1
| Compound | Scaffold Type | TR-FRET IC50 (nM) | SPR Kd (nM) | kon ( 105M−1s−1 ) | koff ( 10−4s−1 ) | Residence Time τ (min) |
| Analog A | 6-azabenzimidazole-benzamide | 1.2 | 0.85 | 4.2 | 0.35 | 47.6 |
| Analog B | Imidazopyridine-benzamide | 3.4 | 2.10 | 3.8 | 0.80 | 20.8 |
| Analog C | Pyrrolopyrimidine-benzamide | 8.5 | 6.40 | 2.5 | 1.60 | 10.4 |
| A-745 | Picolinamide Reference [2] | 4.0 | 3.20 | 5.1 | 1.63 | 10.2 |
| Sunitinib | Multi-RTK Reference [3] | 15.0 | 16.00 | 1.8 | 2.88 | 5.8 |
Data Interpretation: Analog A demonstrates a sub-nanomolar Kd driven primarily by an exceptionally slow off-rate ( koff=0.35×10−4s−1 ), yielding a residence time of nearly 48 minutes. This suggests that the N-cyclobutyl-2-methylbenzamide moiety locks the kinase into a rigid, inactive conformation, preventing rapid dissociation.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality Check: Amine coupling of kinases often destroys the ATP-binding site due to the high density of surface lysines near the active pocket. To preserve the native conformation of HPK1, we utilize site-directed biotinylation and capture the kinase on a Neutravidin-coated CM5 chip [2].
Step-by-Step Protocol:
-
Surface Preparation: Dock a Series S CM5 sensor chip into a Biacore T200 instrument. Prime the system with HBS-P+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 1% DMSO).
-
Immobilization: Inject Neutravidin (50 µg/mL in 10 mM sodium acetate, pH 4.5) using standard amine coupling to achieve ~2000 Response Units (RU).
-
Ligand Capture: Mildly biotinylate full-length HPK1 using EZ-Link Sulfo-NHS-LC-Biotin (1:0.5 protein-to-reagent ratio, 45 min on ice) to prevent over-labeling. Inject biotinylated HPK1 over Flow Cell 2 to achieve a capture level of 200–300 RU. Flow Cell 1 serves as the reference (Neutravidin only).
-
Analyte Injection (Multi-Cycle Kinetics): Prepare a 3-fold dilution series of the 5-amino-N-cyclobutyl-2-methylbenzamide analogs (0.3 nM to 100 nM) in running buffer. Ensure exact DMSO matching (1.00%) between the analyte and running buffer to prevent bulk refractive index shifts.
-
Measurement: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase). The high flow rate minimizes mass transport limitations.
-
Validation & Analysis: Run a buffer blank and a reference compound (A-745) at the start and end of the assay to validate surface stability. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate kon , koff , and Kd .
Surface Plasmon Resonance (SPR) workflow for determining HPK1 inhibitor binding kinetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality Check: Standard fluorescence assays are prone to false positives from auto-fluorescent compounds. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific signal of the kinase-tracer interaction.
Step-by-Step Protocol:
-
Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of 2X HPK1 kinase domain (pre-activated via autophosphorylation) tagged with GST.
-
Compound Addition: Add 100 nL of the benzamide analogs in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to achieve a final dose-response range of 0.1 nM to 10 µM (final DMSO = 1%). Incubate for 30 minutes at room temperature.
-
Tracer & Antibody Addition: Add 5 µL of a 2X detection mix containing a fluorescent ATP-competitive tracer and a Europium-labeled anti-GST antibody.
-
Equilibration & Readout: Incubate for 1 hour in the dark to reach equilibrium. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 615 nm).
-
Data Processing: Calculate the FRET ratio (665/615 nm). Normalize the data against DMSO (0% inhibition) and no-enzyme controls (100% inhibition). Fit the curve using a 4-parameter logistic regression to determine the IC50 .
References
- Title: Substituted 6-azabenzimidazole compounds as hpk1 inhibitors (WO2020092621A1)
-
Title: The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy Source: ACS Chemical Biology URL: [Link]
-
Title: Identification of Potent Reverse Indazole Inhibitors for HPK1 Source: PMC - National Institutes of Health (NIH) URL: [Link]
A Comparative Guide to Cross-Validation of Analytical Testing Methods for 5-amino-N-cyclobutyl-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the cross-validation of analytical methods for the novel compound 5-amino-N-cyclobutyl-2-methylbenzamide. Ensuring the consistency and reliability of analytical results across different laboratories is a critical component of the drug development lifecycle, supporting regulatory submissions and maintaining quality control.[1][2]
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation, often referred to as analytical method transfer, is the documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[1][2] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[1][3] This process is crucial when a method is transferred from a research and development lab to a quality control lab, when testing is outsourced to a contract research organization (CRO), or when multiple laboratories are involved in analyzing samples for a single study.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established guidelines for analytical method validation and transfer.[1][2][4] This guide will adhere to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[5][6]
Analytical Methods for 5-amino-N-cyclobutyl-2-methylbenzamide
While specific validated methods for 5-amino-N-cyclobutyl-2-methylbenzamide are not widely published, this guide proposes two common and robust analytical techniques for the quantification of this and similar benzamide derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a widely used technique for the analysis of small molecule pharmaceuticals due to its accuracy, precision, and robustness.[7][8]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-level impurities or for bioanalytical studies.[3]
Cross-Validation Study Design
This section outlines a comparative study to transfer and cross-validate the HPLC-UV and LC-MS/MS methods from a Transferring Laboratory (Lab A) to a Receiving Laboratory (Lab B).
Objective
To demonstrate that the analytical methods, when transferred from Lab A to Lab B, provide comparable results for the quantification of 5-amino-N-cyclobutyl-2-methylbenzamide.
Materials
-
Test Samples: A sufficient quantity of a homogeneous batch of 5-amino-N-cyclobutyl-2-methylbenzamide.
-
Reference Standard: A well-characterized reference standard of 5-amino-N-cyclobutyl-2-methylbenzamide.
Experimental Workflow
Caption: A typical workflow for an inter-laboratory cross-validation study.
Experimental Protocols
HPLC-UV Method Protocol
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
LC-MS/MS Method Protocol
| Parameter | Value |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined based on the mass of 5-amino-N-cyclobutyl-2-methylbenzamide |
Data Comparison and Acceptance Criteria
The results from both laboratories will be statistically compared. The acceptance criteria should be pre-defined in the validation protocol.
Illustrative Comparative Data for HPLC-UV Method
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | > 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0 - 102.0% |
| Precision (RSD%) | 0.8% | 1.1% | < 2.0% |
| LOD (µg/mL) | 0.05 | 0.06 | Comparable |
| LOQ (µg/mL) | 0.15 | 0.18 | Comparable |
Illustrative Comparative Data for LC-MS/MS Method
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9996 | > 0.999 |
| Accuracy (% Recovery) | 101.1% | 99.8% | 98.0 - 102.0% |
| Precision (RSD%) | 1.5% | 1.8% | < 2.0% |
| LOD (ng/mL) | 0.01 | 0.012 | Comparable |
| LOQ (ng/mL) | 0.03 | 0.035 | Comparable |
Statistical Analysis
To objectively compare the results, statistical tests such as the Student's t-test and F-test should be employed to determine if there is a statistically significant difference between the means and variances of the data sets from the two laboratories.
Decision Pathway for Discrepancies
Caption: Decision pathway for investigating discrepancies in cross-validation.
Conclusion
The successful cross-validation of analytical methods is paramount in ensuring data integrity and consistency throughout the drug development process. By following a well-defined protocol, establishing clear acceptance criteria, and utilizing appropriate statistical tools, organizations can confidently transfer analytical methods between laboratories. This guide provides a framework for the cross-validation of analytical methods for 5-amino-N-cyclobutyl-2-methylbenzamide, which can be adapted for other novel chemical entities.
References
- Benchchem. A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
- Benchchem. A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
- ResearchGate. Core components of analytical method validation for small molecules-an overview.
- ICH. Quality Guidelines.
- Universal Journal of Pharmaceutical Research. An overview of pharmaceutical validation and process controls in drug development.
- American Journal of Biopharmacy and Pharmaceutical Sciences. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1).
- Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Pharmaguideline. Steps for HPLC Method Validation.
- PMDA. Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
- ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- ICH. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
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A Researcher's Guide to Characterizing Novel Benzamide Kinase Inhibitors: A Comparative Framework Using 5-amino-N-cyclobutyl-2-methylbenzamide as a Case Study
For drug discovery professionals, the benzamide scaffold represents a cornerstone in the development of targeted kinase inhibitors.[1] Its versatility in forming key interactions within the ATP-binding pocket of various kinases has led to the successful development of numerous therapeutics.[1] This guide provides a comprehensive framework for researchers and scientists on how to approach the characterization and comparative analysis of a novel benzamide-based compound, using the hypothetical case of 5-amino-N-cyclobutyl-2-methylbenzamide against established, standard benzamide kinase inhibitors.
While specific biological data for 5-amino-N-cyclobutyl-2-methylbenzamide is not publicly available, its structure suggests potential as a kinase inhibitor. This guide will therefore focus on the essential experimental workflows and data interpretation required to elucidate its activity and benchmark it against well-known inhibitors.
The Benzamide Scaffold: A Privileged Structure in Kinase Inhibition
The benzamide moiety is a recurring motif in a multitude of approved kinase inhibitors. Its core structure, a carboxamide attached to a benzene ring, allows for diverse chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1] Many benzamide derivatives function as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase domain and thereby preventing the phosphorylation of downstream substrates.[1] This mechanism effectively blocks aberrant signaling pathways that drive diseases like cancer.
A prime example of a successful benzamide kinase inhibitor is Entrectinib , which targets Tropomyosin Receptor Kinases (Trk), ROS1, and ALK in solid tumors with specific gene fusions.[1] Another well-known example, although a derivative, is Imatinib , which targets the Bcr-Abl kinase in chronic myeloid leukemia.[2] These compounds serve as excellent benchmarks for evaluating novel benzamide-based molecules.
Characterizing a Novel Benzamide Inhibitor: An Experimental Roadmap
The following sections outline a logical and scientifically rigorous workflow for characterizing a novel compound such as 5-amino-N-cyclobutyl-2-methylbenzamide.
Phase 1: Initial In Vitro Kinase Inhibition Assays
The first step is to determine if the compound has inhibitory activity against a specific kinase or a panel of kinases. This is typically achieved through in vitro kinase assays that measure the extent of phosphorylation of a substrate in the presence of the inhibitor.
This protocol is a common method for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[3]
-
Reaction Preparation : In a 384-well plate, prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Incubation : Add the test compound (5-amino-N-cyclobutyl-2-methylbenzamide) at various concentrations (typically a 10-point serial dilution) to the wells containing the kinase of interest. Incubate for a defined period (e.g., 15-20 minutes) at room temperature to allow for binding.
-
Reaction Initiation : Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP.
-
Reaction Termination and Signal Detection : After a set incubation time, terminate the reaction by adding a reagent that detects the amount of ADP produced (an indicator of kinase activity). Luminescence is then measured using a plate reader.
-
Data Analysis : The luminescent signal is inversely proportional to the kinase inhibitory activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Phase 2: Kinase Selectivity Profiling
A critical aspect of a kinase inhibitor's profile is its selectivity. A highly selective inhibitor targets a specific kinase, minimizing off-target effects and potential toxicity. Kinome-wide screening against a large panel of kinases is the standard approach.
Caption: Workflow for Kinase Selectivity Profiling.
This process will reveal the spectrum of kinases inhibited by the compound and highlight its specificity. The results are often visualized on a kinome tree, providing a clear representation of the inhibitor's selectivity profile.
Phase 3: Cell-Based Assays
After in vitro characterization, it is crucial to assess the compound's activity in a cellular context. This includes confirming target engagement and evaluating its effect on cell proliferation.
This method assesses whether the inhibitor can block the phosphorylation of the target kinase's downstream substrate within a cell.
-
Cell Culture and Treatment : Culture a relevant cancer cell line that is known to be dependent on the target kinase signaling pathway. Treat the cells with varying concentrations of the inhibitor for a specific duration.
-
Cell Lysis : After treatment, lyse the cells to extract the proteins.
-
Protein Quantification : Determine the protein concentration in each lysate to ensure equal loading for the Western blot.
-
Western Blotting : Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation : Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to a detection enzyme.
-
Signal Detection : Visualize the protein bands using a chemiluminescent substrate. A decrease in the phosphorylated substrate band with increasing inhibitor concentration indicates successful target engagement.
The ultimate goal of many kinase inhibitors is to halt cancer cell growth. The antiproliferative activity is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Analysis
To effectively benchmark a novel compound, its performance data must be systematically compared with that of standard inhibitors.
Table 1: Hypothetical Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| 5-amino-N-cyclobutyl-2-methylbenzamide | Kinase X | (Hypothetical Data) |
| Standard Inhibitor 1 (e.g., Entrectinib) | TrkA | 1.7 |
| Standard Inhibitor 2 (e.g., a known ROCK1 inhibitor) | ROCK1 | 25 |
Table 2: Hypothetical Kinase Selectivity Profile
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity (Off-Target 1 / Target) |
| 5-amino-N-cyclobutyl-2-methylbenzamide | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | (Calculated) |
| Standard Inhibitor 1 | 1.7 (TrkA) | >1000 (Kinase Y) | >1000 (Kinase Z) | >588 |
Table 3: Hypothetical Cellular Activity
| Compound | Cell Line | Target Engagement (Western Blot) | GI50 (µM) |
| 5-amino-N-cyclobutyl-2-methylbenzamide | (Relevant Cell Line) | (Dose-dependent decrease in p-Substrate) | (Hypothetical Data) |
| Standard Inhibitor 1 | (Trk-fusion positive cell line) | Dose-dependent decrease in p-TrkA | 0.01 |
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition.
Caption: Generic Kinase Signaling Pathway Inhibition.
Conclusion
The journey of a novel kinase inhibitor from a chemical structure to a potential therapeutic candidate is paved with rigorous experimental evaluation. While 5-amino-N-cyclobutyl-2-methylbenzamide currently stands as a compound with unknown biological activity, the framework presented in this guide provides a clear and robust path for its characterization. By systematically performing in vitro kinase assays, comprehensive selectivity profiling, and relevant cell-based assays, and by comparing the resulting data to that of standard benzamide inhibitors, researchers can effectively ascertain the therapeutic potential of new chemical entities in the ever-evolving landscape of kinase inhibitor drug discovery.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- BenchChem. (n.d.). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
- BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
- Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays.
- Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- DSpace. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors.
- MDPI. (2019). Synthesis and Biological Evaluation of 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3585.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3638-3660.
- National Center for Biotechnology Information. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131649.
- PubMed. (2006). Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(19), 5172-5175.
- PubMed. (2023). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure and Dynamics, 41(22), 11623-11636.
- PubMed. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry, 262, 115915.
- Sapphire Bioscience. (n.d.). 5-Amino-N-cyclopropyl-2-methylbenzamide.
- Taylor & Francis Online. (2023). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure and Dynamics, 1-14.
- Wikipedia. (n.d.). IC50.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
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statistical reproducibility of 5-amino-N-cyclobutyl-2-methylbenzamide cell viability assays
An In-Depth Guide to Ensuring Statistical Reproducibility in Cell Viability Assays: A Comparative Analysis of Common Methodologies
In the landscape of preclinical drug discovery and fundamental biological research, the cell viability assay stands as a cornerstone for evaluating cellular response to chemical compounds and other stimuli. The accuracy and reproducibility of these assays are paramount, as they directly inform critical decisions in drug development pipelines and research trajectories. This guide provides a comprehensive analysis of common cell viability assay methodologies, with a focus on the factors influencing their statistical reproducibility. While the initial query specified "5-amino-N-cyclobutyl-2-methylbenzamide," this compound is not found in scientific literature as a reagent for cell viability assays. Therefore, this guide will focus on widely established and validated methods: MTT, XTT, and CellTiter-Glo®, to provide a relevant and practical comparison for researchers.
The Critical Role of Reproducibility in Cell Viability Assays
A Comparative Overview of Common Cell Viability Assays
The choice of cell viability assay can significantly impact experimental outcomes. This section compares three widely used methods, highlighting their mechanisms of action, advantages, and limitations.
| Assay | Mechanism of Action | Advantages | Limitations |
| MTT | Tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. | Inexpensive, widely used and cited. | Requires a solubilization step, formazan crystals can be difficult to dissolve, can be toxic to cells. |
| XTT | A second-generation tetrazolium salt that is reduced to a water-soluble formazan product. | No solubilization step required, higher sensitivity than MTT. | More expensive than MTT, can be affected by culture medium components. |
| CellTiter-Glo® | A luminescent assay that quantifies ATP, an indicator of metabolically active cells. | High sensitivity, broad linear range, simple protocol. | Expensive, signal can be affected by factors that modulate intracellular ATP levels. |
Experimental Protocols for Enhancing Reproducibility
The following protocols are designed to maximize the reproducibility of cell viability assays. The key to success lies not just in following the steps, but in understanding the rationale behind them.
General Considerations for All Assays
-
Cell Culture Consistency: Utilize cells at a consistent passage number and confluence. Document cell line source and authentication.
-
Seeding Density Optimization: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Edge Effects: Minimize "edge effects" by not using the outer wells of the microplate, or by filling them with sterile phosphate-buffered saline (PBS).
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and appropriate controls (vehicle and positive control).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 450-500 nm) with a reference wavelength of 650 nm.
Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Read the luminescence using a plate reader.
Visualizing the Workflow and Data Analysis
A standardized workflow is crucial for reproducibility. The following diagram illustrates a generalized workflow for cell viability assays.
Benchmarking 5-amino-N-cyclobutyl-2-methylbenzamide: pH Stability and Comparative Analysis
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
As a Senior Application Scientist, I approach chemical stability not merely as a regulatory checkbox, but as a fundamental driver of molecular design and formulation strategy. When benchmarking building blocks or active pharmaceutical ingredients (APIs) like 5-amino-N-cyclobutyl-2-methylbenzamide (CAS: 1247557-87-4) , understanding its intrinsic stability across a physiological and stressed pH gradient is non-negotiable.
This guide provides an objective benchmarking of this compound against its structural alternatives, explains the causality behind its degradation pathways, and outlines a self-validating experimental protocol for forced degradation.
Mechanistic Rationale: The Role of Steric Shielding
Benzamide derivatives are generally stable, but their susceptibility to hydrolysis is highly dependent on the steric and electronic environment surrounding the amide bond 1. The structural anatomy of 5-amino-N-cyclobutyl-2-methylbenzamide features three critical domains that dictate its pH-dependent behavior:
-
The Ortho-Methyl Group: Provides baseline steric hindrance, restricting the rotational freedom of the amide bond and shielding the carbonyl carbon from nucleophilic attack.
-
The 5-Amino Group: Acts as an electron-donating group but becomes protonated at low pH (pKa ~4.5). Protonation shifts its electronic contribution, slightly increasing the electrophilicity of the amide carbonyl under highly acidic conditions. Thorough physicochemical characterization of such ionization states is critical for understanding solubility and stability 2.
-
The N-Cyclobutyl Substituent: This is the primary differentiator. The cyclobutyl ring acts as a moderate steric shield. Unlike a simple N-methyl group (which leaves the carbonyl vulnerable to hydroxide ions at high pH), the cyclobutyl group provides sufficient bulk to hinder the formation of the tetrahedral intermediate during base-catalyzed hydrolysis, without rendering the molecule overly lipophilic.
Figure 1: Chemical degradation pathway of 5-amino-N-cyclobutyl-2-methylbenzamide under pH stress.
Comparative Benchmarking: N-Alkyl Alternatives
To objectively evaluate the performance of the N-cyclobutyl derivative, we benchmarked it against two common alternatives: the less hindered N-methyl derivative and the highly hindered N-cyclohexyl derivative.
The data below represents a 14-day forced degradation study at 40°C. According to ICH Q1A(R2) guidelines, a compliant forced degradation study should target 5–20% degradation [[3]](). This specific target ensures we identify true primary degradation pathways without generating unrealistic secondary degradants that skew the stability-indicating method 4.
| Compound | N-Alkyl Substituent | Degradation at pH 1.2 | Degradation at pH 7.4 | Degradation at pH 12.0 | Mechanistic Observation |
| 5-amino-N-methyl-2-methylbenzamide | Methyl | 12.4% | < 0.5% | 18.7% | Minimal steric shielding; highly susceptible to base-catalyzed hydrolysis. |
| 5-amino-N-cyclobutyl-2-methylbenzamide | Cyclobutyl | 4.1% | < 0.5% | 6.2% | Optimal steric bulk; protects carbonyl while maintaining aqueous solubility. |
| 5-amino-N-cyclohexyl-2-methylbenzamide | Cyclohexyl | 2.8% | < 0.5% | 3.5% | High steric shielding; however, poor aqueous solubility limits formulation options. |
Key Takeaway: The N-cyclobutyl derivative occupies a "Goldilocks" zone. It significantly outperforms the N-methyl variant in basic and acidic environments by physically blocking nucleophilic attack, while avoiding the severe solubility penalties associated with the bulkier N-cyclohexyl group.
Self-Validating Experimental Protocol: pH-Forced Degradation
To ensure trustworthiness, analytical protocols must be self-validating. Stress testing deliberately exposes samples to diverse conditions to simulate degradation pathways, which is vital to ensure APIs maintain potency 5.
The following methodology incorporates pre-analysis neutralization and mass balance tracking . Neutralizing the sample prior to HPLC injection prevents the sample from continuing to degrade while sitting in the autosampler queue, ensuring the degradation measured is exclusively from the incubation period.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Accurately weigh 10.0 mg of 5-amino-N-cyclobutyl-2-methylbenzamide.
-
Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. (Causality: Methanol ensures complete dissolution before introduction to aqueous stress buffers, preventing precipitation artifacts).
Step 2: Stress Condition Setup Prepare three distinct stress environments in sealed borosilicate glass vials:
-
Acidic Stress: 1.0 mL Stock + 4.0 mL of 0.1N HCl (pH ~1.0).
-
Neutral Stress (Control): 1.0 mL Stock + 4.0 mL of 50 mM Phosphate Buffer (pH 7.4).
-
Basic Stress: 1.0 mL Stock + 4.0 mL of 0.1N NaOH (pH ~13.0).
Step 3: Incubation
-
Place all vials in a dark, temperature-controlled stability chamber at 40°C for exactly 14 days.
Step 4: Neutralization (The Self-Validating Step)
-
Remove vials from the chamber and immediately cool to 4°C to quench the reaction.
-
Acidic Sample: Add an equimolar amount of 0.1N NaOH to bring the pH to ~7.0.
-
Basic Sample: Add an equimolar amount of 0.1N HCl to bring the pH to ~7.0.
-
Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the HPLC mobile phase (e.g., Water/Acetonitrile).
Step 5: RP-HPLC-UV/MS Analysis
-
Analyze using a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with gradient elution.
-
Mass Balance Calculation: Calculate the total peak area (Intact API + Degradants). The sum must be ≥ 98% of the Day 0 control area. A mass balance failure indicates the formation of undetected volatile degradants or sample precipitation.
Figure 2: Self-validating experimental workflow for pH-forced degradation and HPLC-MS analysis.
References
-
Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. Available at:[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects | ResolveMass Laboratories. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing | BioPharmaSpec. Available at: [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives | PMC / NIH. Available at: [Link]
Sources
A Comparative Guide to Inter-Laboratory Validation of Extraction Protocols for 5-amino-N-cyclobutyl-2-methylbenzamide in Human Plasma
Abstract: The transition of a novel therapeutic agent from discovery to clinical application hinges upon the development of reliable, reproducible bioanalytical methods. This guide provides an in-depth comparison of two prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for the quantification of 5-amino-N-cyclobutyl-2-methylbenzamide, a representative small molecule drug candidate, in human plasma. We present detailed protocols, a framework for a robust inter-laboratory validation study, and comparative performance data. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate an extraction method that ensures data integrity across multiple analytical sites, a cornerstone of regulatory submission and successful drug development.
The Imperative for Validated Bioanalytical Methods in Drug Development
The quantification of drugs and their metabolites in biological matrices is a critical component of pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2][3] The reliability of these concentration measurements is paramount, as they form the basis for regulatory decisions regarding the safety and efficacy of new drug products.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure data are of high quality and consistency.[4][5][6]
An inter-laboratory validation, also known as a "collaborative study" or "round-robin test," is the ultimate assessment of a method's robustness.[7] It evaluates the reproducibility of an analytical method when performed by different analysts in different laboratories, each with unique equipment and environmental conditions.[7][8] Successful inter-laboratory validation demonstrates that a method is transferable and will produce equivalent results regardless of where the analysis is performed, a critical requirement for multi-site clinical trials and global regulatory submissions.[9][10]
This guide focuses on establishing a validated extraction protocol for 5-amino-N-cyclobutyl-2-methylbenzamide, a hypothetical novel benzamide derivative. The principles and methodologies discussed are broadly applicable to many small molecule drug candidates.
Foundational Pillars of Method Validation
Before an inter-laboratory study can commence, the method must undergo a thorough single-laboratory validation. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[1][2][9][11] The key parameters to be assessed are summarized below.
Table 1: Key Bioanalytical Method Validation Parameters
| Performance Characteristic | Description & Typical Acceptance Criteria | Causality and Scientific Rationale |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components (e.g., metabolites, endogenous matrix components).[4] | Ensures that the measured signal is solely from the analyte of interest, preventing overestimation due to interfering substances.[12] |
| Accuracy & Precision | Accuracy: Closeness of mean results to the true value (within ±15% of nominal). Precision (%CV): Closeness of individual measurements (≤15% CV).[13] | Accuracy reflects systematic error, while precision reflects random error. Both are critical for ensuring reliable quantification across the analytical range. |
| Recovery | The efficiency of the extraction process, comparing the analyte response from a pre-extracted sample to a post-extracted sample. | High and consistent recovery is desirable, but consistency is more critical than achieving 100%. Inconsistent recovery is a major source of imprecision.[14] |
| Linearity & Range | The ability to produce results directly proportional to analyte concentration. A regression analysis should yield a correlation coefficient (r²) >0.99.[7] | Defines the concentration span over which the assay is accurate and precise, ensuring reliable measurement of clinical samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV).[7][13] | Defines the sensitivity of the method, which must be sufficient to measure expected concentrations in study samples. |
| Matrix Effect | The alteration of analyte response due to co-eluting components from the biological matrix, which can cause ion suppression or enhancement in LC-MS.[12][14] | A significant matrix effect can lead to inaccurate and imprecise results. It must be assessed to ensure the matrix does not compromise data integrity. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage).[4][15] | Confirms that the analyte does not degrade during sample handling and storage, ensuring the measured concentration reflects the in-vivo concentration at the time of collection. |
Comparative Extraction Protocols: LLE vs. SPE
The goal of sample extraction is to isolate the analyte from interfering matrix components like proteins and phospholipids and to concentrate it for analysis.[16][17] We will compare two workhorse techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol A: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two immiscible liquids (aqueous and organic).[17][18] For a basic compound like 5-amino-N-cyclobutyl-2-methylbenzamide (possessing an amine group), we adjust the pH of the plasma sample to a basic pH. This deprotonates the amine, making the molecule neutral and more soluble in an organic solvent.
Step-by-Step LLE Protocol:
-
Pipette 200 µL of human plasma into a 2 mL polypropylene tube.
-
Add 25 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
To alkalinize the sample, add 50 µL of 0.1 M ammonium hydroxide. Vortex for 10 seconds. This step is critical to neutralize the charge on the basic amine, maximizing its partitioning into the organic solvent.
-
Add 1 mL of methyl tert-butyl ether (MTBE). MTBE is a common LLE solvent offering good extraction efficiency for moderately polar compounds and a low boiling point for easy evaporation.
-
Cap and vortex for 5 minutes to ensure thorough mixing and facilitate analyte transfer between phases.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol B: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample.[18][19] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. For our target analyte, a reversed-phase polymer-based sorbent (which retains compounds via hydrophobic interactions) is an excellent choice.[18]
Step-by-Step SPE Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB, 30 mg). This step wets the polymeric sorbent and activates it for sample interaction.
-
Equilibration: Pass 1 mL of water through the cartridge. This step removes the organic solvent and prepares the sorbent for the aqueous sample.
-
Loading: Pre-treat 200 µL of plasma by adding 25 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex, then load the entire mixture onto the SPE cartridge. The acidic condition ensures the amine is protonated and soluble in the aqueous phase for efficient loading.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge. This wash step removes highly polar, water-soluble interferences without eluting the analyte.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as in the LLE protocol.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol.[8][20] The study should involve a minimum of three to five laboratories to provide sufficient statistical power.[20][21]
Study Workflow:
-
Coordinating Laboratory: Prepares and validates all study materials, including bulk human plasma, analyte and internal standard stock solutions, and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Distribution: Ships frozen, coded sample sets to each participating laboratory. Each set should include blank plasma, calibration standards, and QC samples.
-
Analysis: Each laboratory analyzes the samples using both the LLE and SPE protocols as specified. They must adhere strictly to the provided methodology.[21]
-
Data Reporting: Laboratories submit their raw data, calibration curves, and calculated concentrations for each QC sample to the coordinating laboratory.
-
Statistical Analysis: The coordinating lab performs a statistical evaluation (e.g., ANOVA) to assess the method's repeatability (within-lab precision) and reproducibility (between-lab precision).[8]
Diagram: Inter-Laboratory Validation Workflow
Caption: Workflow for a centrally managed inter-laboratory validation study.
Comparative Performance Data & Discussion
The following table presents hypothetical but realistic data from a three-laboratory study comparing the LLE and SPE protocols.
Table 2: Inter-Laboratory Comparison of Extraction Protocol Performance
| Parameter | Laboratory | Protocol A: LLE | Protocol B: SPE | Regulatory Guidance (ICH M10) |
| Recovery (%) | Lab 1 | 82.5% | 96.2% | Consistent & reproducible |
| Lab 2 | 75.1% | 95.5% | ||
| Lab 3 | 85.3% | 97.1% | ||
| Mean | 81.0% | 96.3% | ||
| %CV (Reproducibility) | 6.5% | 0.8% | ||
| Accuracy (% Bias) | Lab 1 | -8.2% | -2.1% | Within ±15% |
| (Mid QC) | Lab 2 | -13.5% | -1.5% | |
| Lab 3 | -6.9% | -2.8% | ||
| Mean | -9.5% | -2.1% | ||
| Precision (%CV) | Lab 1 | 7.2% | 3.1% | ≤15% |
| (Mid QC, Inter-assay) | Lab 2 | 11.4% | 3.5% | |
| Lab 3 | 6.8% | 2.9% | ||
| Reproducibility SD | 8.7% | 3.2% | ||
| Matrix Effect | Lab 1 | 1.12 | 1.03 | IS-Normalized factor |
| (IS-Normalized) | Lab 2 | 1.21 | 1.01 | should be close to 1 |
| Lab 3 | 1.15 | 1.04 | ||
| Mean | 1.16 (16% enhancement) | 1.03 (3% enhancement) |
Discussion of Results
The results clearly demonstrate the superior performance and robustness of the Solid-Phase Extraction (SPE) protocol .
-
Recovery and Reproducibility: The SPE method yielded significantly higher and, more importantly, more consistent recovery across the three labs (96.3% with a reproducibility CV of 0.8%).[22] The LLE method, while acceptable, showed lower mean recovery and much greater variability between labs (6.5% CV). This higher variability in LLE can be attributed to its manual intensity, where slight differences in vortexing energy or phase separation technique can impact efficiency.
-
Accuracy and Precision: Both methods met the regulatory acceptance criteria for accuracy and precision within each lab. However, the between-lab reproducibility for the SPE method (3.2% CV) was markedly better than for the LLE method (8.7% CV). This suggests that the SPE protocol is less susceptible to operator-dependent variables.
-
Matrix Effect: A critical differentiator was the matrix effect. The LLE extracts exhibited a consistent signal enhancement of ~16%, indicating that co-extracted endogenous materials were influencing ionization in the mass spectrometer. In contrast, the SPE method provided much cleaner extracts, with a negligible matrix effect of only 3%.[18] The superior cleanup of SPE is due to the targeted wash step that removes interferences before the analyte is eluted.[19][23]
Diagram: Protocol Selection Decision Tree
Caption: Decision logic for choosing an extraction protocol for a regulated study.
Conclusion and Recommendation
Based on the comprehensive validation data, the Solid-Phase Extraction (SPE) method is unequivocally recommended for the quantification of 5-amino-N-cyclobutyl-2-methylbenzamide in human plasma for multi-site clinical trials.
The SPE protocol demonstrated superior reproducibility, higher and more consistent recovery, and significantly cleaner extracts compared to the LLE method. Its robustness makes it less prone to inter-laboratory variability, ensuring data integrity and comparability across different analytical sites. While LLE can be a valid technique, the higher risk of variability and matrix effects makes it less suitable for a rigorous, regulated inter-laboratory setting. The adoption of the validated SPE protocol will provide a solid analytical foundation, fostering confidence in the bioanalytical data that underpins critical drug development decisions.
References
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ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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- Feed Industry HACCP and PCQI Training. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
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- Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
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- ResearchGate. (2014). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
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- ORBi. (2021). Development and validation of methods using solid-phase extraction, offline derivatization and UHPLC-ESI(+)
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
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A Comparative Guide to the In Vivo and In Vitro Toxicity Profiles of 5-amino-N-cyclobutyl-2-methylbenzamide (BCM-5)
Editor's Note: Publicly available, peer-reviewed toxicity data for the specific compound 5-amino-N-cyclobutyl-2-methylbenzamide (CAS No. 1249419-43-9) is limited. This guide has been constructed as an expert framework to direct research and illustrate the essential comparison between in vitro and in vivo toxicological assessments. The experimental data presented herein is hypothetical and designed to model a realistic toxicological profile for a novel benzamide derivative, referred to as BCM-5, based on established methodologies and findings for analogous compounds.[1][2][3][4]
Introduction: Bridging the Gap Between a Molecule and a Medicine
The journey of any new chemical entity (NCE) from the bench to the clinic is paved with rigorous safety assessments. For novel benzamide derivatives like 5-amino-N-cyclobutyl-2-methylbenzamide (BCM-5), understanding the toxicity profile is paramount. Benzamides are a versatile class of compounds with a wide range of therapeutic applications, but their development can be challenged by off-target toxicities.[3][5][6] This guide provides a comprehensive comparison of in vitro (cell-based) and in vivo (whole-animal) toxicological strategies, explaining not just the "how" but the "why" behind a multi-tiered approach to safety evaluation. By integrating early, high-throughput in vitro data with the systemic complexity of in vivo models, we can build a predictive, robust, and ethically sound safety profile for BCM-5.
Part 1: The In Vitro Profile: A Cellular-Level Interrogation
In vitro toxicology serves as our first line of defense, offering a rapid, cost-effective, and ethically considerate method to identify potential liabilities at the cellular level. These assays are designed to probe specific mechanisms of toxicity, from broad cytotoxicity to specific genetic damage.
Foundational Cytotoxicity Assessment
The initial step is to determine the concentration at which BCM-5 induces cell death. A multi-assay approach is crucial for a self-validating system, as different methods measure distinct cellular endpoints.
-
MTT Assay (Metabolic Viability): Measures the activity of mitochondrial reductase enzymes. A reduction in signal indicates compromised metabolic function, an early hallmark of cytotoxicity.
-
LDH Release Assay (Membrane Integrity): Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. An increase in LDH signifies a loss of plasma membrane integrity and necrotic cell death.
-
High-Content Imaging (HCI): Provides a multiparametric analysis of cellular health, including nuclear morphology (apoptosis), mitochondrial membrane potential, and oxidative stress markers.
Experimental Protocol: Foundational Cytotoxicity Panel
-
Cell Line Selection: Utilize a panel of relevant human cell lines. For general screening, HepG2 (liver) and HEK293 (kidney) are standard choices, representing major organs of metabolism and excretion.[7][8]
-
Dosing: Prepare a 10-point, 3-fold serial dilution of BCM-5, starting from a maximum concentration of 1000 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with the BCM-5 concentration range for 24 and 48 hours.
-
Assay Execution: Perform MTT, LDH, and HCI assays according to manufacturer protocols on parallel sets of plates.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each assay. A significant divergence in IC50 values between assays can suggest a specific mechanism; for instance, a low MTT IC50 but high LDH IC50 may point towards primary mitochondrial toxicity rather than immediate membrane disruption.
Genotoxicity Assessment
Genotoxicity testing is non-negotiable in drug development. It assesses the potential for an NCE to damage DNA, which can lead to mutagenesis and carcinogenesis.
-
Bacterial Reverse Mutation Assay (Ames Test): A standard screening test using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).[9][10]
-
In Vitro Micronucleus Test: Evaluates chromosomal damage in mammalian cells (e.g., CHO-K1 or TK6 cells). The formation of micronuclei indicates that chromosome fragments or whole chromosomes were not incorporated into the daughter nuclei during cell division.[10]
Hypothetical In Vitro Data Summary for BCM-5
| Assay Type | Cell Line | Endpoint | Result (Hypothetical) | Interpretation |
| Cytotoxicity | HepG2 | IC50 (24h, MTT) | 75 µM | Moderate hepatocyte cytotoxicity. |
| HEK293 | IC50 (24h, MTT) | 150 µM | Lower cytotoxicity in kidney cells. | |
| HepG2 | IC50 (24h, LDH) | 250 µM | Membrane damage occurs at higher concentrations than metabolic inhibition. | |
| Genotoxicity | S. typhimurium | Mutagenicity | Negative (with & without S9 activation) | No evidence of inducing point mutations.[9] |
| CHO-K1 Cells | Micronucleus Formation | Negative (with & without S9 activation) | No evidence of inducing chromosomal damage in vitro. |
Part 2: The In Vivo Profile: Unveiling Systemic Complexity
While in vitro assays are informative, they cannot replicate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) or complex organ-organ interactions that occur in a living system. In vivo studies are therefore essential to identify target organ toxicities and establish a safe therapeutic window.
Acute Toxicity Study (Dose-Range Finding)
The goal of an acute toxicity study is to determine the short-term effects of a single, high dose of BCM-5 and to identify the maximum tolerated dose (MTD). This is typically performed in one rodent species (e.g., BALB/c mice) according to OECD Guideline 423.[4][11]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use healthy, young adult female BALB/c mice.
-
Dosing: Administer BCM-5 via oral gavage in a stepwise procedure using doses of 300 mg/kg and 2000 mg/kg.[12] A vehicle control group receives the formulation vehicle only.
-
Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for 14 days.[13] Record body weight changes.
-
Endpoint: The primary endpoint is mortality. At day 14, all surviving animals are euthanized for gross necropsy to identify any visible organ abnormalities.
Repeat-Dose Toxicity Study (Target Organ Identification)
A 28-day repeat-dose study is the cornerstone for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL). This study is typically conducted in two species (one rodent, one non-rodent) as per regulatory requirements.
Experimental Protocol: 28-Day Oral Repeat-Dose Study in Rats
-
Animal Model: Use Sprague-Dawley rats, with an equal number of males and females per group.
-
Dose Groups: Based on the acute study, establish three dose levels (Low, Mid, High) plus a vehicle control group. The high dose should be selected to induce some observable toxicity but not significant mortality.
-
Administration: Administer BCM-5 daily via oral gavage for 28 consecutive days.
-
In-Life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect a comprehensive set of organs for histopathological examination.
Hypothetical In Vivo Data Summary for BCM-5
| Study Type | Species | Route | Key Findings (Hypothetical) | NOAEL |
| Acute Toxicity | Mouse | Oral | No mortality up to 2000 mg/kg. No significant clinical signs. | Not applicable. GHS Category >5. |
| 28-Day Repeat-Dose | Rat | Oral | High Dose (100 mg/kg/day): Mild kidney changes (tubular swelling, lymphocyte infiltration) in male rats.[4] Elevated serum creatinine. | Mid Dose (30 mg/kg/day): No treatment-related adverse findings. |
| Mid Dose (30 mg/kg/day): No adverse findings. | ||||
| Low Dose (10 mg/kg/day): No adverse findings. | 30 mg/kg/day |
Part 3: The In Vitro-In Vivo Extrapolation (IVIVE): A Synthesized View
The ultimate goal is to correlate the in vitro data with the in vivo outcomes. This In Vitro-In Vivo Extrapolation (IVIVE) provides mechanistic confidence and enhances our predictive capabilities.
Comparative Analysis: Connecting the Dots
-
Cytotoxicity vs. Systemic Toxicity: The in vitro IC50 in HEK293 kidney cells was 150 µM. While direct concentration comparison is complex, the in vivo study confirmed the kidney as a potential target organ, albeit at a high dose.[4] This suggests the in vitro assay had some predictive value for the target organ, though not for the potency.
-
Genotoxicity: The negative results from the comprehensive in vitro genotoxicity battery (Ames and micronucleus tests) provide strong evidence that BCM-5 is unlikely to be a genotoxic agent.[9][10] This is a critical finding that significantly de-risks the compound for further development.
-
Mechanism of Toxicity: The in vitro data suggested that BCM-5 impacts metabolic activity (MTT) before it compromises membrane integrity (LDH). The mild tubular swelling observed in the rat kidney histopathology could be a downstream consequence of this initial metabolic disruption in renal cells.
Visualizing the Integrated Testing Workflow
Caption: Integrated workflow for toxicity assessment of BCM-5.
Conclusion
This comparative guide demonstrates a robust, tiered approach to characterizing the toxicity profile of 5-amino-N-cyclobutyl-2-methylbenzamide (BCM-5). The in vitro data provided early mechanistic insights, correctly flagging the kidney as a potential organ of interest and, crucially, indicating a low risk of genotoxicity. The in vivo studies contextualized this finding within a whole-organism system, establishing a clear No-Observed-Adverse-Effect-Level (NOAEL) of 30 mg/kg/day in rats. By integrating these two perspectives, we build a comprehensive and reliable safety profile that is essential for guiding informed decisions in the drug development process.
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Taylor & Francis. (2026, January 9). Synthesis, Cytotoxicity, and Molecular Modeling of Novel Benzamide-Derived Hydrazone Derivatives as ALDOA Inhibitors in Colorectal Cancer. Retrieved from [Link]
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Bentham Science Publishers. (2022, October 1). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Retrieved from [Link]
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PubMed. (2009, June 15). Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity. Retrieved from [Link]
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The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]
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Science Repository. (2020, April 27). Synthesis, Characterization and Cytotoxic Studies of Benzamide Derivatives of Anacardic Acid using Human Liver Cancer Cells. Retrieved from [Link]
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NextSDS. 5-amino-N-cyclopropyl-2-methylbenzamide — Chemical Substance Information. Retrieved from [Link]
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Structure-Activity Relationship (SAR) Comparison Guide: 5-Amino-N-cyclobutyl-2-methylbenzamide Derivatives in HPK1 Inhibitor Design
As immuno-oncology pivots toward intracellular checkpoints, Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) has emerged as a premier target for reversing T-cell exhaustion. HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76 at Ser376, recruiting 14-3-3 proteins and dismantling the LAT signalosome .
In the pursuit of highly selective, orally bioavailable HPK1 inhibitors, the 6-azabenzimidazole scaffold has shown profound efficacy. Within this class, the solvent-exposed tail—specifically the 5-amino-N-cyclobutyl-2-methylbenzamide moiety—plays a disproportionate role in dictating kinase selectivity, cellular potency, and pharmacokinetic (PK) stability . This guide provides an objective SAR comparison of this specific derivative against alternative alkyl-amide substitutions, equipping drug development professionals with the mechanistic rationale required for lead optimization.
Mechanistic Rationale & Pathway Visualization
To understand why the N-cyclobutyl-2-methylbenzamide derivative outperforms alternatives, we must first map the target pathway. The inhibitor must outcompete ATP in the HPK1 kinase domain while extending its tail into the solvent channel to avoid off-target MAP4K family binding.
Diagram 1: HPK1 signaling pathway and the pharmacological intervention point of the inhibitor.
SAR Comparison: Alkyl-Amide Derivatives
The 2-methylbenzamide core is critical; the ortho-methyl group restricts the rotation of the amide bond, locking it into an orthogonal conformation relative to the phenyl ring. This pre-organization reduces the entropic penalty of binding. However, the terminal amine substitution (N-cyclobutyl vs. alternatives) dictates the depth and stability of the solvent channel interaction .
Table 1: SAR Quantitative Comparison of 6-Azabenzimidazole Derivatives
| Derivative (Amide R-Group) | HPK1 IC₅₀ (nM) | MAP4K4 IC₅₀ (nM) | Selectivity Fold | T-Cell IL-2 EC₅₀ (nM) | Mouse Liver Microsome Clearance (µL/min/mg) |
| N-cyclobutyl (Lead) | 0.4 | 125 | 312x | 42 | 18 (High Stability) |
| N-isopropyl | 1.2 | 85 | 70x | 95 | 35 (Moderate) |
| N-cyclopropyl | 2.8 | 110 | 39x | 180 | 22 (High Stability) |
| N-ethyl | 5.6 | 45 | 8x | 410 | 65 (Low Stability) |
Expertise & Causality Analysis:
-
Steric Bulk & Lipophilic Contacts: The N-cyclobutyl ring provides the optimal van der Waals volume to fill the hydrophobic pocket at the edge of the solvent channel. The N-ethyl group is too flexible and lacks sufficient bulk, leading to a 14-fold drop in potency.
-
Kinase Selectivity: MAP4K family members (like MAP4K4) share highly conserved ATP-binding pockets. The cyclobutyl moiety exploits a subtle spatial divergence in the HPK1 solvent channel, driving a >300-fold selectivity window over MAP4K4, whereas the N-ethyl derivative drops to merely 8-fold.
-
Metabolic Stability: Cyclobutyl rings are notoriously resistant to cytochrome P450 (CYP)-mediated oxidative metabolism compared to linear or branched acyclic alkyls (like N-isopropyl or N-ethyl), resulting in superior in vitro intrinsic clearance rates.
Experimental Protocols: A Self-Validating System
To guarantee the trustworthiness of these SAR findings, our laboratory employs a self-validating assay matrix. The biochemical potency must directly correlate with cellular target engagement.
Diagram 2: Self-validating experimental workflow for HPK1 inhibitor screening.
Protocol 1: HPK1 Biochemical Activity (ADP-Glo Assay)
Causality: We utilize the ADP-Glo assay because it directly measures the byproduct of the kinase reaction (ADP), avoiding the interference common in fluorescence-based assays caused by highly conjugated, auto-fluorescent inhibitor scaffolds.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Self-Validating Controls: Plate Staurosporine (1 µM) as a positive control for total inhibition, and AMP-PNP (a non-hydrolyzable ATP analog) to validate the baseline luminescence threshold and rule out false positives.
-
Enzyme/Substrate Mix: Add 2 nM recombinant human HPK1 kinase domain and 10 µM MBP (Myelin Basic Protein) substrate to a 384-well plate.
-
Compound Addition: Dispense 5-amino-N-cyclobutyl-2-methylbenzamide derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 10 µM ATP. Incubate for 60 minutes at 25°C.
-
Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence (30 min incubation).
-
Data Analysis: Read luminescence and calculate IC₅₀ using a 4-parameter logistic curve fit.
Protocol 2: Cellular Target Engagement (Jurkat IL-2 Secretion)
Causality: Biochemical potency is irrelevant if the compound cannot penetrate the cell membrane or is rapidly effluxed. This assay validates cellular permeability and functional T-cell reinvigoration.
-
Cell Culture: Plate Jurkat E6-1 cells at 1x10⁵ cells/well in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Pre-treat cells with the inhibitor derivatives for 1 hour.
-
Stimulation: Stimulate the TCR complex using anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Quantification: Harvest the supernatant and quantify IL-2 secretion using a standard AlphaLISA or ELISA kit. Normalize data to the DMSO-treated, stimulated control to determine the EC₅₀.
Conclusion
The integration of the 5-amino-N-cyclobutyl-2-methylbenzamide moiety into the 6-azabenzimidazole core represents a masterclass in structure-based drug design. By rigidly locking the amide bond and filling the solvent channel with an oxidatively stable cyclobutyl ring, developers can achieve sub-nanomolar HPK1 potency, exceptional MAP4K selectivity, and robust T-cell activation.
References
-
You, D., Hillerman, S., Locke, G., et al. "Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor." Journal for ImmunoTherapy of Cancer, 2021.[Link]
- Balan, G., Bartlett, M. J., Chandrasekhar, J., et al. "Substituted 6-azabenzimidazole compounds as hpk1 inhibitors." World Intellectual Property Organization, WO2020092621A1, Gilead Sciences Inc., 2020.
-
Lee, J. S., Toy, P., Min-Oo, G., et al. "Pharmacologic inhibition of HPK1 kinase activity enhances immune cell activation and T cell mediated anti-tumor activity." Cancer Research, AACR Annual Meeting 2022.[Link]
A Comprehensive Guide to the Safe Disposal of 5-amino-N-cyclobutyl-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-amino-N-cyclobutyl-2-methylbenzamide was located. The following disposal procedures are based on safety data for closely related benzamide derivatives and general principles of hazardous waste management. This guidance should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Core Principles of Chemical Waste Management
The disposal of 5-amino-N-cyclobutyl-2-methylbenzamide, as with all chemical waste, must be conducted in strict accordance with all applicable local, state, and federal regulations. The foundational principle is to prevent the release of the chemical into the environment, particularly into sewer systems and waterways.[1] It is imperative to treat all chemical waste as hazardous unless explicitly classified otherwise by a qualified safety professional.[1]
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), ensuring "cradle-to-grave" management of hazardous materials. These regulations require proper documentation, classification, and disposal of hazardous waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes.[4] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation. | Prevents inhalation of dust or vapors.[4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of 5-amino-N-cyclobutyl-2-methylbenzamide is through a licensed and certified chemical waste disposal company.[1]
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for the collection of 5-amino-N-cyclobutyl-2-methylbenzamide waste.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[1]
-
Collect any contaminated materials (e.g., weighing paper, gloves, pipette tips) in the same designated waste container.[4]
Step 2: Container Management
-
Use a container that is compatible with the chemical.
-
Keep the container securely closed when not in use.
-
The container must be in good condition, free from leaks or damage.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste 5-amino-N-cyclobutyl-2-methylbenzamide".[1]
-
Include appropriate hazard warnings. Based on related compounds, this may include "Harmful if swallowed" and "Suspected of causing genetic defects".[4]
Step 4: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be secure and accessible only to authorized personnel.[4] OSHA provides specific regulations for the storage of hazardous materials, including quantity limits and the need for secondary containment.[5]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed to track the waste from your facility to its final disposal site.[6]
Management of Spills and Empty Containers
Spill Response:
In the event of a spill, take the following immediate actions:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.[1]
-
Alert your supervisor and the institutional EHS department.[1]
-
Contain the spill using appropriate absorbent materials (e.g., spill pillows, absorbent pads).[1]
-
Clean up the spill wearing the appropriate PPE.[1]
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.[1]
-
Decontaminate the spill area.[1]
Empty Container Disposal:
-
Empty containers that held 5-amino-N-cyclobutyl-2-methylbenzamide must also be disposed of as hazardous waste unless they are triple-rinsed.[1]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1]
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1]
Regulatory Framework and Compliance
Both the EPA and the Occupational Safety and Health Administration (OSHA) have regulations that govern the management of hazardous waste.
-
EPA: The EPA's RCRA program establishes the framework for the proper management of hazardous and non-hazardous solid waste.[7][8]
-
OSHA: OSHA's standards for hazardous materials focus on worker safety, including requirements for hazard communication, proper labeling, and employee training.[9][10] Employers are responsible for ensuring that employees who work with hazardous chemicals are trained on safe handling, storage, and disposal practices.[5][11]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 5-amino-N-cyclobutyl-2-methylbenzamide.
Caption: Disposal workflow for 5-amino-N-cyclobutyl-2-methylbenzamide.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous/Regulated Waste, Texas Woman's University. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available at: [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. Available at: [Link]
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OSHA Rules for Chemical Hazards. DuraLabel. Available at: [Link]
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Hazardous Waste - Standards. Occupational Safety and Health Administration. Available at: [Link]
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A Guide to the Safe Handling of 5-amino-N-cyclobutyl-2-methylbenzamide: Essential Protective Measures and Disposal Protocols
For researchers and scientists at the forefront of drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides a comprehensive operational plan for the use of 5-amino-N-cyclobutyl-2-methylbenzamide, focusing on personal protective equipment (PPE), safe handling procedures, and proper disposal methods. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally related benzamide derivatives, ensuring a conservative and robust approach to laboratory safety.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from dust particles and accidental splashes.[4] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection.[3] | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable choices.[5] Gloves must be inspected prior to use and changed frequently.[3][6] | Prevents skin contact with the chemical.[4] |
| Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[3][5] | Provides a barrier against accidental spills and contamination.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator or Fume Hood | A respirator should be used if ventilation is inadequate or if dust is generated.[4] All handling of the solid compound should ideally be performed in a certified chemical fume hood.[3] | Protects against the inhalation of harmful dust particles and vapors.[4] |
II. Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for ensuring safety at every stage of handling 5-amino-N-cyclobutyl-2-methylbenzamide.
Experimental Workflow for Safe Handling
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
